molecular formula C22H40O4 B610957 SPV106 CAS No. 1036939-38-4

SPV106

Cat. No.: B610957
CAS No.: 1036939-38-4
M. Wt: 368.5 g/mol
InChI Key: APIJHPAXMCKJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SPV106 is a novel ligand of lysine acetyltransferases (KATs), possessing a previously unobserved inhibitor/activator activity profile against protein acetyltransferases.

Properties

IUPAC Name

diethyl 2-pentadecylidenepropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21(23)25-5-2)22(24)26-6-3/h19H,4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIJHPAXMCKJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC=C(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036939-38-4
Record name 1036939-38-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

SPV106: A Technical Guide to a Novel Histone Acetyltransferase Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPV106, also known as Pentadecylidenemalonate 1b, is a novel small molecule that has emerged as a significant modulator of histone acetyltransferase (HAT) activity. It exhibits a unique dual-action mechanism, potentiating the activity of the p300/CBP-associated factor (PCAF) and GCN5-related N-acetyltransferases (GNAT) while concurrently inhibiting the p300/CREB-binding protein (CBP) histone acetyltransferases.[1][2] This targeted activity makes this compound a valuable tool for investigating the epigenetic regulation of gene expression and a potential therapeutic agent for a range of diseases, including type 2 diabetes, neurodegenerative disorders, and cardiovascular conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, effects on signaling pathways, and detailed experimental protocols for its application in research and drug development.

Mechanism of Action

This compound functions as a mixed activator/inhibitor of the HAT family of enzymes. Its primary mode of action involves the allosteric activation of PCAF and GNATs, leading to an increase in the acetylation of specific histone residues, notably H3K9 and H3K14.[1][3] This enhanced acetylation contributes to a more open chromatin structure, facilitating gene transcription. Conversely, this compound inhibits the acetyltransferase activity of p300/CBP.[1][2] This dual functionality allows for a nuanced modulation of the cellular acetylome.

The activation of PCAF by this compound is of particular interest due to the role of this enzyme in various cellular processes, including cell cycle progression, DNA repair, and apoptosis. By selectively enhancing PCAF activity, this compound can influence the expression of genes involved in these critical pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data reported in studies investigating the effects of this compound in various experimental models.

Cell/Animal Model This compound Concentration/Dose Observed Effect Quantitative Measurement Reference
Human Cardiac Mesenchymal Stem Cells (D-CMSCs) from Type 2 Diabetic Patients5 µmol/LRestoration of H3K9Ac and H3K14Ac levelsData not specified[3]
Human Valvular Interstitial Cells (sVICs)15 µMReduction in cellular senescenceSignificant decrease in β-Galactosidase positive cells[4]
3xTG Mice (Alzheimer's Disease Model)25 mg/kg (intraperitoneal)Amelioration of cognitive deficitsSignificant improvement in spatial memory tasks[5]
U937 CellsNot specifiedIncreased H3 acetylationSignificant increase[1]
Human Valvular Interstitial Cells (sVICs)15 µMAltered gene expression85 out of 243 profiled genes significantly changed (23 upregulated, 62 downregulated)[6]

Signaling Pathways Modulated by this compound

This compound has been shown to influence key signaling pathways, primarily through its impact on histone acetylation and subsequent gene expression changes.

Notch Signaling Pathway

In the context of aortic valve calcification, this compound has been demonstrated to upregulate the expression of Notch1, a critical inhibitor of calcification.[4] This effect is mediated by an increase in histone acetylation at the Notch1 promoter. The activation of the Notch signaling pathway by this compound leads to the inhibition of pro-calcific gene expression and a reduction in the senescent phenotype of valvular interstitial cells.

Notch_Signaling_Pathway cluster_nucleus Nuclear Events This compound This compound HAT_Activation HAT Activation (PCAF/GNAT) This compound->HAT_Activation Histone_Acetylation Increased Histone Acetylation HAT_Activation->Histone_Acetylation Notch1_Promoter Notch1 Promoter Histone_Acetylation->Notch1_Promoter at Notch1_Expression Notch1 Expression (Upregulation) Notch1_Promoter->Notch1_Expression Notch1_Receptor Notch1 Receptor Notch1_Expression->Notch1_Receptor leads to increased NICD Notch Intracellular Domain (NICD) Notch1_Receptor->NICD releases Nucleus Nucleus NICD->Nucleus translocates to CSL CSL NICD->CSL binds Target_Genes Target Gene Transcription CSL->Target_Genes activates Calcification_Inhibition Inhibition of Calcification Target_Genes->Calcification_Inhibition results in

Caption: this compound-mediated activation of the Notch signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These protocols are based on published studies and should be adapted as necessary for specific experimental conditions.

In Vitro Cell Culture and this compound Treatment

This protocol is a general guideline for treating adherent cell lines with this compound.

Materials:

  • Adherent cells of interest (e.g., human valvular interstitial cells, cardiac mesenchymal stem cells)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Plate cells at a desired density in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).

  • This compound Preparation: Prepare the final working concentration of this compound by diluting the stock solution in complete cell culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as in the this compound-treated samples.

  • Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as Western blotting, RT-qPCR, or functional assays.

Western Blotting for Histone Acetylation

This protocol details the detection of histone acetylation levels in this compound-treated cells.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-20% gradient)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, anti-total H3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse this compound-treated and control cells in lysis buffer. Determine protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Densitometry analysis can be performed to quantify changes in histone acetylation, normalizing to total histone levels.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Lysis Cell Lysis (this compound-treated & Control) Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Sample_Buffer Add Laemmli Buffer & Boil Protein_Quant->Sample_Buffer SDS_PAGE SDS-PAGE Sample_Buffer->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (e.g., anti-AcH3K9) Blocking->Primary_Ab Secondary_Ab HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis Quantification (Densitometry)

Caption: Workflow for Western blot analysis of histone acetylation.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol outlines the steps to measure changes in gene expression in response to this compound treatment.

Materials:

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (for target and reference genes)

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from this compound-treated and control cells using an RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and gene-specific primers for both the target gene(s) and one or more stable reference genes.

  • RT-qPCR: Perform the RT-qPCR reaction using a real-time PCR instrument.

  • Data Analysis: Analyze the amplification data. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the target gene expression to the reference gene(s) expression.

Drug Development and Therapeutic Potential

The unique mechanism of action of this compound positions it as a promising candidate for drug development in several therapeutic areas.

  • Type 2 Diabetes: By restoring histone acetylation and improving the function of cardiac mesenchymal stem cells from diabetic patients, this compound shows potential for treating cardiovascular complications associated with this disease.[3]

  • Neurodegenerative Diseases: In models of Alzheimer's disease, this compound has been shown to ameliorate cognitive deficits, suggesting its potential as a therapeutic agent for neurodegenerative conditions characterized by epigenetic dysregulation.[5]

  • Aortic Valve Calcification: The ability of this compound to inhibit calcification in valvular interstitial cells through the activation of Notch signaling highlights its potential for treating this common and serious cardiovascular disease.[4][6]

Further preclinical and clinical studies are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound.

Conclusion

This compound is a potent and selective modulator of histone acetyltransferase activity with significant potential as both a research tool and a therapeutic agent. Its ability to specifically activate PCAF/GNAT while inhibiting p300/CBP provides a unique avenue for dissecting the complexities of epigenetic regulation. The promising preclinical data in models of diabetes, neurodegeneration, and cardiovascular disease underscore the importance of continued investigation into the therapeutic applications of this novel compound. This technical guide provides a foundational resource for researchers and drug development professionals seeking to explore the potential of this compound.

References

The Role of SPV106 in Regulating Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPV106 is a small molecule activator of the p300/CBP-associated factor (PCAF), a key histone acetyltransferase (HAT) that plays a crucial role in the epigenetic regulation of gene expression. By modulating PCAF activity, this compound influences chromatin structure and the accessibility of DNA to transcription factors, thereby altering the expression of a wide range of genes. This technical guide provides an in-depth overview of the mechanisms of action of this compound, its impact on significant signaling pathways, and detailed protocols for its study. The information presented herein is intended to support further research into the therapeutic potential of targeting PCAF-mediated gene regulation.

Introduction to this compound and PCAF-Mediated Gene Regulation

This compound is a pentadecylidenemalonate derivative that has been identified as a specific activator of PCAF (also known as KAT2B), a member of the GNAT family of lysine acetyltransferases.[1][2] PCAF functions as a transcriptional coactivator by acetylating histone proteins, primarily at lysine 9 of histone H3 (H3K9ac).[1] This acetylation neutralizes the positive charge of lysine residues, which is thought to weaken the interaction between histones and DNA. The result is a more relaxed chromatin structure, known as euchromatin, which allows for greater access of the transcriptional machinery to gene promoters, generally leading to an increase in gene expression.[2]

In addition to its role as a histone acetyltransferase, PCAF can also acetylate non-histone proteins, including transcription factors, thereby modulating their activity.[2] this compound has also been reported to inhibit another histone acetyltransferase, CREB-binding protein (CBP)/p300, suggesting a complex regulatory profile.[2] The ability of this compound to modulate these key epigenetic regulators makes it a valuable tool for studying the roles of PCAF in various biological processes and a potential therapeutic agent for diseases associated with aberrant gene expression.

Core Mechanisms of this compound Action

The primary mechanism by which this compound regulates gene expression is through the activation of PCAF. This leads to an increase in histone acetylation and the subsequent modulation of target gene transcription. The downstream effects of this compound are context-dependent, influencing different signaling pathways and cellular processes in various tissues.

Impact on Histone Acetylation

This compound treatment leads to an increase in the overall levels of histone acetylation. The quantification of these changes is a key measure of its activity.

Histone ModificationFold Change (Illustrative)Cell Type (Example)Reference
H3K9 Acetylation2.5-fold increaseSH-SY5Y neuroblastoma cells[3]
H4K14 Acetylation1.8-fold increaseSH-SY5Y neuroblastoma cells[3]
Total Histone H3 Acetylation3.0-fold increaseHeLa cells[4]
Total Histone H4 Acetylation2.2-fold increaseHeLa cells[4]

Note: The fold changes presented in this table are illustrative and based on the expected outcomes of PCAF activation by a compound like this compound, as specific quantitative data from public repositories for this compound is not available. The references point to studies on histone acetylation changes with other HDAC inhibitors, which would have a similar end-effect on acetylation levels.

Signaling Pathways Modulated by this compound

This compound has been shown to influence at least two significant signaling pathways through its regulation of gene expression: the Estrogen Receptor (ER) signaling pathway in the hippocampus and the Notch signaling pathway in aortic valve cells.

In the hippocampus, this compound has been demonstrated to interact with a nongenomic Estrogen Receptor-mediated signaling pathway to enhance short-term memory.[2] This effect is mediated through the activation of PCAF, which then appears to functionally interact with Estrogen Receptor Alpha (ERα).[2] This interaction leads to the activation of downstream signaling cascades that are typically associated with estrogenic effects.[5]

ERa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PCAF PCAF This compound->PCAF Activates ERa ERα PCAF->ERa Functionally Interacts with Signaling_Cascades Downstream Signaling (e.g., ERK/MAPK) ERa->Signaling_Cascades Activates Gene_Expression Gene Expression (Memory-related genes) Signaling_Cascades->Gene_Expression Regulates

This compound-mediated ERα Signaling Pathway in the Hippocampus.

This compound has been implicated in the upregulation of Notch1 expression. The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions.[6] By increasing histone acetylation, this compound is thought to create a more permissive chromatin environment at the NOTCH1 gene promoter, leading to its increased transcription.

Notch_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effects This compound This compound PCAF PCAF This compound->PCAF Activates Histone_Acetylation Histone Acetylation (e.g., H3K9ac) PCAF->Histone_Acetylation Increases Chromatin Condensed Chromatin Histone_Acetylation->Chromatin Open_Chromatin Open Chromatin Chromatin->Open_Chromatin Remodeling Notch1_Gene NOTCH1 Gene Open_Chromatin->Notch1_Gene Increases Accessibility Notch1_mRNA NOTCH1 mRNA Notch1_Gene->Notch1_mRNA Transcription Notch1_Receptor Notch1 Receptor Notch1_mRNA->Notch1_Receptor Translation Cell_Fate_Decision Cell Fate Decisions Notch1_Receptor->Cell_Fate_Decision Initiates Signaling

This compound-mediated Upregulation of Notch1 Expression.

Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the effects of this compound on gene expression and histone modifications.

General Experimental Workflow

A typical workflow to study the effects of this compound involves cell culture and treatment, followed by molecular analyses to assess changes in histone acetylation and gene expression.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Analysis cluster_analysis Molecular Analysis Cell_Culture 1. Cell Culture (e.g., SH-SY5Y, HeLa) SPV106_Treatment 2. This compound Treatment (Dose-response and time-course) Cell_Culture->SPV106_Treatment Harvesting 3. Cell Harvesting SPV106_Treatment->Harvesting Protein_Extraction 4a. Protein Extraction Harvesting->Protein_Extraction RNA_Extraction 4b. RNA Extraction Harvesting->RNA_Extraction Chromatin_Prep 4c. Chromatin Preparation Harvesting->Chromatin_Prep Western_Blot 5a. Western Blot (Histone Acetylation) Protein_Extraction->Western_Blot RT_qPCR 5b. RT-qPCR (Target Gene Expression) RNA_Extraction->RT_qPCR RNA_Seq 5c. RNA-Seq (Global Gene Expression) RNA_Extraction->RNA_Seq ChIP_Seq 5d. ChIP-Seq (PCAF Binding) Chromatin_Prep->ChIP_Seq Data_Analysis 6. Data Analysis and Interpretation Western_Blot->Data_Analysis RT_qPCR->Data_Analysis RNA_Seq->Data_Analysis ChIP_Seq->Data_Analysis

General Experimental Workflow for Studying this compound.
Cell Culture and this compound Treatment

  • Cell Seeding: Plate cells (e.g., HeLa, SH-SY5Y) at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.

  • Treatment: Replace the culture medium with the medium containing this compound or vehicle control (medium with the same concentration of DMSO). Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).

Western Blot Analysis of Histone Acetylation

This protocol is adapted from standard procedures for histone analysis.[1][7][8]

  • Histone Extraction (Acid Extraction):

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

    • Centrifuge to pellet the nuclei.

    • Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ and incubate overnight at 4°C with rotation.

    • Centrifuge to pellet debris and precipitate histones from the supernatant with trichloroacetic acid (TCA).

    • Wash the histone pellet with ice-cold acetone and air dry.

    • Resuspend the histone pellet in ultrapure water.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Mix 15-30 µg of histone extract with Laemmli sample buffer and boil.

    • Load samples onto a 15% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4) and a loading control (e.g., anti-total H3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Quantification:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the acetylated histone band to the total histone band.

Chromatin Immunoprecipitation (ChIP) Sequencing

This protocol provides a general framework for performing ChIP-seq to identify PCAF binding sites.[9]

  • Cell Cross-linking and Lysis:

    • Treat cells with formaldehyde to cross-link proteins to DNA.

    • Quench the cross-linking reaction with glycine.

    • Harvest and lyse the cells to isolate nuclei.

  • Chromatin Shearing:

    • Resuspend the nuclear pellet in a lysis buffer.

    • Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with an antibody against PCAF or an IgG control overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the immunoprecipitated DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Perform peak calling to identify regions of PCAF enrichment.

    • Annotate peaks to identify associated genes.

Drug Development and Future Perspectives

This compound is currently utilized as a research chemical to probe the functions of PCAF and the consequences of its activation. There is no publicly available information to suggest that this compound is currently undergoing clinical trials for any indication.[7] However, the role of histone acetyltransferases in various diseases, including cancer and neurological disorders, makes them attractive therapeutic targets. The development of specific activators and inhibitors of HATs is an active area of research. Further studies on the efficacy, selectivity, and safety of this compound and similar compounds are necessary to determine their potential for clinical development.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of PCAF-mediated gene regulation in health and disease. Its ability to activate PCAF and modulate histone acetylation provides a mechanism to influence the expression of genes involved in critical signaling pathways, such as those governed by estrogen receptors and Notch. The experimental protocols outlined in this guide offer a framework for researchers to further elucidate the molecular effects of this compound and to explore its therapeutic potential. As our understanding of the epigenetic landscape continues to grow, the targeted modulation of enzymes like PCAF with small molecules such as this compound holds promise for the development of novel therapeutic strategies.

References

SPV106: A Dual-Acting Modulator of p300/CBP and PCAF Histone Acetyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SPV106, also known as Pentadecylidenemalonate 1b, is a small molecule that has garnered significant interest within the research community for its unique dual activity as a modulator of histone acetyltransferases (HATs). It selectively potentiates the activity of p300/CBP-associated factor (PCAF) while concurrently inhibiting the catalytic function of the closely related p300 and CREB-binding protein (CBP). This technical guide provides a comprehensive overview of the biochemical effects of this compound on these key epigenetic regulators, including quantitative data on its activity, detailed experimental protocols for assessing its effects, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and its Targets

Histone acetyltransferases are critical enzymes in epigenetic regulation, catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This post-translational modification plays a pivotal role in chromatin remodeling and the regulation of gene expression. Two of the most extensively studied families of HATs are the p300/CBP family and the GCN5/PCAF family.

This compound has emerged as a valuable chemical probe for dissecting the distinct and sometimes opposing roles of these HAT families in various biological processes. Its ability to simultaneously activate PCAF and inhibit p300/CBP provides a unique tool for investigating the functional consequences of shifting the balance of HAT activity within a cell.[1]

Quantitative Effects of this compound on p300/CBP and PCAF Activity

The defining characteristic of this compound is its differential effect on p300/CBP and PCAF. The following table summarizes the known quantitative data regarding the inhibitory and activating properties of this compound.

Target EnzymeEffect of this compoundIC50 / EC50
p300/CBPInhibitionData not available in searched literature
PCAFActivationData not available in searched literature

Note: While multiple sources confirm the inhibitory and activating effects of this compound, specific IC50 and EC50 values from the primary literature were not available in the conducted search.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effects on HAT activity. These protocols are based on standard assays used in the field.

In Vitro Histone Acetyltransferase (HAT) Activity Assay (Radioactive Filter Binding Assay)

This assay is a standard method to measure the enzymatic activity of HATs like p300/CBP and PCAF and to determine the inhibitory or activating effect of compounds like this compound.

Materials:

  • Recombinant human p300/CBP or PCAF enzyme

  • Histone H3 or H4 peptide substrate

  • [³H]-Acetyl-CoA (radiolabeled acetyl coenzyme A)

  • This compound (or other test compounds) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • Stop Solution (e.g., glacial acetic acid)

  • P81 phosphocellulose filter paper

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the respective HAT enzyme (p300/CBP or PCAF).

  • Add this compound at various concentrations (for dose-response curves) or a fixed concentration to the reaction mixture. A DMSO vehicle control should be included.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 30°C to allow the compound to interact with the enzyme.

  • Initiate the HAT reaction by adding [³H]-Acetyl-CoA.

  • Incubate the reaction for a specific time (e.g., 20 minutes) at 30°C.

  • Stop the reaction by adding the stop solution.

  • Spot a portion of the reaction mixture onto the P81 phosphocellulose filter paper.

  • Wash the filter papers extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.

  • Air-dry the filter papers.

  • Place the dried filter papers in scintillation vials with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the HAT activity.

  • For inhibition assays (p300/CBP), calculate the percent inhibition relative to the DMSO control and determine the IC50 value. For activation assays (PCAF), calculate the percent activation and determine the EC50 value.

Cellular Histone Acetylation Assay (Western Blotting)

This method is used to assess the effect of this compound on histone acetylation levels within cultured cells.

Materials:

  • Cell line of interest (e.g., U937)

  • Cell culture medium and supplements

  • This compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of this compound or DMSO vehicle control for a specified period (e.g., 24 hours).

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells using the lysis buffer and collect the total cell lysate.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the specific acetylated histone mark overnight at 4°C. A primary antibody against a total histone is used as a loading control.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the acetylated histone levels to the total histone levels to determine the effect of this compound on cellular histone acetylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and the workflows for the experimental protocols described above.

SPV106_Mechanism_of_Action cluster_p300_CBP p300/CBP Pathway cluster_PCAF PCAF Pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits PCAF PCAF This compound->PCAF Activates Acetylated_Histone_p300 Acetylated Histone (Inhibited) p300_CBP->Acetylated_Histone_p300 Acetylation Histone_p300 Histone (e.g., H3, H4) Histone_p300->p300_CBP Gene_Repression Altered Gene Transcription Acetylated_Histone_p300->Gene_Repression Acetylated_Histone_PCAF Acetylated Histone (Potentiated) PCAF->Acetylated_Histone_PCAF Acetylation Histone_PCAF Histone (e.g., H3, H4) Histone_PCAF->PCAF Gene_Activation Altered Gene Transcription Acetylated_Histone_PCAF->Gene_Activation

Caption: Proposed mechanism of this compound's dual activity on p300/CBP and PCAF.

HAT_Assay_Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, Substrate, Enzyme) start->prepare_mix add_this compound Add this compound/ Vehicle Control prepare_mix->add_this compound pre_incubate Pre-incubate add_this compound->pre_incubate start_reaction Initiate Reaction (Add [³H]-Acetyl-CoA) pre_incubate->start_reaction incubate Incubate start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction spot_on_filter Spot on P81 Filter stop_reaction->spot_on_filter wash_filter Wash Filter spot_on_filter->wash_filter dry_filter Dry Filter wash_filter->dry_filter scintillation_count Scintillation Counting dry_filter->scintillation_count analyze Analyze Data (IC50/EC50) scintillation_count->analyze

Caption: Workflow for the in vitro radioactive HAT activity assay.

Western_Blot_Workflow start Start cell_culture Cell Culture start->cell_culture treat_cells Treat Cells with This compound/Vehicle cell_culture->treat_cells harvest_cells Harvest and Lyse Cells treat_cells->harvest_cells protein_quant Protein Quantification harvest_cells->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analyze Analyze Data detection->analyze

Caption: Workflow for the cellular histone acetylation assay via Western blotting.

Conclusion

This compound represents a powerful pharmacological tool for the differential modulation of p300/CBP and PCAF activities. Its unique ability to inhibit the former while activating the latter allows for the detailed investigation of the specific roles these HATs play in a multitude of cellular processes, from gene regulation to cell differentiation and memory formation. Further research to precisely quantify the IC50 and EC50 values of this compound against its respective targets will enhance its utility as a chemical probe. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to explore the effects of this compound and other HAT modulators in their specific areas of interest.

References

Unveiling the Therapeutic Potential of SPV106: A Technical Guide to its Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biological functions of SPV106 (also known as Pentadecylidenemalonate-1b), a novel small molecule with significant therapeutic promise. Geared towards researchers, scientists, and professionals in drug development, this document details the core mechanism of action of this compound, its impact on key cellular signaling pathways, and comprehensive experimental protocols for its investigation.

Core Biological Functions of this compound

This compound has emerged as a potent modulator of epigenetic processes, primarily through its unique dual activity on histone acetyltransferases (HATs). It selectively activates the p300/CBP-associated factor (PCAF/KAT2B) while concurrently inhibiting the p300/CBP histone acetyltransferases. This targeted modulation results in a net increase in histone H3 acetylation, leading to downstream effects on gene expression and cellular function. Two primary biological functions of this compound have been extensively investigated: the reversion of aortic valve calcification and the enhancement of cognitive function.

Reversion of Aortic Valve Calcification

Aortic valve calcification is a progressive disease characterized by the stiffening and narrowing of the aortic valve. This compound has demonstrated a remarkable ability to counteract this process in preclinical models. In human valvular interstitial cells (VICs), this compound treatment leads to a reduction in cellular senescence and calcification.[1] This is achieved by restoring histone acetylation patterns, which in turn modifies chromatin accessibility and upregulates the expression of Notch1, a critical signaling protein known to inhibit valve calcification.[1] Both ex vivo and in vivo studies have confirmed the efficacy of this compound in preventing the progression of aortic valve calcification.[1]

Enhancement of Memory and Cognitive Function

This compound has also shown significant promise in the realm of neuroscience, particularly in enhancing both short-term and long-term memory. Studies in rodent models have demonstrated that this compound administration can improve performance in memory-related tasks. This cognitive enhancement is linked to the activation of PCAF within the hippocampus and its subsequent interaction with estrogen receptor alpha. These findings suggest a potential therapeutic avenue for conditions associated with cognitive decline.

Mechanism of Action: A Dual Modulator of Histone Acetyltransferases

The primary mechanism of action of this compound lies in its ability to differentially modulate the activity of key histone acetyltransferases. This dual activity is crucial for its observed biological effects.

dot

SPV106_Mechanism cluster_HATs Histone Acetyltransferases (HATs) This compound This compound (Pentadecylidenemalonate-1b) p300_CBP p300/CBP This compound->p300_CBP Inhibits PCAF PCAF (KAT2B) This compound->PCAF Activates Histone_H3 Histone H3 Acetylated_H3 Acetylated Histone H3 (Increased Acetylation) PCAF->Acetylated_H3 Promotes Acetylation Gene_Expression Altered Gene Expression (e.g., Notch1 upregulation) Acetylated_H3->Gene_Expression Biological_Effects Biological Effects (e.g., Reduced Calcification, Enhanced Memory) Gene_Expression->Biological_Effects

Caption: Mechanism of action of this compound.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.

Parameter Treatment Group Result Statistical Significance Reference
Gene Expression in sVICsThis compound85 out of 243 profiled genes significantly changed (~35%)Not specified in abstract[1]
Upregulated Genes in sVICsThis compound23 genesNot specified in abstract[1]
Downregulated Genes in sVICsThis compound62 genesNot specified in abstract[1]

Table 1: Effect of this compound on Gene Expression in Senescent Valvular Interstitial Cells (sVICs).

Parameter Animal Model Treatment Group Outcome Statistical Analysis Reference
Short-Term MemoryRatsThis compound/vehicle vs. vehicle/vehicleMemory EnhancementIndependent t-tests, p < 0.05[2]
Long-Term MemoryRatsThis compound/vehicle vs. vehicle/vehicleMemory EnhancementIndependent t-tests, p < 0.05[2]
Western Blot DensitometryRatsThis compound/vehicle vs. vehicle/vehicleAltered protein levels2x3 ANOVA[2]

Table 2: Quantitative Effects of this compound on Memory Enhancement in Rodent Models.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound. The following sections outline the key experimental protocols.

Ex Vivo Aortic Valve Calcification Model

This protocol is designed to induce and quantify calcification in aortic valve leaflets outside of a living organism, providing a controlled environment to test the effects of compounds like this compound.

dot

ExVivo_Calcification_Workflow Start Start: Harvest Aortic Valves Culture Culture Leaflets in Osteogenic Medium Start->Culture Treatment Treatment Groups: 1. Vehicle Control 2. This compound Culture->Treatment Incubation Incubate for a defined period Treatment->Incubation Analysis Analysis of Calcification Incubation->Analysis Quantification Calcium Quantification (e.g., Alizarin Red Staining, Calcium Assay) Analysis->Quantification Gene_Expression_Analysis Gene Expression Analysis (e.g., qPCR for Notch1) Analysis->Gene_Expression_Analysis End End: Data Interpretation Quantification->End Gene_Expression_Analysis->End

Caption: Experimental workflow for the ex vivo aortic valve calcification model.

Methodology:

  • Tissue Harvest: Aseptically harvest fresh aortic valves from a suitable animal model (e.g., porcine or murine).

  • Leaflet Culture: Dissect the aortic valve leaflets and place them in a culture medium. To induce calcification, use an osteogenic medium supplemented with factors such as inorganic phosphate.

  • Treatment: Divide the leaflets into treatment groups. One group receives the vehicle control (e.g., DMSO), while the other group is treated with a specific concentration of this compound (e.g., 10 µM).

  • Incubation: Incubate the leaflets for a predetermined period (e.g., 7-14 days), replacing the medium and treatments as required.

  • Assessment of Calcification:

    • Histology: Fix, embed, and section the leaflets. Stain with Alizarin Red S to visualize and quantify calcium deposits.

    • Biochemical Assay: Homogenize the tissue and measure the total calcium content using a colorimetric calcium assay kit.

  • Gene Expression Analysis: Isolate RNA from the leaflets and perform quantitative real-time PCR (qPCR) to measure the expression levels of key genes such as Notch1, Runx2, and Alp.

Object Location Memory (OLM) Task in Mice

The OLM task is a behavioral assay used to assess spatial memory in rodents. It leverages the innate preference of mice for novelty.

dot

OLM_Workflow Start Start: Animal Habituation Treatment Administer this compound or Vehicle (e.g., 25 mg/kg, i.p.) Start->Treatment Training Training Phase: Familiarization with two identical objects Treatment->Training Retention_Interval Retention Interval (e.g., 24 hours) Training->Retention_Interval Testing Testing Phase: One object is moved to a novel location Retention_Interval->Testing Behavioral_Scoring Behavioral Scoring: Time spent exploring each object Testing->Behavioral_Scoring Data_Analysis Data Analysis: Calculate Discrimination Index Behavioral_Scoring->Data_Analysis End End: Interpretation of Memory Performance Data_Analysis->End

Caption: Experimental workflow for the Object Location Memory (OLM) task.

Methodology:

  • Animal Habituation: Acclimate the mice to the testing arena for several days to reduce anxiety and exploratory behavior not related to the task.

  • Drug Administration: Administer this compound (e.g., 25 mg/kg, intraperitoneally) or the vehicle control at a specified time before the training phase.

  • Training Phase (Familiarization): Place the mouse in the arena with two identical objects. Allow the mouse to freely explore the objects for a set period (e.g., 10 minutes).

  • Retention Interval: Return the mouse to its home cage for a specific duration (e.g., 24 hours for long-term memory).

  • Testing Phase: Place the mouse back into the same arena, but with one of the objects moved to a novel location.

  • Behavioral Recording and Scoring: Videotape the testing session and manually or automatically score the amount of time the mouse spends actively exploring each object (sniffing, touching).

  • Data Analysis: Calculate a discrimination index (DI) to quantify memory performance. A common formula is: (Time exploring novel location object - Time exploring familiar location object) / (Total exploration time). A higher DI indicates better memory for the original object locations.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with a novel mechanism of action targeting epigenetic regulation. Its demonstrated efficacy in preclinical models of aortic valve calcification and cognitive enhancement warrants further investigation. Future research should focus on elucidating the broader biological functions of this compound, optimizing its pharmacokinetic and pharmacodynamic properties, and advancing it towards clinical trials for these and potentially other indications. This technical guide provides a solid foundation for researchers to build upon in their exploration of this exciting molecule.

References

An In-Depth Technical Guide to SPV106 and its Impact on Histone H3 Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SPV106 has emerged as a significant modulator of histone acetylation, exhibiting a unique dual activity profile. It acts as a potent potentiator of the p300/CBP-associated factor (PCAF) histone acetyltransferase (HAT) while simultaneously inhibiting the HAT activity of p300 and CREB-binding protein (CBP). This selective modulation of HAT activity leads to a significant increase in the acetylation of histone H3, particularly at lysine residues 9 (H3K9) and 14 (H3K14). This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and its effects on histone H3 acetylation, supported by experimental methodologies and visual pathway representations to facilitate a deeper understanding for research and drug development applications.

Mechanism of Action: A Duality in HAT Modulation

This compound distinguishes itself from other epigenetic modulators through its mixed activator/inhibitor profile. This dual functionality allows for a nuanced control over the cellular acetylome.

  • Activation of PCAF: this compound enhances the enzymatic activity of PCAF, a member of the GNAT (Gcn5-related N-acetyltransferase) family of HATs. PCAF is known to play a crucial role in the acetylation of histones, particularly H3 and H4, leading to a more open chromatin structure and transcriptional activation.

  • Inhibition of p300/CBP: Conversely, this compound inhibits the HAT activity of the closely related transcriptional co-activators, p300 and CBP. These enzymes are key regulators of gene expression and are involved in a wide array of cellular processes.

This targeted activity suggests that this compound can selectively promote gene expression programs regulated by PCAF while repressing those under the control of p300/CBP.

Signaling Pathway of this compound Action

SPV106_Mechanism cluster_HATs Histone Acetyltransferases (HATs) This compound This compound PCAF PCAF (KAT2B) This compound->PCAF Activates p300_CBP p300/CBP (KAT3A/B) This compound->p300_CBP Inhibits Histone_H3 Histone H3 PCAF->Histone_H3 Acetylation p300_CBP->Histone_H3 Acetylation Acetylated_H3 Acetylated Histone H3 (H3K9ac, H3K14ac) Chromatin_Remodeling Chromatin Remodeling Acetylated_H3->Chromatin_Remodeling Gene_Transcription Altered Gene Transcription Chromatin_Remodeling->Gene_Transcription

Caption: Mechanism of this compound action on histone acetyltransferases.

Quantitative Impact on Histone H3 Acetylation

This compound has been demonstrated to significantly increase the levels of histone H3 acetylation in various cellular contexts. This effect is particularly noted at specific lysine residues, H3K9 and H3K14, which are critical marks for transcriptional activation.

Effects on U937 Human Monocytic Cells

In the human monocytic cell line U937, treatment with this compound leads to a discernible increase in the overall acetylation of histone H3.[1] This effect is specific to histone proteins, as no detectable change in the acetylation of the non-histone substrate α-tubulin was observed.[1]

Cell LineTreatmentTargetObserved EffectReference
U937This compoundHistone H3 AcetylationSignificantly Increased[1]
U937This compoundα-tubulin AcetylationNo Detectable Effect[1]
Restoration of Histone Acetylation in Senescent Cells

Cellular senescence is often associated with alterations in chromatin structure and epigenetic marks. In a model of senescent human valve interstitial cells (sVICs), this compound has been shown to restore histone acetylation marks.[2] Treatment with 15 µM this compound was effective in reducing cellular senescence, an effect linked to the restoration of normal levels of H3K9 and H3K14 acetylation.[1]

Cell ModelTreatment ConcentrationTarget AcetylationObserved EffectReference
Senescent Valvular Interstitial Cells (sVICs)15 µMH3K9Ac, H3K14AcRestoration to normal levels[1]

Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of this compound on histone H3 acetylation. Specific parameters may need to be optimized for different cell types and experimental conditions.

Histone Acetyltransferase (HAT) Activity Assay

This assay is designed to measure the enzymatic activity of HATs like PCAF and p300 in the presence and absence of this compound.

Workflow for HAT Activity Assay

HAT_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant HAT (PCAF or p300) - Histone H3 substrate - Acetyl-CoA - this compound / Vehicle start->prepare_reagents incubation Incubate HAT, Histone H3, Acetyl-CoA, and this compound/Vehicle prepare_reagents->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Acetylated Histone H3 (e.g., ELISA, radioactivity, fluorescence) stop_reaction->detection data_analysis Data Analysis: Calculate IC50 (for inhibition) or EC50 (for activation) detection->data_analysis end End data_analysis->end

Caption: General workflow for a histone acetyltransferase (HAT) activity assay.

Methodology:

  • Reagent Preparation:

    • Recombinant human PCAF or p300/CBP is diluted in HAT assay buffer.

    • A histone H3 peptide or full-length histone H3 is used as the substrate.

    • Acetyl-Coenzyme A (Acetyl-CoA), often radiolabeled ([³H] or [¹⁴C]) or coupled to a fluorophore, is prepared.

    • This compound is serially diluted to a range of concentrations. A vehicle control (e.g., DMSO) is also prepared.

  • Reaction Setup:

    • The HAT enzyme, histone substrate, and this compound/vehicle are pre-incubated in a microplate well.

    • The reaction is initiated by the addition of Acetyl-CoA.

  • Incubation:

    • The reaction mixture is incubated at 30°C or 37°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • The reaction is stopped, and the amount of acetylated histone is quantified. This can be achieved through various methods, including:

      • Radiometric Assay: Transferring the reaction mixture to a filter paper, washing away unincorporated [³H]Acetyl-CoA, and measuring the retained radioactivity using a scintillation counter.

      • ELISA-based Assay: Using an antibody specific for acetylated histone H3 to capture and quantify the product.

      • Fluorescence-based Assay: Using a fluorescently labeled Acetyl-CoA or a coupled enzymatic reaction that produces a fluorescent signal.

  • Data Analysis:

    • The activity of the HAT enzyme at each concentration of this compound is calculated relative to the vehicle control.

    • For p300/CBP inhibition, the data is plotted to determine the IC50 value (the concentration of this compound that causes 50% inhibition).

    • For PCAF activation, the data is plotted to determine the EC50 value (the concentration of this compound that produces 50% of the maximal activation).

Western Blot Analysis of Histone H3 Acetylation

This protocol is used to determine the levels of acetylated histone H3 in cells treated with this compound.

Workflow for Western Blot Analysis

Western_Blot_Workflow start Start cell_culture Culture and treat cells with this compound or vehicle start->cell_culture histone_extraction Histone Extraction (Acid Extraction) cell_culture->histone_extraction protein_quantification Protein Quantification (e.g., Bradford assay) histone_extraction->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_antibody Incubate with primary antibodies (anti-acH3, anti-H3) blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibody primary_antibody->secondary_antibody detection Chemiluminescent Detection secondary_antibody->detection analysis Densitometry Analysis detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of histone H3 acetylation.

Methodology:

  • Cell Culture and Treatment:

    • Cells (e.g., U937) are cultured to an appropriate density.

    • Cells are treated with various concentrations of this compound or a vehicle control for a specified time.

  • Histone Extraction:

    • Cells are harvested and nuclei are isolated.

    • Histones are extracted from the nuclei using an acid extraction method (e.g., with 0.2 N HCl).

  • Protein Quantification:

    • The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of histone extracts are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14) and an antibody for total histone H3 (as a loading control).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using a chemiluminescent substrate and imaged.

  • Data Analysis:

    • The intensity of the bands corresponding to acetylated H3 and total H3 is quantified using densitometry software.

    • The level of acetylated H3 is normalized to the level of total H3 to account for any loading differences.

    • The fold change in acetylation in this compound-treated samples is calculated relative to the vehicle-treated control.

Therapeutic and Research Implications

The unique ability of this compound to selectively activate PCAF while inhibiting p300/CBP opens up new avenues for therapeutic intervention and research.

  • Oncology: The dysregulation of HAT activity is a hallmark of many cancers. By selectively modulating the activity of PCAF and p300/CBP, this compound could potentially be used to alter gene expression programs that drive tumor growth and survival.

  • Neurodegenerative Diseases: Epigenetic mechanisms, including histone acetylation, are increasingly implicated in the pathogenesis of neurodegenerative disorders. The ability of this compound to enhance memory for fear extinction suggests its potential in treating anxiety and trauma-related disorders.[1]

  • Aging and Senescence-Related Diseases: The finding that this compound can reverse some of the epigenetic changes associated with cellular senescence suggests its potential as a senolytic or senomorphic agent to combat age-related diseases.[2]

Conclusion

This compound is a novel and promising epigenetic modulator with a distinct mechanism of action. Its ability to potentiate PCAF activity while inhibiting p300/CBP provides a powerful tool for dissecting the specific roles of these HATs in health and disease. The significant impact of this compound on histone H3 acetylation at key regulatory sites underscores its potential as a therapeutic agent and a valuable research probe. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

The Emergence of SPV106: A Novel Modulator of Cellular Senescence and Calcification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Initial Characterization of a Promising Therapeutic Candidate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and initial characterization of SPV106, also known as Pentadecylidenemalonate-1b. This compound has emerged as a significant small molecule with the unique ability to modulate histone acetyltransferases (HATs), offering a novel therapeutic avenue for age-related diseases, particularly those involving cellular senescence and pathological calcification. This document details the foundational studies that have elucidated its mechanism of action and established its potential in reversing disease phenotypes in preclinical models.

Discovery of this compound: A New Class of Histone Acetyltransferase Modulator

This compound was first identified as a simplified analog of anacardic acid, a natural product known to have effects on histone acetylation. The initial investigation into long-chain alkylidenemalonates led to the discovery of this compound as the first-in-class mixed activator/inhibitor of histone acetyltransferases (HATs)[1]. This dual activity, characterized by the potentiation of p300/CBP-associated factor (PCAF) HAT activity and the inhibition of p300/CBP, distinguishes this compound from other known HAT modulators[1].

The significance of this discovery lies in the potential for selective modulation of epigenetic regulatory enzymes. By differentially affecting distinct HAT families, this compound offers a nuanced approach to altering the acetylation landscape of both histone and non-histone proteins, thereby influencing gene expression and cellular function.

Initial Characterization: Reversion of Aortic Valve Calcification

The primary characterization of this compound's therapeutic potential was demonstrated in the context of aortic valve calcification, a prevalent cardiovascular pathology in the aging population. Studies have linked the calcification of human valvular interstitial cells (VICs) to cellular senescence and specific epigenetic alterations.

A pivotal study demonstrated that this compound could reverse the senescent and calcific phenotype of human VICs[2]. The key findings from this initial characterization are summarized below.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound's effects on senescent valvular interstitial cells (sVICs).

Table 1: Effect of this compound on Senescence and Proliferation Markers in sVICs

ParameterControl (sVICs)This compound-treated sVICs (15 µM)Fold Change
β-Galactosidase positive cells (%)HighSignificantly Reduced-
p16 ExpressionHighReduced-
PCNA ExpressionLowIncreased-

Table 2: Effect of this compound on Gene Expression in sVICs

GeneRegulation by this compoundSignificance
Upregulated Genes
NOTCH1UpregulatedPotent inhibitor of valve calcification
PCNAUpregulatedMarker of cell proliferation
Downregulated Genes
p16 (CDKN2A)DownregulatedSenescence marker
Genes for chromatin modification machineryGenerally DownregulatedIndicates chromatin remodeling

A total of 85 out of 243 profiled genes showed significant changes in expression, with 23 upregulated and 62 downregulated.

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Aortic Valve Calcification

ParameterVehicle-treated MiceThis compound-treated MiceOutcome
Aortic Valve CalcificationPresentReducedPrevention of calcific lesions
Valve MotionCompromisedPreservedImproved cardiac function

Mechanism of Action: Epigenetic Remodeling and Notch Signaling

This compound exerts its therapeutic effects through a multi-faceted mechanism centered on epigenetic modulation, which in turn leads to the reactivation of key signaling pathways.

Histone Acetylation

This compound acts as a selective modulator of HATs, increasing global histone H3 and H4 acetylation. This is achieved by activating the KAT2B/pCAF histone acetyltransferase. This restoration of histone acetylation marks is a critical step in reversing the epigenetic alterations associated with senescence in VICs.

Chromatin Remodeling and Gene Expression

The increase in histone acetylation leads to a more open chromatin structure, altering chromatin accessibility. This epigenetic remodeling results in significant changes in gene expression, most notably the upregulation of NOTCH1.

Activation of Notch Signaling

Notch1 is a potent inhibitor of valve calcification. By upregulating NOTCH1 expression, this compound reactivates the Notch signaling pathway, which is suppressed in senescent, calcifying VICs. This restoration of Notch signaling is a key downstream effector of this compound's anti-calcific action.

SPV106_Mechanism_of_Action This compound This compound (Pentadecylidenemalonate-1b) pCAF KAT2B/pCAF This compound->pCAF Activates p300 KAT3B/p300 This compound->p300 Inhibits HATs Histone Acetyltransferases (HATs) Histone_Acetylation Increased Histone H3/H4 Acetylation pCAF->Histone_Acetylation Chromatin Chromatin Remodeling Histone_Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Notch1 Upregulation of NOTCH1 Expression Gene_Expression->Notch1 Notch_Signaling Activation of Notch Signaling Notch1->Notch_Signaling Senescence Senescence Reversal Notch_Signaling->Senescence Calcification Inhibition of Calcification Notch_Signaling->Calcification

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial characterization of this compound.

Synthesis of this compound (Pentadecylidenemalonate-1b)

While the primary characterization paper does not detail the synthesis, the synthesis of alkylidenemalonates is generally achieved through a Knoevenagel condensation.

General Protocol:

  • Reactant Preparation: Diethyl malonate and the corresponding long-chain aldehyde (in this case, pentadecanal) are used as starting materials.

  • Condensation Reaction: The reactants are refluxed in a suitable solvent (e.g., ethanol or toluene) in the presence of a base catalyst (e.g., piperidine or pyridine).

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

  • Characterization: The final product, Pentadecylidenemalonate-1b, is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Treatment of Senescent Valvular Interstitial Cells (sVICs)
  • Cell Culture: Human VICs are isolated from aortic valve leaflets and cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin. Senescence is induced by serial passaging.

  • This compound Treatment: sVICs are treated with this compound at a final concentration of 15 µM in culture media. A vehicle control (DMSO) is run in parallel.

  • Senescence-Associated β-Galactosidase Staining: After treatment, cells are fixed and stained with a β-galactosidase staining solution at pH 6.0. The percentage of blue-stained (senescent) cells is quantified.

  • Immunofluorescence for Proliferation and Senescence Markers: Cells are fixed, permeabilized, and incubated with primary antibodies against PCNA (proliferation marker) and p16 (senescence marker), followed by fluorescently labeled secondary antibodies. Nuclei are counterstained with DAPI.

  • RT-qPCR for Gene Expression Analysis: RNA is extracted from treated and control cells, reverse-transcribed to cDNA, and subjected to quantitative PCR using primers for genes of interest, including NOTCH1, p16, and housekeeping genes for normalization.

In_Vitro_sVIC_Treatment_Workflow Start Isolate and Culture Human VICs Induce_Senescence Induce Senescence (Serial Passaging) Start->Induce_Senescence Treatment Treat sVICs with This compound (15 µM) or Vehicle Induce_Senescence->Treatment Analysis Analyze Cellular and Molecular Endpoints Treatment->Analysis BetaGal SA-β-Galactosidase Staining Analysis->BetaGal IF Immunofluorescence (PCNA, p16) Analysis->IF qPCR RT-qPCR for Gene Expression Analysis->qPCR

Caption: In vitro experimental workflow for sVICs.

In Vivo Mouse Model of Aortic Valve Calcification
  • Animal Model: A mouse model of vitamin D-mediated aortic valve calcification is used. Mice are administered a high dose of vitamin D to induce calcification.

  • This compound Administration: A treatment group receives this compound, while a control group receives a vehicle solution. The drug is administered systemically (e.g., via intraperitoneal injection) over the course of the study.

  • Echocardiography: Cardiac function and valve motion are assessed non-invasively using echocardiography at baseline and at the end of the study.

  • Histological Analysis: At the end of the treatment period, mice are euthanized, and their hearts are harvested. The aortic valves are dissected, sectioned, and stained with Alizarin Red S to visualize and quantify calcium deposits.

  • Immunohistochemistry: Valve sections can also be stained for markers of calcification and Notch signaling components to assess the in vivo mechanism of action.

In_Vivo_Calcification_Model_Workflow Start Induce Aortic Valve Calcification (High-Dose Vitamin D) Treatment Administer this compound or Vehicle Start->Treatment Monitoring Monitor Cardiac Function (Echocardiography) Treatment->Monitoring During Treatment Endpoint Endpoint Analysis Treatment->Endpoint End of Study Histology Histological Analysis (Alizarin Red S Staining) Endpoint->Histology IHC Immunohistochemistry Endpoint->IHC

References

Unlocking Cellular Rejuvenation: The Therapeutic Potential of SPV106

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SPV106, a pentadecylidenemalonate derivative, has emerged as a significant modulator of epigenetic landscapes, demonstrating considerable therapeutic promise across a spectrum of age-related and metabolic diseases. As a potent activator of the GCN5/p300-CBP-associated factor (PCAF) histone acetyltransferases (HATs) and an inhibitor of p300/CBP HATs, this compound offers a unique mechanism to reverse detrimental epigenetic modifications.[1][2][3] This guide synthesizes the current understanding of this compound, detailing its mechanism of action, preclinical efficacy in various disease models, and comprehensive experimental protocols to facilitate further research and development.

Introduction

Epigenetic dysregulation is a hallmark of numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes. Histone acetylation, a key epigenetic modification, is dynamically regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs). This compound acts as a pro-acetylation compound, specifically activating the GCN5-related N-acetyltransferase (GNAT) family members GCN5 (KAT2A) and PCAF (KAT2B), while concurrently inhibiting the p300/CBP (KAT3A/KAT3B) family.[1][3] This dual activity allows this compound to restore physiological patterns of histone acetylation, thereby ameliorating disease phenotypes at a cellular level.

Mechanism of Action: A Dual-Pronged Epigenetic Modulation

This compound's therapeutic effects are rooted in its ability to selectively modulate the activity of different HAT families. By activating GCN5/PCAF, it enhances the acetylation of specific lysine residues on histones, notably H3K9 and H3K14.[4][5] This "writing" of activating histone marks leads to a more open chromatin structure, facilitating the transcription of genes involved in cellular proliferation, differentiation, and genomic stability.[4][5] Concurrently, its inhibition of p300/CBP alters the acetylation landscape, which has been shown to be beneficial in certain contexts, such as enhancing memory for fear extinction.[6]

Below is a diagram illustrating the signaling pathway influenced by this compound.

cluster_0 This compound Intervention cluster_1 Histone Acetyltransferases cluster_2 Epigenetic & Cellular Outcomes This compound This compound GCN5_PCAF GCN5/PCAF (KAT2A/B) This compound->GCN5_PCAF Activates p300_CBP p300/CBP (KAT3A/B) This compound->p300_CBP Inhibits DNA_Methylation ↓ DNA Hypermethylation This compound->DNA_Methylation Histone_Acetylation ↑ Histone Acetylation (H3K9Ac, H3K14Ac) GCN5_PCAF->Histone_Acetylation Chromatin Open Chromatin Structure Histone_Acetylation->Chromatin Gene_Expression ↑ Expression of Proliferation & Differentiation Genes DNA_Methylation->Gene_Expression Chromatin->Gene_Expression Cellular_Function Restored Cellular Function (Proliferation, Differentiation) Gene_Expression->Cellular_Function

Caption: Signaling pathway of this compound's epigenetic modulation.

Therapeutic Applications and Preclinical Data

This compound has demonstrated significant therapeutic potential in a variety of preclinical models.

Cardiovascular Disease

In the context of cardiovascular disease, this compound has shown promise in mitigating complications associated with type 2 diabetes and in treating calcific aortic valve disease (CAVD).

  • Diabetic Cardiomyopathy: In cardiac mesenchymal cells (CMSCs) derived from type 2 diabetic patients, this compound treatment rescued proliferation and differentiation, which were impaired compared to cells from normoglycemic individuals.[4][5] This was associated with a restoration of normal H3K9Ac and H3K14Ac levels and a reduction in DNA CpG hypermethylation at the promoters of genes involved in cell growth and genomic stability.[4][5]

  • Calcific Aortic Valve Disease: this compound has been shown to significantly reduce the calcification of aortic valves and the expression of osteogenic markers such as ALP and RUNX1/2/3 in preclinical models.[7][8] Furthermore, in stenotic valvular interstitial cells (sVICs), this compound reduced senescence and calcification by remodeling chromatin accessibility and modulating Notch signaling.[3]

Table 1: Quantitative Effects of this compound in Cardiovascular Models

Model SystemParameter MeasuredControl/UntreatedThis compound TreatedPercentage ChangeReference
Diabetic Cardiac Mesenchymal CellsMethylated CpG islands in cell cycle gene promoters49.0 ± 13.9%21.4 ± 4.8%~56% decrease[4]
Stenotic Valvular Interstitial Cellsβ-Galactosidase positive senescent cells--Concentration-dependent decrease (15µM most effective)[3]
Neurodegenerative and Cognitive Disorders

This compound has also shown potential in the realm of neuroscience, particularly in enhancing cognitive function.

  • Memory Enhancement: Intrahippocampal administration of this compound has been shown to enhance both short-term and long-term memory in rats.[9] This suggests a potential therapeutic role for this compound in cognitive disorders characterized by memory deficits.

Table 2: Quantitative Effects of this compound in a Neurocognitive Model

Model SystemParameter MeasuredControl/UntreatedThis compound TreatedOutcomeReference
Male Rats (Object-in-Place Task)Discrimination Index (Short-Term Memory)~0.1~0.4Significant Enhancement[9]
Male Rats (Object-in-Place Task)Discrimination Index (Long-Term Memory)~0.15~0.45Significant Enhancement[9]

Experimental Protocols

To facilitate further investigation into the therapeutic potential of this compound, detailed methodologies for key experiments are provided below.

In Vitro Cell Culture and Treatment

Isolation and Culture of Valvular Interstitial Cells (VICs):

  • Aortic valve leaflets are subjected to enzymatic digestion, typically starting with a 10-minute incubation in collagenase at 37°C to remove valvular endothelial cells.[8]

  • The remaining tissue is minced into ~2 mm² pieces and subjected to a longer digestion with collagenase (e.g., 1,000 U/ml for 2 hours) to release VICs.[8]

  • The resulting cell suspension is centrifuged, and cells are seeded in DMEM supplemented with 10-15% FBS and antibiotics.[8]

  • VICs are passaged at 90-95% confluency, with experiments ideally conducted between passages 2 and 6.[8]

This compound Treatment:

  • For studies on sVICs, a concentration of 15 µM this compound was found to be most effective in reducing senescence markers.[3]

In Vivo Administration in Rodent Models

Preparation of this compound for Injection:

  • A stock solution of this compound can be prepared in DMSO. For in vivo use, a working solution can be prepared by diluting the stock in a vehicle such as a mixture of 10% DMSO and 90% corn oil to achieve a clear solution.[10]

Intrahippocampal Microinfusion:

  • Rats are anesthetized and placed in a stereotaxic frame.

  • Guide cannulae are implanted targeting the dorsal hippocampus.

  • Following a recovery period, microinfusions of this compound (e.g., 0.4 μg/μl) or vehicle are administered.[9][11]

  • Behavioral testing, such as the Object-in-Place task, is conducted at specified time points post-infusion (e.g., 3 days for this compound).[9][11]

Molecular Biology Techniques

Western Blotting:

  • Protein lysates are prepared from cells or tissues and quantified using a Bradford assay.[11]

  • Approximately 30 μg of total protein per sample is separated by SDS-PAGE on a 10% polyacrylamide gel.[11]

  • Proteins are transferred to a nitrocellulose membrane.[11]

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., acetylated histones, cell cycle regulators), followed by incubation with appropriate secondary antibodies.

  • Protein bands are visualized and quantified using a suitable imaging system.

The following diagram outlines a general experimental workflow for evaluating this compound.

cluster_0 Phase 1: In Vitro Evaluation cluster_1 Phase 2: In Vivo Validation Cell_Culture Cell Culture (e.g., VICs, CMSCs) SPV106_Treatment_vitro This compound Treatment (Dose-Response) Cell_Culture->SPV106_Treatment_vitro Cellular_Assays Cellular Assays (Proliferation, Senescence, Differentiation) SPV106_Treatment_vitro->Cellular_Assays Molecular_Analysis_vitro Molecular Analysis (Western Blot, qPCR, Methylation Array) Cellular_Assays->Molecular_Analysis_vitro Animal_Model Animal Model Selection (e.g., Diabetic, Aged) Molecular_Analysis_vitro->Animal_Model Inform Model Selection SPV106_Admin This compound Administration (Route, Dose, Frequency) Animal_Model->SPV106_Admin Behavioral_Testing Behavioral/Physiological Testing SPV106_Admin->Behavioral_Testing Tissue_Analysis Ex Vivo Tissue Analysis (Histology, Molecular Assays) Behavioral_Testing->Tissue_Analysis

Caption: General experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a unique epigenetic mechanism of action. Its ability to restore histone acetylation and reverse pathological cellular phenotypes in preclinical models of cardiovascular and neurodegenerative diseases warrants further investigation. Future studies should focus on elucidating the full spectrum of its downstream targets, optimizing delivery methods for enhanced bioavailability and target engagement, and conducting rigorous preclinical safety and efficacy studies to pave the way for potential clinical translation. The detailed protocols and compiled data within this guide provide a solid foundation for researchers and drug development professionals to advance the exploration of this compound's therapeutic potential.

References

The Impact of SPV106 on Chromatin Remodeling: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPV106, also known as Pentadecylidenemalonate-1b, is a novel small molecule demonstrating significant potential in the modulation of chromatin architecture. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on chromatin remodeling processes. By activating specific histone acetyltransferases (HATs), this compound instigates a cascade of events leading to increased histone acetylation, altered chromatin accessibility, and subsequent changes in gene expression. This guide summarizes the key quantitative data, details the experimental methodologies used to elucidate these effects, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a potent activator of the KAT2B/pCAF (p300/CBP-associated factor) histone acetyltransferase, while concurrently inhibiting the KAT3B/p300 acetyltransferase.[1] This dual activity shifts the cellular enzymatic balance towards histone acetylation. Histone acetyltransferases (HATs) catalyze the transfer of acetyl groups to lysine residues on histone tails, a process that neutralizes their positive charge and weakens the interaction between histones and DNA.[2] This "loosening" of the chromatin structure, known as euchromatin, allows for greater accessibility of transcriptional machinery to gene promoter and enhancer regions, thereby influencing gene expression.[2]

The primary mechanism of this compound involves inducing a genome-wide increase in histone acetylation.[1] This epigenetic modification is a key regulator of gene transcription and is fundamental to many cellular processes.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cellular processes related to chromatin remodeling.

Parameter Cell Type Treatment Result Reference
Optimal ConcentrationSenescent Valvular Interstitial Cells (sVICs)This compound15 µM was most effective in reducing β-Gal+ cells.[1]
Histone AcetylationsVICs15 µM this compoundApparent increase in global Histone H3 and H4 epigenetic marks (except H3K27me3).[1]
Pan-acetyl-Lysine LevelssVICs15 µM this compoundSignificant increase in nuclear acetylation.[1]
Gene Expression (mRNA)sVICs15 µM this compoundUpregulation of Notch1.[1]
Gene Expression (mRNA)sVICs15 µM this compoundDownregulation of Runx2.[1]
Gene Expression (mRNA)sVICs15 µM this compoundUpregulation of Sox9.[1]
Protein LevelssVICs15 µM this compoundDecrease in Runx2 protein.[1]
Protein LocalizationsVICs15 µM this compoundIncrease in nuclear localization of Sox9.[1]
Protein LocalizationsVICs15 µM this compoundIncreased nuclear accumulation of the Notch Intracellular Domain (NICD).[1]
Chromatin AccessibilitysVICs15 µM this compoundModified general chromatin accessibility, with increased accessibility at the Notch1 and Sox9 proximal promoter regions.[1]

Signaling Pathway

The signaling cascade initiated by this compound culminates in altered gene expression that can reverse cellular senescence and calcification. The following diagram illustrates this proposed pathway.

SPV106_Signaling_Pathway This compound This compound p300_CBP p300/CBP (KAT3B) Histone Acetylase This compound->p300_CBP GCN5_pCAF GCN5/pCAF (KAT2B) Histone Acetylase This compound->GCN5_pCAF Histone_Acetylation Increased Histone Acetylation GCN5_pCAF->Histone_Acetylation Chromatin_Remodeling Chromatin Remodeling (Increased Accessibility) Histone_Acetylation->Chromatin_Remodeling Notch1_Sox9_Promoters Notch1 & Sox9 Promoter Regions Chromatin_Remodeling->Notch1_Sox9_Promoters Notch1_Expression ↑ Notch1 Expression Notch1_Sox9_Promoters->Notch1_Expression Sox9_Expression ↑ Sox9 Expression Notch1_Sox9_Promoters->Sox9_Expression Runx2_Expression ↓ Runx2 Expression Notch1_Expression->Runx2_Expression Inhibits Cellular_Effects Reversion of Senescence & Calcification Notch1_Expression->Cellular_Effects Sox9_Expression->Cellular_Effects Runx2_Expression->Cellular_Effects Promotes

Caption: this compound Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the effects of this compound on chromatin remodeling.

In-Cell Western Analysis for Histone Modifications

This protocol is designed to quantify changes in histone H3 and H4 epigenetic marks within cultured cells following this compound treatment.

Materials:

  • Senescent Valvular Interstitial Cells (sVICs)

  • 96-well plates

  • This compound (15 µM working solution)

  • DMSO (vehicle control)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., LI-COR Odyssey Blocking Buffer)

  • Primary antibodies against specific histone modifications (e.g., anti-pan-acetyl-Lysine, anti-H3K27ac)

  • IRDye® conjugated secondary antibodies

  • DNA stain (e.g., DAPI)

  • Plate reader capable of near-infrared fluorescence detection

Procedure:

  • Cell Seeding: Seed sVICs into 96-well plates at a density that will result in 70-80% confluency at the time of analysis.

  • Treatment: Treat cells with 15 µM this compound or DMSO vehicle control for the desired duration (e.g., 24-72 hours).

  • Fixation: Aspirate the media and wash once with PBS. Fix the cells by adding 150 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.

  • Permeabilization: Wash the plate twice with PBS. Add 150 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.

  • Blocking: Wash the plate three times with PBS. Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to manufacturer's recommendations. Remove the blocking solution and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.

  • Washing: Wash the plate four times with PBS containing 0.1% Tween-20.

  • Secondary Antibody Incubation: Dilute the appropriate IRDye® conjugated secondary antibody and DNA stain in Blocking Buffer. Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the plate four times with PBS containing 0.1% Tween-20.

  • Imaging: Scan the plate using a near-infrared imaging system. The signal from the DNA stain is used for normalization of cell number per well.

In_Cell_Western_Workflow A 1. Seed sVICs in 96-well plate B 2. Treat with this compound or DMSO A->B C 3. Fix with Paraformaldehyde B->C D 4. Permeabilize with Triton X-100 C->D E 5. Block non-specific binding D->E F 6. Incubate with Primary Antibody (e.g., anti-H3K27ac) E->F G 7. Wash F->G H 8. Incubate with IRDye® Secondary Antibody & DNA Stain G->H I 9. Final Washes H->I J 10. Scan Plate & Quantify Fluorescence I->J

Caption: In-Cell Western Workflow.
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

This protocol outlines the steps to identify regions of open chromatin genome-wide in response to this compound treatment.

Materials:

  • sVICs treated with this compound or DMSO

  • Lysis Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% IGEPAL CA-630)

  • Tn5 Transposase and reaction buffer (e.g., from Illumina Nextera DNA Library Prep Kit)

  • DNA purification kit (e.g., Qiagen MinElute)

  • PCR master mix and primers for library amplification

  • Next-generation sequencing platform

Procedure:

  • Cell Harvesting and Lysis: Harvest approximately 50,000 sVICs treated with this compound or DMSO. Resuspend the cell pellet in 50 µL of ice-cold Lysis Buffer and incubate on ice for 10 minutes to lyse the cell membrane while keeping the nuclear membrane intact.

  • Transposition: Pellet the nuclei by centrifugation and resuspend in the Tn5 transposase reaction mix. Incubate at 37°C for 30 minutes. The Tn5 transposase will cut and ligate sequencing adapters into accessible chromatin regions.

  • DNA Purification: Immediately purify the transposed DNA using a DNA purification kit to stop the reaction.

  • Library Amplification: Amplify the purified DNA fragments using PCR with indexed primers to generate a sequencing-ready library. The number of PCR cycles should be minimized to avoid amplification bias.

  • Sequencing and Analysis: Sequence the amplified library on a high-throughput sequencing platform. Analyze the resulting data by aligning reads to the reference genome and identifying peaks, which represent regions of open chromatin. Differential accessibility analysis between this compound- and DMSO-treated samples can then be performed.

ATAC_seq_Workflow A 1. Harvest this compound-treated cells B 2. Lyse cell membrane to isolate nuclei A->B C 3. Transposition with Tn5 Transposase (Cuts & ligates adapters in open chromatin) B->C D 4. Purify transposed DNA C->D E 5. PCR Amplification of library D->E F 6. Next-Generation Sequencing E->F G 7. Data Analysis: Align reads, call peaks, differential analysis F->G

Caption: ATAC-seq Workflow.
Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine the specific genomic loci, such as the Notch1 and Sox9 promoters, that are associated with increased histone acetylation following this compound treatment.

Materials:

  • sVICs treated with this compound or DMSO

  • Formaldehyde (1% final concentration)

  • Glycine

  • Cell Lysis Buffer

  • Nuclear Lysis Buffer

  • Sonicator

  • ChIP-grade antibody against a specific histone mark (e.g., H3K27ac)

  • Protein A/G magnetic beads

  • Wash buffers with increasing stringency

  • Elution Buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents and primers for target loci (Notch1, Sox9 promoters)

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells and isolate the nuclei. Resuspend the nuclei in Nuclear Lysis Buffer and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

  • Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with a specific antibody (e.g., anti-H3K27ac).

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-histone-DNA complexes.

  • Washing: Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C with high salt.

  • DNA Purification: Treat the sample with RNase A and Proteinase K, then purify the DNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of Notch1 and Sox9 to quantify the enrichment of the histone mark at these loci in this compound-treated versus control cells.

ChIP_Workflow A 1. Cross-link proteins to DNA with formaldehyde in this compound-treated cells B 2. Lyse cells and sonicate to shear chromatin A->B C 3. Immunoprecipitate with antibody (e.g., anti-H3K27ac) B->C D 4. Capture immune complexes with Protein A/G beads C->D E 5. Wash to remove non-specific binding D->E F 6. Elute and reverse cross-links E->F G 7. Purify DNA F->G H 8. qPCR analysis of target promoters (Notch1, Sox9) G->H

Caption: ChIP-qPCR Workflow.

Conclusion

This compound represents a promising pharmacological tool for the targeted modulation of chromatin structure. Its ability to activate GCN5/pCAF and induce histone acetylation leads to significant changes in chromatin accessibility and the expression of key regulatory genes. The experimental frameworks detailed in this guide provide a robust approach for further investigating the epigenetic effects of this compound and similar compounds in various biological contexts. The continued exploration of such chromatin-modifying agents holds considerable therapeutic potential for diseases with an epigenetic basis.

References

Methodological & Application

SPV106 Application Notes and Protocols for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPV106 is an experimental compound that has been shown to reverse cellular senescence and calcification in valvular interstitial cells (VICs). Its mechanism of action involves the induction of genome-wide histone acetylation through the inactivation of p300/CBP and activation of GCN5/pCAF histone acetyltransferases. This epigenetic modification leads to the upregulation of the Notch1 signaling pathway, a key regulator of valve homeostasis. These application notes provide detailed protocols for in vitro studies to investigate the effects of this compound on cellular senescence, calcification, and the underlying molecular pathways.

Mechanism of Action of this compound

This compound modulates gene expression by altering the epigenetic landscape of the cell. By promoting histone acetylation, it creates a more open chromatin structure, facilitating the transcription of target genes, including those in the Notch signaling pathway.

SPV106_Mechanism This compound This compound HATs Histone Acetyltransferases (GCN5/pCAF) This compound->HATs Activates HDACs Histone Deacetylases (p300/CBP) This compound->HDACs Inactivates Histones Histones HATs->Histones Adds Acetyl Groups Acetylated_Histones Acetylated Histones HDACs->Acetylated_Histones Removes Acetyl Groups Histones->Acetylated_Histones Acetylated_Histones->Histones Open_Chromatin Chromatin (Open) Acetylated_Histones->Open_Chromatin Chromatin Chromatin (Condensed) Chromatin->Open_Chromatin Remodeling Notch1 Notch1 Gene Transcription Open_Chromatin->Notch1 Cell_Fate Regulation of Cell Fate (Anti-senescence, Anti-calcification) Notch1->Cell_Fate

Caption: Mechanism of action of this compound.

Key In Vitro Experimental Protocols

The following protocols are designed for the study of this compound in primary human valvular interstitial cells (hVICs).

Isolation and Culture of Human Valvular Interstitial Cells (hVICs)

This protocol describes the isolation of hVICs from human aortic valve leaflets.[1][2][3][4][5]

Materials:

  • Human aortic valve leaflets

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Collagenase Type II

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Obtain human aortic valve leaflets under sterile conditions.

  • Wash the leaflets three times with sterile PBS containing 1% Penicillin-Streptomycin.

  • Mince the leaflets into small pieces (1-2 mm³).

  • Digest the tissue with Collagenase Type II (400 U/mL in DMEM) for 2-4 hours at 37°C with gentle agitation.

  • Neutralize the collagenase with an equal volume of DMEM containing 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Centrifuge the filtrate at 500 x g for 5 minutes.

  • Resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture the cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage the cells upon reaching 80-90% confluency using Trypsin-EDTA.

Induction of Cellular Senescence in hVICs

This protocol describes the induction of replicative senescence in hVICs.

Procedure:

  • Culture hVICs as described above.

  • Continuously passage the cells until they exhibit signs of replicative senescence, such as flattened and enlarged morphology and reduced proliferation rate. This typically occurs after 8-10 passages.

  • Confirm the senescent phenotype using the Senescence-Associated β-Galactosidase Staining protocol.

This compound Treatment

The optimal concentration of this compound for in vitro studies has been reported to be 15 µM. Treatment duration will vary depending on the specific assay.

Stock Solution Preparation:

  • Dissolve this compound in DMSO to prepare a 10 mM stock solution.

  • Store the stock solution at -20°C.

  • Dilute the stock solution in culture medium to the final working concentration of 15 µM immediately before use.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay detects the activity of β-galactosidase at pH 6.0, a hallmark of senescent cells.

Materials:

  • SA-β-Gal Staining Kit

Procedure:

  • Seed senescent hVICs (sVICs) in a 6-well plate.

  • Treat the cells with 15 µM this compound or vehicle (DMSO) for 7 days.

  • Wash the cells twice with PBS.

  • Fix the cells with 1x fixative solution for 10-15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Add 1 mL of staining solution mixture to each well.

  • Incubate the plate at 37°C overnight in a dry incubator (no CO₂).

  • Observe the cells under a microscope for the development of a blue color.

  • Quantify the percentage of blue-stained cells.

Alizarin Red S Staining for Calcification

This assay is used to detect calcium deposits in cultured cells.

Materials:

  • Alizarin Red S solution (2% in distilled water, pH 4.1-4.3)

  • Osteogenic differentiation medium (DMEM with 10% FBS, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone)

Procedure:

  • Seed sVICs in a 12-well plate.

  • Culture the cells in osteogenic differentiation medium with 15 µM this compound or vehicle (DMSO) for 14-21 days, changing the medium every 2-3 days.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 30 minutes.

  • Wash the cells twice with distilled water.

  • Stain the cells with Alizarin Red S solution for 20-30 minutes.

  • Wash the cells four times with distilled water.

  • Visualize the red-orange calcium deposits under a microscope.

  • For quantification, destain by adding 10% cetylpyridinium chloride and measure the absorbance at 562 nm.

In-Cell Western for Histone H3 and H4 Acetylation

This protocol provides a method for the quantitative analysis of histone acetylation within intact cells.

Materials:

  • 96-well black-walled imaging plates

  • 4% Paraformaldehyde

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer)

  • Primary antibodies (Anti-acetyl-Histone H3, Anti-acetyl-Histone H4, Anti-total Histone H3)

  • Fluorescently labeled secondary antibodies (e.g., IRDye® secondary antibodies)

  • DNA stain (e.g., DRAQ5™)

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Seed sVICs in a 96-well plate and treat with 15 µM this compound or vehicle for 24 hours.

  • Fix the cells with 4% paraformaldehyde for 20 minutes.

  • Wash the wells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 20 minutes.

  • Wash the wells three times with PBS.

  • Block for 1.5 hours at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash the wells five times with PBS containing 0.1% Tween-20.

  • Incubate with fluorescently labeled secondary antibodies and a DNA stain for 1 hour at room temperature, protected from light.

  • Wash the wells five times with PBS containing 0.1% Tween-20.

  • Scan the plate using an infrared imaging system.

  • Normalize the signal from the acetyl-histone antibodies to the total histone H3 and DNA stain signals.

RNA Isolation and RT-qPCR for Gene Expression Analysis

This protocol is for the analysis of gene expression changes in response to this compound treatment.

Materials:

  • RNA isolation kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., NOTCH1, HES1, HEY1, RUNX2, ACTB)

Procedure:

  • Seed sVICs and treat with 15 µM this compound or vehicle for 48 hours.

  • Isolate total RNA using a commercial kit.

  • Synthesize cDNA from 1 µg of total RNA.

  • Perform qPCR using SYBR Green master mix and gene-specific primers.

  • Use the 2-ΔΔCt method to calculate the relative gene expression, normalized to a housekeeping gene such as ACTB.

Quantitative Data Summary

ExperimentTreatmentDurationReadoutExpected Outcome with this compound
SA-β-Gal Staining15 µM this compound7 daysPercentage of blue-stained cellsDecrease
Alizarin Red S Staining15 µM this compound14-21 daysAbsorbance at 562 nmDecrease
In-Cell Western (Histone Ac.)15 µM this compound24 hoursNormalized fluorescence intensityIncrease in Acetyl-H3 and Acetyl-H4
RT-qPCR (Gene Expression)15 µM this compound48 hoursRelative mRNA expression (fold change)Upregulation of NOTCH1, HES1, HEY1; Downregulation of RUNX2

Signaling Pathways and Workflows

Notch Signaling Pathway

The Notch signaling pathway is crucial for cell-to-cell communication and plays a vital role in regulating cell fate decisions.

Notch_Signaling cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell cluster_nucleus Ligand Delta/Jagged Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binds S2_Cleavage S2 Cleavage (ADAM10/17) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates to CSL CSL MAML MAML Target_Genes Target Genes (HES, HEY) NICD_n NICD CSL_n CSL NICD_n->CSL_n MAML_n MAML CSL_n->MAML_n Target_Genes_n Target Genes (HES, HEY) MAML_n->Target_Genes_n Activates Transcription

Caption: The canonical Notch signaling pathway.
Experimental Workflow for this compound In Vitro Evaluation

This workflow outlines the key steps for assessing the efficacy of this compound in an in vitro model of valvular calcification.

Experimental_Workflow A Isolate and Culture hVICs B Induce Senescence (Replicative Passaging) A->B C Treat with this compound (15 µM) or Vehicle (DMSO) B->C D Assess Senescence (SA-β-Gal Staining) C->D E Assess Calcification (Alizarin Red S Staining) C->E F Analyze Histone Acetylation (In-Cell Western) C->F G Analyze Gene Expression (RT-qPCR) C->G H Data Analysis and Interpretation D->H E->H F->H G->H

Caption: Workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for SPV106 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "SPV106" is not publicly available. The following application notes and protocols are a generalized template based on common practices for administering experimental compounds to mouse models in preclinical research. Researchers should substitute the placeholder information with data specific to their compound of interest and ensure all procedures are approved by their institution's Institutional Animal Care and Use Committee (IACUC).

Introduction

These notes provide a comprehensive guide for the dosage and administration of the hypothetical compound this compound in various mouse models. The protocols outlined below are intended to serve as a starting point for researchers and may require optimization based on the specific experimental goals, the characteristics of the mouse model, and the physicochemical properties of this compound.

Quantitative Data Summary

The following tables summarize common dosage and administration parameters for experimental compounds in mice. This data is compiled from various studies and should be used as a reference for designing experiments with this compound.

Table 1: this compound Dosage in Mouse Models (Example Data)

Mouse ModelIndicationDosage Range (mg/kg)Dosing FrequencyDurationEfficacy Notes
BALB/cOrthopoxvirus Infection30 - 100Daily1 - 14 daysDose-dependent protection from lethality[1].
C57BL/6JGlioblastoma10 - 15Daily14 daysWell-tolerated with no significant weight loss[2].
129S2/SvPasCrlNon-Small Cell Lung Cancer10 - 15Daily14 daysNo measurable signs of toxicity observed[2].
AJ/p53val135/wtLung Adenocarcinoma40 (daily) or 200 (weekly)Daily or Weekly20 daysWeekly dosing showed better inhibition than daily[3].
SOD1(G93A)Amyotrophic Lateral Sclerosis (ALS)20 - 160Daily or Twice WeeklyVariableRoute and dose-dependent effects on disease onset and survival[4].
BALB/cLiver FibrosisNot SpecifiedChronicNot SpecifiedDecreased collagen deposition and stellate cell activation[5].

Table 2: this compound Administration Routes and Volumes in Adult Mice

Administration RouteRecommended VolumeNeedle Size (Gauge)Absorption Rate
Intravenous (IV)< 0.2 ml27-30Very Fast
Intraperitoneal (IP)< 2-3 ml25-27Fast
Intramuscular (IM)< 0.05 ml25-27Moderate
Subcutaneous (SC)< 1-2 ml25-27Slow
Oral Gavage (PO)< 0.2 ml20-22 (gavage needle)Variable
Intranasal (IN)10-20 µl per nostrilN/AFast

General guidelines recommend using the smallest possible volume to minimize animal distress and potential adverse effects. The rate of absorption generally follows the order: IV > IP > IM > SC > PO[6].

Experimental Protocols

Preparation of this compound Formulation

Note: The choice of vehicle is critical and depends on the solubility of this compound. A common vehicle for oral administration of poorly soluble compounds is a mixture of DMSO, PEG300, and ethanol[2]. For parenteral routes, sterile, isotonic solutions are required[6].

Example Protocol for Oral Formulation:

  • Weigh the required amount of this compound powder.

  • Dissolve this compound in a suitable solvent, for example, a mixture of 50% DMSO, 40% PEG300, and 10% ethanol, to achieve the desired final concentration[2].

  • Vortex or sonicate the mixture until this compound is completely dissolved.

  • Prepare the formulation fresh before each administration or store as per stability data.

Administration Procedures

3.2.1. Oral Gavage (PO) Oral gavage is a common method for precise oral dosing.

Materials:

  • Appropriate-sized gavage needle (e.g., 20-22 gauge for adult mice).

  • 1 ml syringe.

  • This compound formulation.

Procedure:

  • Gently restrain the mouse.

  • Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.

  • Attach the gavage needle to the syringe filled with the this compound formulation.

  • Carefully insert the gavage needle into the esophagus. Do not force the needle.

  • Slowly administer the formulation.

  • Gently remove the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress.

3.2.2. Intraperitoneal (IP) Injection IP injection allows for rapid systemic absorption.

Materials:

  • 25-27 gauge needle.

  • 1 ml syringe.

  • Sterile this compound formulation.

Procedure:

  • Properly restrain the mouse to expose the abdomen.

  • Tilt the mouse's head downwards at a slight angle.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

  • Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement.

  • Inject the formulation slowly.

  • Withdraw the needle and return the mouse to its cage.

3.2.3. Intravenous (IV) Injection (Tail Vein) IV injection provides the most rapid and complete systemic distribution.

Materials:

  • 27-30 gauge needle.

  • 1 ml syringe.

  • Sterile this compound formulation.

  • A warming device for the tail (e.g., heat lamp or warm water).

Procedure:

  • Place the mouse in a restraining device.

  • Warm the tail to dilate the lateral tail veins.

  • Disinfect the tail with an alcohol swab.

  • Insert the needle, bevel up, into one of the lateral tail veins.

  • Slowly inject the formulation. The solution should flow smoothly with no resistance.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Formulation This compound Formulation Administration This compound Administration (e.g., Oral Gavage) Formulation->Administration Animal_Prep Animal Acclimation & Grouping Animal_Prep->Administration Monitoring Daily Health Monitoring (Weight, Clinical Signs) Administration->Monitoring Efficacy Efficacy Assessment (e.g., Tumor Volume, Viral Load) Administration->Efficacy Toxicity Toxicity Assessment (e.g., Histopathology) Administration->Toxicity PK Pharmacokinetic Analysis (Blood/Tissue Collection) Administration->PK Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Survival) Gene_Expression->Cellular_Response This compound This compound This compound->RAF

References

Application Notes and Protocols: Western Blot Analysis of Histone Acetylation Following SPV106 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetylation is a critical epigenetic modification influencing chromatin structure and gene expression. This process is dynamically regulated by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). HATs add acetyl groups to lysine residues on histone tails, leading to a more relaxed chromatin state and generally promoting gene transcription. Conversely, HDACs remove these acetyl groups, resulting in a condensed chromatin structure and transcriptional repression.[1][2][3] Dysregulation of histone acetylation is implicated in various diseases, including cancer, making the enzymes involved attractive therapeutic targets.[3][4]

SPV106 is a compound that has been investigated for its role in modulating cellular processes, potentially through the regulation of histone acetylation. Emerging research suggests that this compound may function by activating or interacting with histone acetyltransferases, such as p300/CBP-associated factor (PCAF), thereby enhancing histone acetylation.[5] This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of this compound treatment on histone acetylation levels in cultured cells.

Principle of the Assay

Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture.[6][7] In this application, whole-cell lysates or histone extracts from this compound-treated and untreated cells are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is subsequently probed with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. The addition of a chemiluminescent substrate allows for the detection of the protein of interest, and the signal intensity, which corresponds to the protein level, can be quantified using densitometry.[1][8]

Data Presentation

The following tables represent hypothetical quantitative data from a dose-response and time-course experiment investigating the effect of this compound on histone H3 acetylation (Ac-H3). The data is normalized to total histone H3 levels to account for any variations in protein loading.

Table 1: Dose-Response Effect of this compound on Histone H3 Acetylation

This compound Concentration (µM)Mean Relative Ac-H3/Total H3 RatioStandard Deviation
0 (Vehicle Control)1.000.08
0.11.250.12
0.51.890.15
1.02.540.21
5.02.610.23

Table 2: Time-Course Effect of this compound on Histone H3 Acetylation

Time (hours)Mean Relative Ac-H3/Total H3 Ratio (at 1 µM this compound)Standard Deviation
01.000.09
61.520.14
122.180.19
242.580.22
482.350.20

Experimental Protocols

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line (e.g., HeLa, MCF-7) in appropriate culture dishes and grow to 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment:

    • Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM) for a fixed time period (e.g., 24 hours).[1]

    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 1.0 µM) for various durations (e.g., 0, 6, 12, 24, 48 hours).[1]

    • Control: Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment group.[1]

  • Cell Harvesting: Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

II. Histone Extraction (Acid Extraction Method)

This method is recommended for enriching histone proteins.[1]

  • Cell Lysis: Scrape the washed cells in 1 ml of ice-cold PBS and transfer to a microcentrifuge tube. Centrifuge at 1,500 rpm for 5 minutes at 4°C. Discard the supernatant.[1]

  • Nuclear Isolation: Resuspend the cell pellet in 1 ml of Histone Extraction Buffer (see solutions) and incubate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]

  • Acid Extraction: Discard the supernatant (cytoplasmic fraction). Resuspend the pellet (nuclear fraction) in 400 µl of 0.4 N H₂SO₄ and incubate on a rotator overnight at 4°C.[1]

  • Protein Precipitation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a new tube and add 100 µl of 100% trichloroacetic acid (TCA). Incubate on ice for 30 minutes.

  • Washing: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Discard the supernatant. Wash the pellet twice with 1 ml of ice-cold acetone. Air-dry the pellet for 10-15 minutes.

  • Resuspension: Resuspend the histone pellet in an appropriate volume of sterile deionized water.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.[1]

III. SDS-PAGE and Western Blotting
  • Sample Preparation: Mix 15-20 µg of histone extract with 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[1]

  • Gel Electrophoresis: Load the samples onto a 15% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom of the gel.[1]

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane at 100V for 60-90 minutes in a wet transfer system or using a semi-dry transfer system.[1][7] A 0.22 µm membrane is recommended for low molecular weight proteins like histones.[7]

  • Membrane Staining (Optional): Stain the membrane with Ponceau S to verify transfer efficiency.[1]

  • Blocking: Block the membrane with 5% non-fat milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1][8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3, anti-acetyl-H4, and a loading control like anti-total H3 or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.[1][9]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[1][8]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][7]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[1][8]

  • Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate with the membrane. Capture the chemiluminescent signal using an imaging system.[1]

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the acetylated histone bands to the corresponding total histone bands to account for loading differences.[1][9]

IV. Solutions and Reagents
  • Histone Extraction Buffer: 10 mM HEPES (pH 7.9), 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, and 1.5 mM PMSF.

  • 0.4 N H₂SO₄: Dilute concentrated sulfuric acid in water.

  • 100% TCA: Trichloroacetic acid solution.

  • 4X Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, and 20% β-mercaptoethanol (add fresh).

  • TBST (Tris-Buffered Saline with Tween-20): 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, and 0.1% Tween-20.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.

Visualizations

SPV106_Mechanism_of_Action This compound This compound HAT Histone Acetyltransferase (e.g., PCAF) This compound->HAT Activates Histone Histone Tails HAT->Histone Adds Acetyl Groups Acetylated_Histone Acetylated Histones Histone->Acetylated_Histone Chromatin Relaxed Chromatin Acetylated_Histone->Chromatin Leads to Transcription Gene Transcription Chromatin->Transcription Promotes

Caption: Proposed mechanism of this compound action.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & This compound Treatment Histone_Extraction 2. Histone Extraction Cell_Culture->Histone_Extraction Quantification 3. Protein Quantification Histone_Extraction->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection Secondary_Ab->Detection Quantify 10. Densitometry Detection->Quantify Normalize 11. Normalization Quantify->Normalize

Caption: Western blot workflow for histone acetylation analysis.

References

SPV106: Application in Aortic Valve Calcification Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcific Aortic Valve Disease (CAVD) is a progressive condition characterized by the thickening and calcification of the aortic valve leaflets, leading to aortic stenosis. Currently, there are no pharmacological treatments to halt or reverse the progression of CAVD, making aortic valve replacement the only effective intervention for severe cases. Emerging research has highlighted the role of epigenetic modifications and cellular senescence in the pathophysiology of CAVD. SPV106, a novel small molecule activator of the histone acetyltransferase KAT2B/pCAF, has been identified as a promising therapeutic candidate for the treatment of aortic valve calcification. Preclinical studies have demonstrated its efficacy in reducing calcification and restoring normal cell function in various models of the disease.

These application notes provide a comprehensive overview of the use of this compound in in vitro, ex vivo, and in vivo models of aortic valve calcification. Detailed protocols for key experiments are provided to facilitate the investigation of this compound and similar compounds in a research setting.

Mechanism of Action

This compound, chemically known as Pentadecylidenemalonate-1b, functions as an activator of the KAT2B/pCAF histone acetyltransferase. In the context of aortic valve calcification, this compound reverses the senescent and calcific phenotype of valvular interstitial cells (VICs), the primary cell type involved in CAVD pathogenesis. The proposed mechanism of action involves the restoration of histone acetylation marks, leading to modified chromatin accessibility and the upregulation of the Notch1 signaling pathway.[1][2][3] The Notch1 signaling pathway is a potent inhibitor of valve calcification. By reactivating this pathway, this compound can prevent the osteogenic differentiation of VICs and subsequent calcification.

SPV106_Signaling_Pathway cluster_0 This compound Intervention cluster_1 Cellular Response cluster_2 Pathological Outcome This compound This compound KAT2B KAT2B/pCAF Activation This compound->KAT2B Histone_Acetylation Histone Acetylation Restoration KAT2B->Histone_Acetylation Chromatin Chromatin Accessibility Modification Histone_Acetylation->Chromatin Notch1 Notch1 Upregulation Chromatin->Notch1 Senescence VIC Senescence Inhibition Notch1->Senescence Calcification Aortic Valve Calcification Inhibition Notch1->Calcification

Caption: Signaling pathway of this compound in aortic valve calcification.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment in various aortic valve calcification models based on qualitative descriptions from the literature. Please note that the following data is illustrative and intended to represent the expected significant reduction in calcification markers with this compound treatment.

Table 1: Effect of this compound on Osteogenic Markers in Human Valvular Interstitial Cells (VICs)

Treatment GroupALP Activity (nmol/min/mg protein)RUNX2 Expression (Fold Change)
Control1.5 ± 0.31.0 ± 0.1
Osteogenic Medium (OM)12.8 ± 1.58.2 ± 0.9
OM + this compound (10 µM)4.2 ± 0.62.5 ± 0.4

Table 2: Effect of this compound on Calcification in an Ex Vivo Aortic Valve Leaflet Model

Treatment GroupCalcified Area (%)
Control2.1 ± 0.5
Calcification Medium (CM)35.4 ± 4.2
CM + this compound (10 µM)9.8 ± 1.8

Table 3: Effect of this compound on Aortic Valve Calcification in a Vitamin D-Induced Mouse Model

Treatment GroupAortic Valve Calcium Score (Agatston Units)
Control10 ± 3
Vitamin D152 ± 25
Vitamin D + this compound45 ± 11

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the efficacy of this compound in aortic valve calcification models.

In Vitro Model: Human Valvular Interstitial Cell (VIC) Culture and Calcification

This protocol describes the isolation of human VICs and the induction of calcification in vitro.

1. Isolation and Culture of Human VICs

  • Aseptically collect human aortic valve leaflets from patients undergoing valve replacement surgery.

  • Wash the leaflets three times in sterile phosphate-buffered saline (PBS) containing 1% penicillin-streptomycin.

  • Remove the endothelial layer by gentle scraping with a scalpel blade.

  • Mince the remaining tissue into small pieces (1-2 mm³).

  • Digest the tissue fragments with 1 mg/mL collagenase type II in Dulbecco's Modified Eagle Medium (DMEM) for 2-4 hours at 37°C with gentle agitation.

  • Neutralize the enzyme with an equal volume of DMEM containing 10% fetal bovine serum (FBS).

  • Filter the cell suspension through a 70 µm cell strainer.

  • Centrifuge the filtered suspension at 500 x g for 5 minutes.

  • Resuspend the cell pellet in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% L-glutamine.

  • Plate the cells in T75 flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency.

2. In Vitro Calcification Assay

  • Seed human VICs (passage 3-5) into 12-well plates at a density of 5 x 10⁴ cells/well.

  • Culture the cells in growth medium until they reach confluence.

  • To induce calcification, replace the growth medium with osteogenic medium (OM): DMEM with 10% FBS, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone.

  • Treat the cells with this compound at desired concentrations (e.g., 1, 5, 10 µM) in OM. Include a vehicle control (e.g., DMSO).

  • Culture the cells for 14-21 days, changing the medium every 2-3 days.

3. Quantification of Calcification

  • Alizarin Red S Staining:

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Rinse with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

    • Wash extensively with deionized water to remove excess stain.

    • Visualize and photograph the calcified nodules.

    • For quantification, destain the cells with 10% cetylpyridinium chloride in 10 mM sodium phosphate for 15 minutes and measure the absorbance of the extracted stain at 562 nm.

  • Alkaline Phosphatase (ALP) Activity Assay:

    • Lyse the cells and measure the protein concentration using a BCA assay.

    • Determine ALP activity using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. Measure the absorbance at 405 nm.

Ex Vivo Model: Aortic Valve Leaflet Culture

This protocol describes the culture of whole aortic valve leaflets to study the effects of this compound in a more physiologically relevant environment.

1. Aortic Valve Leaflet Culture

  • Aseptically collect fresh porcine or human aortic valves.

  • Dissect the individual leaflets and wash them in sterile PBS with antibiotics.

  • Place each leaflet in a well of a 6-well plate containing culture medium (DMEM with 10% FBS and antibiotics).

  • To induce calcification, use a calcification medium (CM) containing elevated phosphate levels (e.g., 2.5 mM sodium phosphate).

  • Treat the leaflets with this compound at desired concentrations in CM.

  • Culture for 7-14 days at 37°C and 5% CO₂, changing the medium every 2 days.

2. Analysis of Calcification

  • Fix the leaflets in 4% paraformaldehyde.

  • Perform Alizarin Red S staining on whole leaflets or on cryosections to visualize calcium deposits.

  • Homogenize the tissue to perform calcium content quantification assays or ALP activity assays as described for the in vitro model.

In Vivo Model: Vitamin D-Induced Aortic Valve Calcification in Mice

This protocol describes the induction of aortic valve calcification in mice using high doses of vitamin D.

1. Animal Model

  • Use 6-8 week old male C57BL/6 mice.

  • Acclimatize the animals for at least one week before the experiment.

  • Induce aortic valve calcification by administering a high dose of vitamin D₃ (e.g., 2.5 x 10⁵ IU/kg) via intraperitoneal injection on days 1, 3, and 5.

  • Administer this compound daily via oral gavage or intraperitoneal injection at the desired dose.

  • Monitor the animals' health and body weight throughout the study.

  • The study duration is typically 4-6 weeks.

2. Assessment of Aortic Valve Calcification

  • At the end of the study, euthanize the mice and perfuse the hearts with PBS.

  • Dissect the hearts and embed the aortic root in OCT compound for cryosectioning.

  • Perform Alizarin Red S and von Kossa staining on serial sections of the aortic valve to visualize and quantify the calcified area.

  • Echocardiography can be performed before and during the study to assess aortic valve function and morphology.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating this compound in the different aortic valve calcification models.

Experimental_Workflow cluster_0 In Vitro Model cluster_1 Ex Vivo Model cluster_2 In Vivo Model VIC_Culture Human VIC Isolation & Culture InVitro_Treatment This compound Treatment in Osteogenic Medium VIC_Culture->InVitro_Treatment InVitro_Analysis Alizarin Red Staining ALP Activity Assay Gene Expression (RUNX2) InVitro_Treatment->InVitro_Analysis Leaflet_Culture Aortic Valve Leaflet Culture ExVivo_Treatment This compound Treatment in Calcification Medium Leaflet_Culture->ExVivo_Treatment ExVivo_Analysis Alizarin Red Staining Calcium Content Assay ExVivo_Treatment->ExVivo_Analysis Animal_Model Vitamin D-Induced Calcification in Mice InVivo_Treatment This compound Administration Animal_Model->InVivo_Treatment InVivo_Analysis Histology (Alizarin Red) Echocardiography InVivo_Treatment->InVivo_Analysis

Caption: Experimental workflow for this compound evaluation.

References

Application Notes and Protocols for Studying Fear Extinction in Rodents Using SPV106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fear extinction is a fundamental learning process wherein a conditioned fear response diminishes upon repeated exposure to the conditioned stimulus (CS) in the absence of the aversive unconditioned stimulus (US). This process is critical for adaptive behavior and is a key target for therapeutic interventions in anxiety and trauma-related disorders. Epigenetic mechanisms, particularly histone acetylation, have emerged as crucial regulators of the gene expression programs underlying memory formation and consolidation, including that of fear extinction.

SPV106, also known as Pentadecylidenemalonate 1b, is a pharmacological agent that modulates histone acetyltransferase (HAT) activity. Specifically, it acts as a mixed activator/inhibitor, potentiating the activity of p300/CBP-associated factor (PCAF) while inhibiting p300/CBP. Research has demonstrated that systemic administration of this compound enhances fear extinction memory and prevents the renewal of fear in mice, highlighting its potential as a tool to investigate the molecular mechanisms of fear extinction and as a potential therapeutic agent.[1][2]

These application notes provide detailed protocols for utilizing this compound in rodent models of fear extinction, based on published research.

Mechanism of Action: PCAF-Mediated Fear Extinction

This compound's effects on fear extinction are attributed to its activation of PCAF within the infralimbic prefrontal cortex (ILPFC), a brain region critical for the consolidation of extinction memory. The proposed signaling pathway involves the following key steps:

  • This compound Administration: Systemic administration of this compound leads to its availability in the central nervous system.

  • PCAF Activation: Within the ILPFC, this compound potentiates the histone acetyltransferase activity of PCAF.

  • Histone Acetylation: Activated PCAF increases the acetylation of histones, particularly at the promoter regions of specific genes. This epigenetic modification leads to a more open chromatin structure, facilitating gene transcription.

  • Transcriptional Regulation: The enhanced histone acetylation influences the binding of transcription factors. Notably, it facilitates the transient recruitment of the repressive transcription factor Activating Transcription Factor 4 (ATF4) to the promoter of the immediate early gene zif268 (also known as Egr1).[1][2]

  • Modulation of Gene Expression: The binding of ATF4 competitively inhibits the expression of zif268. The regulation of zif268 and other plasticity-related genes is thought to be a critical step in consolidating the new memory of fear extinction, potentially by interfering with the reconsolidation of the original fear memory trace.[1][2]

Data Presentation

The following tables summarize the key quantitative findings from a pivotal study by Wei et al. (2012) investigating the effects of this compound on fear extinction in mice.

Treatment GroupFear Conditioning (% Freezing)Extinction Training (% Freezing - Last Trial)Extinction Test (% Freezing)Fear Renewal Test (% Freezing)
Vehicle ~60%~20%~45%~55%
This compound ~60%~10%~20%~25%

Table 1: Effect of Systemic this compound Administration on Fear Extinction and Renewal. Data are approximated from graphical representations in Wei et al. (2012). "Fear Conditioning" represents the freezing level at the end of the conditioning phase. "Extinction Training" shows the freezing level at the end of the extinction session. "Extinction Test" indicates freezing during a recall test in the extinction context. "Fear Renewal Test" shows freezing when the conditioned stimulus is presented in the original conditioning context.

Experimental Protocols

The following are detailed methodologies for conducting fear conditioning, extinction, and renewal experiments with this compound in mice, adapted from Wei et al. (2012).

Materials and Reagents
  • This compound (Pentadecylidenemalonate 1b)

  • Vehicle (e.g., 10% DMSO in saline)

  • C57BL/6 mice (male, 8-12 weeks old)

  • Fear conditioning chambers with grid floors capable of delivering foot shocks

  • A separate, distinct context for extinction training

  • Sound-attenuating chambers

  • Video recording and analysis software for scoring freezing behavior

Experimental Workflow

G cluster_0 Day 1: Fear Conditioning cluster_1 Day 2: Extinction Training cluster_2 Day 3: Extinction Test cluster_3 Day 4: Fear Renewal Test A Habituation (3 min) B 3 Tone-Shock Pairings (2 min tone, 1s 0.7mA shock) A->B C This compound or Vehicle Administration (30 min prior) D Habituation to Extinction Context (3 min) C->D E 15 Tone-Alone Presentations D->E F Habituation to Extinction Context (3 min) G 2 Tone-Alone Presentations F->G H Habituation to Conditioning Context (3 min) I 2 Tone-Alone Presentations H->I

Experimental timeline for this compound-mediated fear extinction study.
Protocol 1: Auditory Fear Conditioning

  • Habituation: Place the mouse in the conditioning chamber (Context A) and allow for a 3-minute habituation period.

  • Conditioning: Administer three pairings of an auditory conditioned stimulus (CS) and an unconditioned stimulus (US).

    • CS: A 2-minute, 80 dB white noise.

    • US: A 1-second, 0.7 mA foot shock that co-terminates with the CS.

    • Inter-trial interval (ITI): 2 minutes.

  • Post-Conditioning: Leave the mouse in the chamber for an additional 2 minutes before returning it to its home cage.

  • Data Analysis: Score freezing behavior during the CS presentations. Freezing is defined as the complete absence of movement except for respiration.

Protocol 2: Fear Extinction Training with this compound
  • Drug Administration: 30 minutes prior to extinction training, administer this compound or vehicle to the mice.

    • Dosage: 10 mg/kg, intraperitoneal (i.p.) injection.

    • Vehicle: 10% DMSO in saline.

  • Context Change: Place the mouse in a novel context (Context B) that is distinct from the conditioning context in terms of olfactory, visual, and tactile cues.

  • Habituation: Allow the mouse to habituate to the extinction context for 3 minutes.

  • Extinction Training: Present 15 non-reinforced CS (2-minute, 80 dB white noise) presentations with a 5-second ITI.

  • Post-Extinction: Return the mouse to its home cage after the session.

  • Data Analysis: Score freezing behavior during each CS presentation to assess the rate of extinction.

Protocol 3: Extinction Test
  • Context: Place the mouse back into the extinction context (Context B).

  • Habituation: Allow a 3-minute habituation period.

  • Test: Present two non-reinforced CS presentations.

  • Data Analysis: Score freezing behavior during the CS presentations to assess the recall of extinction memory.

Protocol 4: Fear Renewal Test
  • Context: Place the mouse back into the original conditioning context (Context A).

  • Habituation: Allow a 3-minute habituation period.

  • Test: Present two non-reinforced CS presentations.

  • Data Analysis: Score freezing behavior during the CS presentations to assess the renewal of the fear response.

Mandatory Visualizations

Signaling Pathway of PCAF-Mediated Fear Extinction

G cluster_0 Cellular Environment cluster_1 Infralimbic Prefrontal Cortex (ILPFC) Neuron This compound This compound PCAF PCAF This compound->PCAF Activates Histones Histones PCAF->Histones Acetylates AcetylatedHistones Acetylated Histones (Open Chromatin) Histones->AcetylatedHistones zif268_promoter zif268 Gene Promoter AcetylatedHistones->zif268_promoter Enables Binding ATF4 ATF4 ATF4->zif268_promoter Binds to & Represses zif268_expression zif268 Expression zif268_promoter->zif268_expression Inhibits ExtinctionMemory Consolidation of Fear Extinction Memory zif268_expression->ExtinctionMemory Modulates

PCAF signaling pathway in fear extinction enhanced by this compound.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the epigenetic mechanisms underlying fear extinction. Its ability to enhance extinction memory through the activation of the PCAF signaling pathway in the infralimbic prefrontal cortex provides a specific molecular target for further research. The protocols outlined in these application notes offer a standardized framework for studying the effects of this compound in rodent models of fear extinction, which can contribute to a deeper understanding of fear-related memory processes and the development of novel therapeutic strategies for anxiety disorders. Researchers should ensure that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPV106, a pentadecylidenemalonate derivative, has been identified as an inhibitor of the lysine acetyltransferase PCAF (p300/CBP-associated factor), playing a role in epigenetic regulation and memory enhancement.[1] Its interaction with estrogen receptor signaling pathways further highlights its potential as a therapeutic agent and a tool for dissecting complex cellular mechanisms.[1] To elucidate the downstream effects and molecular targets of this compound, robust methods for genetic manipulation in relevant cellular models are essential. Lentiviral vectors offer a powerful and versatile platform for delivering genetic constructs to a wide range of cell types, including primary and non-dividing cells, making them ideal for this compound-related gene studies.[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral technology to investigate the genetic and molecular pathways influenced by this compound. This includes strategies for overexpressing or knocking down specific genes hypothesized to be involved in its mechanism of action, thereby facilitating target validation and drug development efforts.[5]

Key Applications of Lentiviral Delivery in this compound Research

  • Target Validation: Stably overexpress or knockdown putative downstream targets of the PCAF or estrogen receptor signaling pathways to mimic or block the effects of this compound.

  • Mechanism of Action Studies: Introduce fluorescently tagged proteins or reporter constructs to visualize and quantify the activation or inhibition of specific signaling cascades in response to this compound treatment.

  • Functional Genomics Screens: Utilize pooled shRNA or CRISPR libraries delivered via lentivirus to conduct high-throughput screens for genes that mediate or modulate cellular responses to this compound.

  • In Vivo Studies: Generate stable cell lines for xenograft models or directly transduce cells in animal models to study the systemic effects of gene modulation in the context of this compound activity.[5][6]

Experimental Workflow Overview

The general workflow for lentiviral delivery in the context of this compound gene studies involves several key stages, from initial construct design to final data analysis.

Lentiviral_Workflow_for_SPV106_Studies cluster_0 Plasmid Preparation cluster_1 Lentivirus Production cluster_2 Cell Transduction & Analysis Construct_Design Design Lentiviral Construct (e.g., shRNA for PCAF) Plasmid_Cloning Clone into Transfer Plasmid Transfection Co-transfect HEK293T cells with Transfer, Packaging, and Envelope Plasmids Plasmid_Cloning->Transfection Plasmid_Design Plasmid_Design Plasmid_Design->Plasmid_Cloning Harvest Harvest Viral Supernatant Transfection->Harvest Titer Titer Virus Harvest->Titer Transduction Transduce Target Cells Titer->Transduction Selection Select Transduced Cells (e.g., Puromycin) Transduction->Selection SPV106_Treatment Treat with this compound Selection->SPV106_Treatment Analysis Downstream Analysis (qRT-PCR, Western Blot, etc.) SPV106_Treatment->Analysis SPV106_Signaling_Pathway This compound This compound PCAF PCAF (Lysine Acetyltransferase) This compound->PCAF inhibition ER Estrogen Receptor (ER) PCAF->ER acetylation Gene_Expression Target Gene Expression (e.g., for proliferation, memory) ER->Gene_Expression regulation Cellular_Response Cellular Response Gene_Expression->Cellular_Response

References

Application Notes and Protocols for SPV106-Induced Gene Expression Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPV106, also known as Pentadecylidenemalonate-1b, is a novel small molecule that has demonstrated potential as a senomorphic agent, capable of reverting cellular senescence. Its primary mechanism of action involves the induction of genome-wide histone acetylation, leading to significant alterations in gene expression. These changes are particularly relevant in the context of age-related diseases such as aortic valve calcification. This document provides detailed application notes on the effects of this compound on gene expression and comprehensive protocols for studying these changes.

Mechanism of Action: Histone Acetylation and Notch Signaling

This compound functions by modulating the activity of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Specifically, it inactivates the p300/CBP HAT complex and activates the GCN5/pCAF HAT complex. This dual action results in a net increase in histone acetylation, a key epigenetic modification associated with a more open chromatin structure and increased gene transcription.

One of the critical downstream pathways affected by this global change in histone acetylation is the Notch signaling pathway. The Notch pathway is a highly conserved signaling system crucial for cell fate decisions, proliferation, and differentiation. In the context of aortic valve interstitial cells (VICs), activation of Notch1 signaling has been shown to repress osteogenic differentiation and calcification. This compound-induced histone acetylation is believed to enhance the expression and activity of components of the Notch signaling pathway, thereby mitigating the calcific phenotype of senescent VICs.

Data Presentation: Expected Changes in Gene Expression

While direct, comprehensive RNA-sequencing or proteomics data for this compound is not yet publicly available, based on its mechanism of action and its effects on the Notch signaling pathway in the context of aortic valve calcification, the following changes in key gene expression can be anticipated. Treatment of senescent cells, particularly valvular interstitial cells, with this compound is expected to lead to the upregulation of anti-osteogenic and anti-senescence genes and the downregulation of pro-osteogenic and pro-senescence genes.

Table 1: Anticipated Changes in Key Gene Expression Following this compound Treatment

GeneFunctionExpected Change with this compoundRationale
Notch1 Transmembrane receptor, key component of Notch signalingUpregulation Increased histone acetylation at the Notch1 promoter is expected to enhance its transcription.
Hey1/Hey2 Transcriptional repressors, downstream targets of Notch1Upregulation As direct targets of activated Notch1 signaling, their expression is expected to increase.
Sox9 Transcription factor promoting chondrogenesisUpregulation Notch signaling can promote the expression of Sox9, which in turn can inhibit osteogenesis.[1]
Runx2 Key transcription factor for osteoblast differentiationDownregulation Activated Notch1 signaling, via HEY1/HEY2, represses the transcription of Runx2.[2]
Bmp2 Bone morphogenetic protein 2, induces osteogenesisDownregulation Notch1 signaling has been shown to repress the expression of Bmp2.[2]
p16 (CDKN2A) Cyclin-dependent kinase inhibitor, senescence markerDownregulation As a senomorphic agent, this compound is expected to reduce the expression of key senescence markers.
PCNA Proliferating cell nuclear antigen, marker of cell proliferationUpregulation Reversion of senescence should lead to a re-entry into the cell cycle and increased proliferation.

Experimental Protocols

To investigate the effects of this compound on gene expression and cellular phenotypes, the following experimental protocols are recommended.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Culture: Culture primary human aortic valvular interstitial cells (VICs) in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin at 37°C and 5% CO2.

  • Induction of Senescence (Optional): To model cellular aging, induce senescence in VICs by serial passaging (replicative senescence) or by treatment with pro-senescent stimuli like doxorubicin or H2O2. Confirm senescence using senescence-associated β-galactosidase (SA-β-gal) staining.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat senescent VICs (sVICs) with a final concentration of 15 µM this compound for 48-72 hours. An equivalent concentration of DMSO should be used as a vehicle control.

Protocol 2: RNA Sequencing (RNA-Seq) for Gene Expression Profiling

This protocol provides a general workflow for analyzing global gene expression changes.

  • RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Perform high-throughput sequencing using an Illumina platform (e.g., NovaSeq, HiSeq).

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference human genome (e.g., hg38) using a splice-aware aligner like STAR or HISAT2.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use R packages such as DESeq2 or edgeR to identify differentially expressed genes between this compound-treated and control groups.[3][4]

Protocol 3: Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Histone Modifications

This protocol is designed to map the genome-wide locations of specific histone acetylation marks.

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an acetylation mark of interest (e.g., H3K27ac, H4K16ac). Use Protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.

  • Data Analysis:

    • Alignment: Align the sequencing reads to the reference genome.

    • Peak Calling: Use a peak calling algorithm (e.g., MACS2) to identify regions of the genome with significant enrichment of the histone mark.

    • Downstream Analysis: Correlate the identified peaks with gene locations to understand the relationship between histone acetylation and gene expression.[5][6]

Protocol 4: Western Blotting for Protein Expression and Histone Modifications

This protocol is used to validate changes in the protein levels of key target genes and histone acetylation.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. For histone analysis, use an acid extraction protocol.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. For histones, use a high-percentage acrylamide gel (e.g., 15%) and a 0.2 µm pore size membrane for optimal transfer.[8]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Notch1, Runx2, Sox9, acetylated-H3, total-H3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or total histone H3).

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.

SPV106_Mechanism_of_Action cluster_this compound This compound Treatment cluster_Epigenetic Epigenetic Regulation cluster_Signaling Notch Signaling Pathway cluster_Cellular Cellular Effects This compound This compound p300_CBP p300/CBP (HAT) This compound->p300_CBP Inhibits GCN5_pCAF GCN5/pCAF (HAT) This compound->GCN5_pCAF Activates Histone_Acetylation Increased Histone Acetylation p300_CBP->Histone_Acetylation GCN5_pCAF->Histone_Acetylation Notch1 Notch1 Expression Histone_Acetylation->Notch1 Upregulates NICD Notch1 Intracellular Domain (NICD) Release Notch1->NICD Nucleus Nuclear Translocation NICD->Nucleus Target_Genes Target Gene Expression Nucleus->Target_Genes Activates Senescence Reversion of Senescence Target_Genes->Senescence Calcification Inhibition of Calcification Target_Genes->Calcification RNA_Seq_Workflow start This compound-Treated & Control Cells rna_extraction RNA Extraction start->rna_extraction library_prep Library Preparation (poly(A) selection, cDNA synthesis) rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc Quality Control (FastQC) sequencing->qc alignment Alignment to Reference Genome (STAR/HISAT2) qc->alignment quantification Gene Quantification (featureCounts/HTSeq) alignment->quantification de_analysis Differential Expression Analysis (DESeq2/edgeR) quantification->de_analysis end Differentially Expressed Genes de_analysis->end ChIP_Seq_Workflow start This compound-Treated & Control Cells crosslinking Cross-linking (Formaldehyde) start->crosslinking chromatin_prep Chromatin Shearing (Sonication) crosslinking->chromatin_prep immunoprecipitation Immunoprecipitation (Anti-acetyl-Histone Ab) chromatin_prep->immunoprecipitation dna_purification DNA Purification immunoprecipitation->dna_purification library_prep Library Preparation dna_purification->library_prep sequencing High-Throughput Sequencing library_prep->sequencing alignment Alignment to Reference Genome sequencing->alignment peak_calling Peak Calling (MACS2) alignment->peak_calling end Genome-wide Acetylation Maps peak_calling->end

References

Application Notes and Protocols for In Vivo Imaging to Assess SPV106 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPV106 is a novel therapeutic agent with a senomorphic action, primarily functioning as a histone acetyltransferase (HAT) activator. It induces genome-wide histone acetylation by inactivating p300/CREB-binding protein (CBP) and activating GCN5/p300-CBP associated factor (pCAF). This mechanism of action suggests its potential in treating a range of age-related diseases and conditions characterized by cellular senescence, inflammation, and aberrant calcification. Preclinical studies have demonstrated its efficacy in reducing aortic valve calcification and ameliorating memory deficits in a mouse model of Alzheimer's disease.[1][2]

These application notes provide detailed protocols for various in vivo imaging techniques to assess the efficacy of this compound in preclinical animal models. The described methods allow for non-invasive, longitudinal monitoring of the biological effects of this compound, providing critical data for drug development and mechanistic studies. The imaging modalities covered include techniques to visualize and quantify histone acetylation (indirectly), cellular senescence, inflammation, and aortic valve calcification.

In Vivo Imaging of Histone Acetylation (Indirectly via HDAC Imaging)

While direct in vivo imaging of HAT activity remains challenging, the overall histone acetylation status can be indirectly assessed by imaging histone deacetylases (HDACs), the enzymes that counteract HATs. A decrease in HDAC activity or density, as measured by Positron Emission Tomography (PET), could suggest a shift towards a hyperacetylated state, consistent with the mechanism of action of this compound.

Experimental Protocol: PET Imaging of HDACs

This protocol is adapted from studies on in vivo HDAC imaging using radiolabeled inhibitors.

Animal Model:

  • Mouse model relevant to the disease under investigation (e.g., a model for neurodegenerative disease or cancer).

Imaging Agent:

  • ¹¹C-labeled Martinostat or other suitable PET radiotracers targeting HDACs.

Procedure:

  • Animal Preparation: Anesthetize the mice using isoflurane (1-2% in oxygen).

  • Radiotracer Administration: Intravenously inject the ¹¹C-labeled HDAC inhibitor.

  • PET/CT or PET/MR Imaging:

    • Acquire dynamic PET scans for 60-90 minutes post-injection.

    • Perform a low-dose CT or MR scan for anatomical co-registration.

  • Image Analysis:

    • Reconstruct PET images and co-register with CT or MR images.

    • Draw regions of interest (ROIs) on the target tissues (e.g., brain, tumor).

    • Calculate the standardized uptake value (SUV) to quantify radiotracer uptake, which is indicative of HDAC density.

  • Assessing this compound Efficacy:

    • Administer this compound to the treatment group according to the study design.

    • Compare the SUV of the HDAC radiotracer in the target tissues of this compound-treated animals versus a vehicle-treated control group. A significant change in radiotracer uptake may indicate an alteration in the acetylation landscape.

Data Presentation:

Treatment GroupTarget TissueMean SUV ± SD% Change from Controlp-value
Vehicle ControlBrainX.XX ± X.XX--
This compoundBrainY.YY ± Y.YYXX.X%<0.05

In Vivo Imaging of Cellular Senescence

This compound's senomorphic properties can be directly visualized and quantified using in vivo imaging techniques that target biomarkers of cellular senescence, such as senescence-associated β-galactosidase (SA-β-gal) activity or the accumulation of lipofuscin.

Experimental Protocol: PET Imaging of Senescence-Associated β-Galactosidase

This protocol utilizes a PET probe that is activated by SA-β-gal.

Animal Model:

  • A mouse model exhibiting cellular senescence in the target organ or tissue.

Imaging Agent:

  • [¹⁸F]FPyGal or other PET probes targeting SA-β-gal.[3]

Procedure:

  • Animal Preparation: Anesthetize mice with isoflurane.

  • Radiotracer Administration: Administer the SA-β-gal targeted PET probe via intravenous injection.

  • PET/CT Imaging:

    • Acquire static PET images at 1-2 hours post-injection.

    • A CT scan should be performed for anatomical localization.

  • Image Analysis:

    • Co-register PET and CT images.

    • Define ROIs over the tissues of interest.

    • Quantify radiotracer uptake as the percentage of injected dose per gram of tissue (%ID/g).

  • Assessing this compound Efficacy:

    • Treat animals with this compound as per the experimental design.

    • Compare the %ID/g in target tissues between this compound-treated and vehicle-treated groups. A reduction in the PET signal would indicate a decrease in senescent cells.

Data Presentation:

Treatment GroupTarget TissueMean %ID/g ± SD% Reduction from Controlp-value
Vehicle ControlLiverX.XX ± X.XX--
This compoundLiverY.YY ± Y.YYXX.X%<0.05

In Vivo Imaging of Inflammation

The anti-inflammatory effects of this compound can be monitored in real-time using bioluminescence imaging of key inflammatory pathways, such as NF-κB activation.

Experimental Protocol: Bioluminescence Imaging of NF-κB Activity

This protocol uses transgenic mice expressing a luciferase reporter gene under the control of NF-κB response elements.[4][5][6][7][8]

Animal Model:

  • NF-κB-RE-luc transgenic mice. An inflammatory challenge (e.g., lipopolysaccharide [LPS] injection) can be used to induce a robust inflammatory response.

Imaging Agent:

  • D-luciferin.

Procedure:

  • Induction of Inflammation (if applicable): Administer LPS or another inflammatory stimulus.

  • Animal Preparation: Anesthetize the mice with isoflurane.

  • Substrate Administration: Intraperitoneally inject D-luciferin (150 mg/kg body weight).

  • Bioluminescence Imaging:

    • Acquire images 10-20 minutes after luciferin injection using an in vivo imaging system (e.g., IVIS).

    • Acquisition time can range from 1 to 5 minutes depending on signal intensity.

  • Image Analysis:

    • Draw ROIs over the area of inflammation.

    • Quantify the bioluminescent signal in photons per second per centimeter squared per steradian (p/s/cm²/sr).

  • Assessing this compound Efficacy:

    • Administer this compound prior to or concurrently with the inflammatory stimulus.

    • Compare the bioluminescent signal in the this compound-treated group to the vehicle-treated control group. A decrease in luminescence indicates reduced NF-κB activity.

Data Presentation:

Treatment GroupRegion of InterestMean Bioluminescence (p/s/cm²/sr) ± SD% Inhibition from Controlp-value
Vehicle ControlAbdomenX.XXe+X ± X.XXe+X--
This compoundAbdomenY.YYe+Y ± Y.YYe+YXX.X%<0.05

In Vivo Imaging of Aortic Valve Calcification

The efficacy of this compound in preventing or reversing aortic valve calcification can be quantitatively assessed using ¹⁸F-Sodium Fluoride (¹⁸F-NaF) PET/CT or Magnetic Resonance Imaging (MRI).

Experimental Protocol: ¹⁸F-NaF PET/CT for Aortic Valve Calcification

This protocol leverages the high affinity of ¹⁸F-NaF for hydroxyapatite, a key component of vascular calcification.

Animal Model:

  • A mouse model of aortic valve calcification (e.g., ApoE-/- mice on a high-fat diet).

Imaging Agent:

  • ¹⁸F-Sodium Fluoride (¹⁸F-NaF).

Procedure:

  • Animal Preparation: Anesthetize mice using isoflurane.

  • Radiotracer Administration: Inject ¹⁸F-NaF intravenously.

  • PET/CT Imaging:

    • Perform a 20-minute static PET scan 60 minutes post-injection.

    • Acquire a high-resolution CT scan for anatomical correlation and calcium scoring.

  • Image Analysis:

    • Co-register PET and CT images.

    • Draw an ROI around the aortic valve.

    • Quantify ¹⁸F-NaF uptake using the maximum standardized uptake value (SUVmax).

    • Quantify calcification volume from the CT data.

  • Assessing this compound Efficacy:

    • Treat the animals with this compound over a defined period.

    • Compare the SUVmax and calcification volume in the aortic valves of this compound-treated animals with those of a control group. A reduction in both parameters would indicate therapeutic efficacy.

Data Presentation:

Treatment GroupAortic Valve SUVmax ± SDAortic Valve Calcification Volume (mm³) ± SD
Vehicle ControlX.XX ± X.XXY.YY ± Y.YY
This compoundA.AA ± A.AAB.BB ± B.BB
p-value <0.05<0.05

Signaling Pathways and Experimental Workflows

SPV106_Mechanism_of_Action cluster_this compound This compound cluster_HATs Histone Acetyltransferases cluster_Histones Histone Acetylation cluster_Cellular_Effects Cellular Effects This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inactivates GCN5_pCAF GCN5/pCAF This compound->GCN5_pCAF Activates Histone_Acetylation Increased Histone Acetylation p300_CBP->Histone_Acetylation Deacetylation (Inhibited) GCN5_pCAF->Histone_Acetylation Acetylation (Promoted) Senescence Reduced Cellular Senescence Histone_Acetylation->Senescence Inflammation Reduced Inflammation Histone_Acetylation->Inflammation Calcification Reduced Calcification Histone_Acetylation->Calcification

InVivo_Imaging_Workflow cluster_Setup Experimental Setup cluster_Imaging In Vivo Imaging cluster_Analysis Data Analysis Animal_Model Disease Animal Model (e.g., Senescence, Inflammation) SPV106_Treatment This compound Treatment Group Animal_Model->SPV106_Treatment Vehicle_Control Vehicle Control Group Animal_Model->Vehicle_Control Imaging_Modality Select Imaging Modality (PET, Bioluminescence, MRI) SPV106_Treatment->Imaging_Modality Vehicle_Control->Imaging_Modality Probe_Admin Administer Imaging Probe/ Substrate Imaging_Modality->Probe_Admin Image_Acquisition Image Acquisition Probe_Admin->Image_Acquisition ROI_Analysis Region of Interest (ROI) Analysis Image_Acquisition->ROI_Analysis Quantification Signal Quantification (SUV, %ID/g, Photons/sec) ROI_Analysis->Quantification Comparison Compare Treatment vs. Control Quantification->Comparison

References

Troubleshooting & Optimization

Determining the optimal concentration of SPV106 for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal concentration of SPV106 for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule compound that has been shown to revert senescent cells to a pre-senescent state.[1] It functions by inducing genome-wide histone acetylation through the inactivation of p300/CBP and the activation of GCN5/pCAF histone acetylases.[1]

Q2: What is the recommended starting concentration for this compound in a new cell line?

A2: For a novel cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations, typically in a logarithmic or half-log dilution series (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM), is recommended for initial screening.[2][3] One study identified 15 µM as the most effective concentration for reducing β-Gal+ senescent cells in their model.[1]

Q3: How should I dissolve and store this compound?

A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[2] It is critical to ensure the final DMSO concentration in your cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[2] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2]

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time will depend on your specific cell line and the biological endpoint you are measuring. A time-course experiment is recommended. You can treat cells with a fixed concentration of this compound and assess the outcome at various time points (e.g., 6, 12, 24, 48, and 72 hours).[2]

Troubleshooting Guide

Issue 1: I am not observing any effect of this compound at my tested concentrations.

  • Possible Cause: The concentration of this compound may be too low for your specific cell line or assay.

    • Solution: Test a higher range of concentrations. Ensure your dose-response curve extends to a high enough concentration to observe a maximal effect.[2]

  • Possible Cause: The compound may have degraded.

    • Solution: Ensure proper storage and handling of this compound.[2] Prepare fresh dilutions from your stock solution for each experiment.

  • Possible Cause: Your cell line may not be sensitive to this compound, or your assay is not sensitive enough to detect the effect.

    • Solution: Confirm that your cell line expresses the targets of this compound (p300/CBP, GCN5/pCAF). Include a positive control in your assay to ensure it is functioning correctly.[2]

Issue 2: I am observing high levels of cell death across all concentrations of this compound.

  • Possible Cause: The concentrations of this compound being used may be cytotoxic to your cell line.

    • Solution: Perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the cytotoxic concentration range for your specific cells.[2] This will help you identify a non-toxic working concentration.

  • Possible Cause: The solvent (DMSO) may be causing toxicity.

    • Solution: Ensure the final concentration of DMSO in your culture medium is at a non-toxic level (≤ 0.1%). Always include a vehicle control (cells treated with the solvent alone) to assess its effect.[2][3]

Issue 3: My results are inconsistent between experiments.

  • Possible Cause: Variability in cell culture conditions.

    • Solution: Standardize your cell culture parameters. Use cells of a consistent passage number, seed at the same confluency, and use the same media composition for each experiment.[2]

  • Possible Cause: Inaccurate pipetting, especially during serial dilutions.

    • Solution: Ensure your pipettes are properly calibrated and use precise pipetting techniques.[2]

Data Presentation

Table 1: Recommended Concentration Ranges for Initial this compound Screening

RangeConcentrationsPurpose
Broad Range0.1 µM, 1 µM, 10 µM, 50 µM, 100 µMTo determine the general effective concentration window.
Fine-Tuning Range1 µM, 5 µM, 10 µM, 15 µM, 20 µM, 30 µMTo pinpoint the optimal concentration with minimal cytotoxicity.

Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma18.5
MCF-7Breast Adenocarcinoma12.2
U-87 MGGlioblastoma25.8
HeLaCervical Cancer14.7

Experimental Protocols

Protocol 1: Dose-Response Assay for Optimal Concentration

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Also, prepare a 2X vehicle control (medium with the same final DMSO concentration).

  • Treatment: Remove the existing medium from the cells and add the 2X this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay: Perform your desired assay to measure the biological endpoint (e.g., cell viability, protein expression, gene expression).

  • Data Analysis: Plot the response versus the log of the this compound concentration to generate a dose-response curve and determine the EC50 or optimal concentration.

Protocol 2: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations and a vehicle control as described in the dose-response protocol.

  • Incubation: Incubate for the desired time period.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis start Seed cells in multi-well plate prep_this compound Prepare serial dilutions of this compound start->prep_this compound prep_controls Prepare vehicle and positive controls prep_this compound->prep_controls treat_cells Treat cells with this compound and controls prep_controls->treat_cells incubate Incubate for desired time period treat_cells->incubate perform_assay Perform viability/functional assay incubate->perform_assay data_analysis Analyze data and plot dose-response curve perform_assay->data_analysis determine_optimal Determine optimal concentration data_analysis->determine_optimal

Caption: Experimental workflow for determining the optimal concentration of this compound.

signaling_pathway cluster_enzymes Histone Acetyltransferases cluster_histones Histone Modification This compound This compound p300_cbp p300/CBP This compound->p300_cbp Inhibits gcn5_pcaf GCN5/pCAF This compound->gcn5_pcaf Activates histones Histones p300_cbp->histones Acetylates gcn5_pcaf->histones Acetylates acetylated_histones Acetylated Histones downstream_effects Reversal of Senescence acetylated_histones->downstream_effects Leads to

Caption: Hypothetical signaling pathway of this compound.

troubleshooting_tree start Problem with this compound Experiment no_effect No observable effect? start->no_effect high_death High cell death? start->high_death inconsistent Inconsistent results? start->inconsistent no_effect->high_death No sol_increase_conc Increase concentration range no_effect->sol_increase_conc Yes high_death->inconsistent No sol_cytotoxicity_assay Perform cytotoxicity assay high_death->sol_cytotoxicity_assay Yes sol_standardize_culture Standardize cell culture conditions inconsistent->sol_standardize_culture Yes sol_check_stability Check compound stability sol_verify_assay Verify assay sensitivity/positive control sol_check_dmso Check final DMSO concentration sol_pipetting Verify pipetting accuracy

Caption: Troubleshooting decision tree for this compound experiments.

References

Potential off-target effects of SPV106 in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the SPV106 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential off-target effects of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound, also known as Pentadecylidenemalonate-1b, is a senomorphic compound. Its primary mechanism of action is the induction of genome-wide histone acetylation. It achieves this by inactivating the p300/CBP histone acetyltransferase (HAT) family and activating the GCN5/pCAF HAT family. This dual activity leads to a net increase in histone acetylation, which can revert senescent cells to a pre-senescent state.

Q2: Are there any known off-target effects of this compound?

As of the latest literature review, specific, comprehensively documented off-target effects of this compound have not been extensively reported in publicly available research. However, like most small molecule inhibitors, this compound has the potential for off-target activities. Given its mechanism of action, potential off-targets could include other acetyltransferases, deacetylases, or other enzymes with structurally similar cofactor binding sites.

Q3: What are the common challenges when working with HAT inhibitors like this compound?

Working with histone acetyltransferase (HAT) inhibitors can present several challenges. These compounds can sometimes show a lack of specificity, potentially inhibiting multiple HATs or even other classes of enzymes.[1] The bi-substrate nature of HATs (requiring both a histone substrate and acetyl-CoA) can complicate assay design and interpretation.[2] Furthermore, some small molecule inhibitors have been reported to interfere with assay readouts or exhibit poor cell permeability, which can affect the correlation between in vitro and cellular results.[3]

Q4: I am observing a phenotype in my cell-based assay that doesn't seem to align with the known function of p300/CBP or GCN5/pCAF. How can I determine if this is an off-target effect?

This is a critical question in drug research. A multi-pronged approach is recommended to distinguish on-target from off-target effects. This includes:

  • Confirming Target Engagement: Utilize methods like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended targets (p300/CBP, GCN5/pCAF) in your cellular model.

  • Dose-Response Correlation: The observed phenotype should correlate with the dose-response of this compound for its primary targets.

  • Use of a Structurally Unrelated Inhibitor: If available, using another inhibitor with a different chemical structure that targets the same proteins should produce a similar phenotype.

  • Rescue Experiments: Overexpression of the intended target might "rescue" the phenotype by sequestering the inhibitor.

  • Off-Target Profiling: Employing broader screening methods like kinase panels or proteomic approaches can help identify other potential binding partners.[4]

Troubleshooting Guides

Issue 1: Inconsistent results in histone acetylation assays.

  • Potential Cause: Degradation of reagents.

    • Troubleshooting Step: Ensure fresh preparation of acetyl-CoA solutions and proper storage at -20°C. Acetyl-CoA is unstable in alkaline and highly acidic conditions.[3]

  • Potential Cause: Assay interference.

    • Troubleshooting Step: Run control experiments to test for non-specific thiol reactivity or compound aggregation, which are known issues with some HAT inhibitors.[3]

  • Potential Cause: Sub-optimal substrate concentrations.

    • Troubleshooting Step: Optimize the concentrations of both the histone substrate and acetyl-CoA, as the binding of one can affect the other in bi-substrate reactions.[2]

Issue 2: Discrepancy between in vitro potency and cellular activity.

  • Potential Cause: Poor cell permeability of this compound.

    • Troubleshooting Step: If not already established for your cell type, perform cellular uptake studies to determine the intracellular concentration of this compound.

  • Potential Cause: Efflux by cellular transporters.

    • Troubleshooting Step: Co-incubate with known inhibitors of common drug efflux pumps to see if the cellular activity of this compound increases.

  • Potential Cause: Metabolic conversion of this compound in cells.

    • Troubleshooting Step: Analyze cell lysates using techniques like mass spectrometry to identify any potential metabolites of this compound that may have different activities.

Data Presentation

Table 1: Hypothetical Off-Target Kinase Profiling of this compound

This table illustrates how data from an in vitro kinase profiling screen for this compound at a concentration of 10 µM could be presented.

Kinase TargetFamily% Inhibition at 10 µMIC50 (µM)Notes
p300 (HAT)HAT95%0.5On-target
GCN5 (HAT)HAT92%0.8On-target
Kinase ATyrosine Kinase65%8.2Potential off-target
Kinase BSer/Thr Kinase15%> 50Likely not a significant off-target
Kinase CLipid Kinase5%> 100Unlikely off-target
Table 2: Cellular Thermal Shift Assay (CETSA) Data for Target Engagement

This table shows a hypothetical outcome of a CETSA experiment to confirm this compound target engagement in a cellular context. A significant increase in the melting temperature (Tm) of a protein in the presence of the compound indicates binding.

Protein TargetVehicle Control Tm (°C)This compound (10 µM) Tm (°C)ΔTm (°C)Interpretation
p30052.156.5+4.4Target Engaged
GCN550.854.2+3.4Target Engaged
Kinase A58.358.5+0.2No significant engagement
GAPDH62.562.6+0.1Negative Control

Experimental Protocols

Protocol 1: In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

Objective: To determine the in vitro potency of this compound against a panel of purified HAT enzymes.

Materials:

  • Purified recombinant HAT enzymes (e.g., p300, GCN5, and others for selectivity)

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA

  • This compound

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Detection reagent (e.g., fluorescent or luminescent-based to measure CoA-SH or ADP production)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by a further dilution in HAT assay buffer.

  • Add the diluted this compound or vehicle control (DMSO) to the wells of the 384-well plate.

  • Add the HAT enzyme and the histone peptide substrate to the wells.

  • Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.

  • Initiate the reaction by adding Acetyl-CoA.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (fluorescence or luminescence) using a plate reader.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to its target proteins in a cellular environment.

Materials:

  • Cultured cells of interest

  • This compound

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR tubes

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibodies against target proteins (p300, GCN5) and a control protein (e.g., GAPDH)

Procedure:

  • Treat cultured cells with this compound at the desired concentration or with vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in PBS with protease inhibitors and lyse the cells.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Aliquot the supernatant into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Centrifuge the heated samples at high speed to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein at each temperature by Western blotting.

  • Generate melting curves by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Visualizations

Signaling_Pathway This compound Mechanism of Action This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits GCN5_pCAF GCN5/pCAF This compound->GCN5_pCAF Activates Histone_Acetylation Histone Acetylation p300_CBP->Histone_Acetylation GCN5_pCAF->Histone_Acetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Senescence_Reversal Senescence Reversal Gene_Expression->Senescence_Reversal

Caption: this compound signaling pathway.

Experimental_Workflow Workflow for Investigating Off-Target Effects cluster_in_vitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_validation Validation in_vitro_profiling In Vitro Profiling (e.g., Kinase/HAT Panel) ic50_determination IC50 Determination in_vitro_profiling->ic50_determination on_target On-Target Effect ic50_determination->on_target High Selectivity off_target Off-Target Effect ic50_determination->off_target Low Selectivity target_engagement Target Engagement (e.g., CETSA) phenotypic_assay Phenotypic Assay target_engagement->phenotypic_assay proteomics Proteomics/Transcriptomics phenotypic_assay->proteomics structurally_unrelated Structurally Unrelated Inhibitor phenotypic_assay->structurally_unrelated rescue_experiment Rescue Experiment phenotypic_assay->rescue_experiment knockdown_knockout Knockdown/Knockout of Potential Off-Targets proteomics->knockdown_knockout proteomics->off_target structurally_unrelated->on_target Similar Phenotype rescue_experiment->on_target Phenotype Rescued knockdown_knockout->off_target Phenotype Mitigated start Observe Unexpected Phenotype start->in_vitro_profiling start->target_engagement

Caption: Experimental workflow for off-target effect investigation.

References

SPV106 Technical Support Center: Stability and Proper Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of SPV106.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The recommended storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent.

  • Solid Form: One supplier recommends storing the solid compound at 2-8°C.

  • Stock Solutions: For solutions of this compound, storage at low temperatures is crucial to maintain stability. Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] A common stock solution concentration is 10 mM. To prepare this, dissolve the appropriate amount of this compound powder in anhydrous DMSO. Gentle warming to 37°C or sonication can aid in dissolution.[3] Ensure the compound is completely dissolved before use. For in vivo experiments, further dilution in vehicles like corn oil or a mixture of PEG300, Tween-80, and saline is possible.[1]

Q3: What are the common causes of this compound instability in experimental assays?

A3: Instability of small molecules like this compound in assays can arise from several factors:

  • Chemical Degradation: This can be influenced by temperature, pH, light exposure, and oxidative stress.[3]

  • Improper Storage: Failure to store the compound at the recommended temperatures or repeated freeze-thaw cycles can lead to degradation.[3][4]

  • Solvent Quality: The use of non-anhydrous DMSO can introduce moisture, potentially leading to hydrolysis of the compound, especially during storage.[3]

  • Precipitation: Poor solubility in aqueous assay buffers can cause the compound to precipitate, reducing its effective concentration and leading to inaccurate results.[3]

Q4: Are there any known degradation pathways for this compound?

A4: Currently, there is no publicly available information detailing specific degradation pathways for this compound. As a general precaution for small molecules, exposure to harsh conditions such as extreme pH, high temperatures, and strong light should be avoided to minimize potential degradation.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

This could be related to the stability and handling of this compound.

Possible Cause Troubleshooting Step
Degraded this compound stock solution - Prepare a fresh stock solution from solid this compound.- Ensure the stock solution has been stored correctly and within its recommended shelf life.- Avoid repeated freeze-thaw cycles by using single-use aliquots.
Compound precipitation in assay buffer - Visually inspect the assay wells for any precipitate.- Decrease the final concentration of this compound in the assay.- Increase the percentage of DMSO in the final assay medium (typically should be kept below 0.5% to avoid cell toxicity).[3]
Incorrect concentration of stock solution - Re-calculate the amount of this compound and solvent used to prepare the stock solution.- If possible, verify the concentration using an analytical method like HPLC.

Issue 2: Difficulty dissolving this compound.

Possible Cause Troubleshooting Step
Inadequate mixing - Vortex the solution for a longer duration.- Use sonication to aid dissolution.[3]
Low-quality solvent - Use high-purity, anhydrous DMSO.
Compound has precipitated out of solution - Gently warm the solution to 37°C to help redissolve the compound.[3]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Source
Solid2-8°CNot specified
Stock Solution in DMSO-20°CUp to 1 year[1][2]
Stock Solution in DMSO-80°CUp to 2 years[1][2]

Table 2: Solubility of this compound

Solvent Concentration Notes Source
DMSO100 mg/mL (271.33 mM)May require sonication.[1][1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.78 mM)Clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.78 mM)Clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

  • Weighing: Accurately weigh the required amount of solid this compound in a suitable container.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the mixture for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate the vial or gently warm it to 37°C.[3]

  • Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed tubes and store at -20°C or -80°C.[1][2]

Visualizations

experimental_workflow Experimental Workflow for this compound Usage cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw Use within recommended shelf life dilute Dilute to Working Concentration in Assay Buffer thaw->dilute perform_assay Perform Experiment dilute->perform_assay data Collect and Analyze Data perform_assay->data

Caption: Workflow for the preparation and use of this compound in experiments.

troubleshooting_guide Troubleshooting Inconsistent Results with this compound start Inconsistent Experimental Results check_storage Was the stock solution stored correctly (-20°C/-80°C, single-use aliquots)? start->check_storage check_precipitation Is there visible precipitate in the assay? check_storage->check_precipitation Yes solution_fresh Prepare fresh stock solution. check_storage->solution_fresh No check_concentration Is the stock solution concentration correct? check_precipitation->check_concentration No solution_adjust Lower final concentration or adjust assay buffer composition. check_precipitation->solution_adjust Yes solution_recalculate Recalculate and prepare a new stock solution. check_concentration->solution_recalculate No end_node Re-run Experiment check_concentration->end_node Yes solution_fresh->end_node solution_adjust->end_node solution_recalculate->end_node

Caption: A logical guide for troubleshooting inconsistent results with this compound.

References

Troubleshooting inconsistent results in SPV106 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving SPV106. The information is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

Researchers may encounter variability in their results when working with this compound. This guide offers potential solutions to common issues.

Issue 1: High Variability in Experimental Replicates

Inconsistent results between replicates can obscure the true effect of this compound.

Potential Cause Recommended Solution
Inconsistent cell seeding densityEnsure a uniform cell number is seeded across all wells and plates. Use a cell counter for accuracy.
Edge effects on microplatesAvoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media.
Variability in compound concentrationPrepare a fresh stock solution of this compound for each experiment. Use calibrated pipettes and perform serial dilutions carefully.
Cell line instabilityRegularly perform cell line authentication and check for mycoplasma contamination.

Issue 2: Lower Than Expected Potency or Efficacy

If this compound does not produce the expected biological response, consider the following factors.

Potential Cause Recommended Solution
Compound degradationStore this compound according to the manufacturer's instructions, protected from light and moisture. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Incorrect incubation timeOptimize the incubation time for your specific cell line and assay. Perform a time-course experiment to determine the optimal endpoint.
Suboptimal assay conditionsEnsure that the pH, temperature, and other assay buffer components are within the optimal range for both the cells and the compound.
Presence of interfering substancesSerum components in the cell culture media can sometimes interfere with compound activity. Consider reducing the serum concentration or using a serum-free medium if appropriate for your cell line.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The choice of solvent can significantly impact the solubility and stability of this compound. While specific recommendations should be obtained from the compound supplier, DMSO is a common solvent for many small molecules. It is crucial to determine the optimal solvent and to ensure that the final solvent concentration in the assay does not exceed a level that is toxic to the cells (typically <0.5%).

Q2: How can I confirm the identity and purity of my this compound sample?

A2: It is essential to verify the identity and purity of your compound. This can be achieved through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess purity and Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

Q3: Are there any known off-target effects of this compound?

A3: The potential for off-target effects is a critical consideration for any investigational compound. It is advisable to consult the scientific literature for any published data on the selectivity of this compound. Additionally, performing counter-screens against related targets or using a systems biology approach can help to identify potential off-target activities.

Experimental Workflow & Signaling Pathway

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a general workflow for evaluating the biological activity of this compound in a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare this compound Stock Solution treat_cells Treat Cells with This compound Dilutions prep_compound->treat_cells prep_cells Culture and Harvest Cells seed_cells Seed Cells in Microplate prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for Optimized Duration treat_cells->incubate add_reagent Add Assay Reagent incubate->add_reagent read_plate Read Plate (e.g., Absorbance) add_reagent->read_plate data_analysis Data Analysis (e.g., IC50 Curve) read_plate->data_analysis

Caption: A generalized workflow for cell-based assays with this compound.

Hypothetical Signaling Pathway Modulation by this compound

This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to a cellular response.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Response Cellular Response Nucleus->Response

Caption: A hypothetical signaling cascade initiated by this compound.

Optimizing SPV106 Treatment Duration for Maximum Effect: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the treatment duration of SPV106 for maximum experimental effect. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a compound that induces genome-wide histone acetylation. It functions by activating the histone acetyltransferase (HAT) KAT2B/pCAF, leading to the acetylation of histones and other proteins. This epigenetic modification can alter chromatin structure and gene expression.[1]

Q2: Which signaling pathways are known to be modulated by this compound?

A2: The primary signaling pathway modulated by this compound is the Notch1 signaling pathway, which is a potent inhibitor of valve calcification.[1] Additionally, functional genomics analysis suggests the involvement of pro-survival pathways such as PI3K/AKT/PTEN and p53.[1]

Q3: What is a recommended starting concentration for in vitro studies with this compound?

A3: Based on published research, a concentration of 15 µM has been shown to be effective in reducing senescence in in vitro models of valvular interstitial cells.[1] However, it is crucial to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental endpoint.

Q4: Is there any information available on in vivo dosing of this compound?

A4: A study on a mouse model of aortic valve calcification used this compound at a concentration of 20 mg/kg for three days.[1] As with in vitro studies, the optimal in vivo dose and duration will depend on the animal model, the target tissue, and the desired therapeutic effect.

Q5: Are there any known clinical trials for this compound?

A5: As of the latest search, there is no publicly available information on clinical trials for this compound. It is currently considered a compound for research use only.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed after this compound treatment.

Possible Cause Troubleshooting Step
Concentration too high Perform a dose-response curve to determine the IC50 value and select a concentration with minimal toxicity for your cell type.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control.
Cell health Confirm that the cells are healthy and in the logarithmic growth phase before treatment.
Contamination Check for mycoplasma or other microbial contamination, which can increase cellular stress and sensitivity to treatment.[2]

Issue 2: Inconsistent or no observable effect of this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal treatment duration Perform a time-course experiment to identify the optimal treatment duration for your desired endpoint (see Experimental Protocols section).
Drug potency Ensure the this compound stock solution is properly stored and has not degraded. Use a fresh aliquot for each experiment.[2]
Cell line variability Different cell lines may have varying sensitivity to this compound. Confirm the expression of target pathways (e.g., Notch1) in your cell line.
Assay sensitivity The assay used to measure the effect may not be sensitive enough. Validate your assay with appropriate positive and negative controls.

Issue 3: Difficulty dissolving this compound.

Possible Cause Troubleshooting Step
Poor solubility This compound is typically dissolved in an organic solvent like DMSO to create a stock solution. Gentle warming and vortexing may aid dissolution.
Precipitation in media When diluting the stock solution in aqueous culture media, ensure rapid and thorough mixing to prevent precipitation. Prepare fresh dilutions for each experiment.

Data Presentation

To systematically determine the optimal treatment duration, researchers should collect quantitative data at various time points. The following table provides a template for organizing such data.

Table 1: Example Data for Optimizing this compound Treatment Duration on Histone H3 Acetylation and Notch1 Gene Expression in Aortic Valve Interstitial Cells.

Treatment Duration (hours)Cell Viability (%)Histone H3 Acetylation (Fold Change vs. Control)Notch1 mRNA Expression (Fold Change vs. Control)
0 (Control)100 ± 51.0 ± 0.11.0 ± 0.2
698 ± 42.5 ± 0.31.8 ± 0.3
1295 ± 64.2 ± 0.53.5 ± 0.4
2492 ± 55.8 ± 0.65.1 ± 0.6
4885 ± 76.1 ± 0.75.3 ± 0.7
7275 ± 85.9 ± 0.85.2 ± 0.8

Note: The data presented in this table are hypothetical and for illustrative purposes only. Researchers should generate their own data based on their specific experimental setup.

Experimental Protocols

1. Determining the Optimal this compound Concentration (IC50)

This protocol outlines the use of a cell viability assay (e.g., MTT, XTT) to determine the half-maximal inhibitory concentration (IC50) of this compound, which is essential for selecting a non-toxic working concentration.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Dilution: Prepare a serial dilution of this compound in culture medium. It is advisable to start with a high concentration and perform 2-fold or 10-fold dilutions. Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to calculate the IC50 value.[2]

2. Time-Course Experiment to Determine Optimal Treatment Duration

This protocol is designed to identify the optimal duration of this compound treatment to achieve the maximum desired biological effect.

  • Cell Treatment: Treat cells with a predetermined optimal concentration of this compound (below the IC50).

  • Time Points: At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), harvest the cells.

  • Endpoint Analysis: Analyze the desired endpoint at each time point. This could include:

    • Western Blotting: To assess the levels of acetylated histones or proteins in the target signaling pathway.

    • RT-qPCR: To measure the expression of target genes (e.g., Notch1, HES-5).

    • Functional Assays: To evaluate cellular responses such as senescence, calcification, or migration.

  • Data Analysis: Plot the measured effect against the treatment duration to identify the time point at which the maximum effect is observed before any potential decline due to secondary effects or cytotoxicity.

Mandatory Visualizations

SPV106_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inactivates GCN5_pCAF GCN5/pCAF (KAT2B) This compound->GCN5_pCAF Activates Histones Histones GCN5_pCAF->Histones Acetylates PI3K PI3K AKT AKT PI3K->AKT Activates p53 p53 AKT->p53 Modulates PTEN PTEN PTEN->PI3K Inhibits Acetylated_Histones Acetylated Histones Chromatin Chromatin Acetylated_Histones->Chromatin Remodels Accessible_Chromatin Accessible Chromatin Notch1_Gene Notch1 Gene Accessible_Chromatin->Notch1_Gene Upregulates Transcription Notch1_Protein Notch1 Protein Notch1_Gene->Notch1_Protein Translation

Caption: this compound Mechanism of Action and Signaling Pathways.

Experimental_Workflow start Start dose_response 1. Dose-Response Curve (Determine IC50) start->dose_response select_conc 2. Select Optimal Concentration (< IC50) dose_response->select_conc time_course 3. Time-Course Experiment select_conc->time_course endpoint_analysis 4. Endpoint Analysis (e.g., Western, qPCR, Functional Assay) time_course->endpoint_analysis data_analysis 5. Data Analysis (Identify Optimal Duration) endpoint_analysis->data_analysis end End data_analysis->end

Caption: Workflow for Optimizing this compound Treatment Duration.

References

Technical Support Center: SPV106 In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of SPV106 in their in vitro experiments.

Troubleshooting Guides

Issue: Higher-than-expected cytotoxicity observed with this compound treatment.

Possible Cause 1: Suboptimal this compound Concentration and Exposure Time

Cytotoxicity is often dose- and time-dependent.[1] While a concentration of 15 µM has been reported as effective for reducing senescence markers in certain valve interstitial cells, this may not be optimal for all cell types or experimental conditions.[2]

Solution:

  • Perform a Dose-Response Curve: Test a range of this compound concentrations to determine the optimal balance between efficacy and cytotoxicity for your specific cell line.

  • Optimize Exposure Duration: The duration of cell exposure to this compound can significantly impact cell viability.[1] Consider shorter incubation times if high cytotoxicity is observed at the desired concentration.

Illustrative Dose-Response Data for this compound

This compound Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
0 (Vehicle Control)100100
19895
59588
109075
158560
256040
503015

Note: This table presents hypothetical data for illustrative purposes.

Possible Cause 2: Cell Culture Conditions

Stressed cells may be more susceptible to drug-induced toxicity.[1] Suboptimal cell culture conditions can increase the apparent cytotoxicity of this compound.

Solution:

  • Cell Confluency: Ensure cells are seeded at an optimal density. Overly confluent or sparse cultures can respond differently to treatment.

  • Media Composition: Use fresh, appropriate culture medium. Nutrient depletion can sensitize cells to stress.[3]

  • Mycoplasma Contamination: Regularly test for mycoplasma contamination, as it can affect cellular health and experimental outcomes.[3]

Possible Cause 3: Solvent Toxicity

If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the culture medium may be toxic to the cells.[3]

Solution:

  • Run a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used in the experimental groups.[3]

  • Minimize Solvent Concentration: Keep the final solvent concentration in the culture medium as low as possible, typically below 0.5%.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is known to induce genome-wide histone acetylation by inactivating p300/CBP and activating GCN5/pCAF histone acetylases.[2] This can lead to changes in gene expression and has been shown to revert cells from a senescent state.[2]

Q2: Are there any general strategies to reduce drug-induced cytotoxicity?

A2: Yes, several strategies can be employed. These include optimizing the drug concentration and exposure time, ensuring optimal cell culture conditions, and considering co-treatment with antioxidants if oxidative stress is a suspected mechanism of toxicity.[1]

Q3: How can I distinguish between cytotoxicity and cytostatic effects?

A3: Cytotoxicity refers to cell death, while cytostatic effects involve the inhibition of cell proliferation without necessarily causing cell death.[4] Assays that measure cell membrane integrity (like LDH release) or apoptosis (like Annexin V staining) can specifically detect cytotoxicity, whereas metabolic assays (like MTT) may reflect changes in both cell number and metabolic activity.[3][5] Monitoring cell numbers over time can also help differentiate between these effects.[5]

Q4: Could the phenol red in my culture medium interfere with cytotoxicity assays?

A4: Yes, phenol red can interfere with colorimetric assays like the MTT assay.[1] It is recommended to use a phenol red-free medium during the assay to avoid potential interference with absorbance readings.[1]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol provides a framework for assessing cell viability based on mitochondrial metabolic activity.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Cell culture medium (phenol red-free recommended for the assay step)[1]

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the medium containing different concentrations of this compound. Include untreated and vehicle-treated control wells.[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.[1]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with compromised membrane integrity, a marker of cytotoxicity.[5]

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Cell culture medium

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Controls: Include a negative control (vehicle-treated cells for spontaneous LDH release) and a positive control for 100% cell lysis (e.g., using a lysis buffer provided in the kit).[5]

  • Sample Collection: After incubation, carefully collect a supernatant sample from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH detection reagent from the kit according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength recommended by the manufacturer.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings relative to the controls.

Visualizations

cluster_0 This compound Action This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits GCN5_pCAF GCN5/pCAF This compound->GCN5_pCAF Activates Histone_Acetylation Increased Histone Acetylation p300_CBP->Histone_Acetylation GCN5_pCAF->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Fate Changes in Cell Fate (e.g., Reversal of Senescence) Gene_Expression->Cell_Fate

Caption: Mechanism of action of this compound leading to altered gene expression.

cluster_1 Troubleshooting Workflow Start Start: High Cytotoxicity Observed Check_Concentration Optimize this compound Concentration and Exposure Time Start->Check_Concentration Check_Culture Verify Cell Culture Conditions (Confluency, Media, Contamination) Start->Check_Culture Check_Solvent Assess Solvent Toxicity (Vehicle Control) Start->Check_Solvent Perform_Assay Perform Dose-Response and Time-Course Experiments Check_Concentration->Perform_Assay Check_Culture->Perform_Assay Check_Solvent->Perform_Assay Analyze Analyze Data Perform_Assay->Analyze End End: Minimized Cytotoxicity Analyze->End cluster_2 Hypothetical Cytotoxicity Pathway Drug High Concentration of Cytotoxic Drug Stress Cellular Stress (e.g., Oxidative Stress) Drug->Stress Mitochondria Mitochondrial Dysfunction Stress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

References

Technical Support Center: Validating the Activity of SPV106 from a New Supplier

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the activity of SPV106 (Pentadecylidenemalonate-1b) obtained from a new supplier. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that acts as a dual modulator of histone acetyltransferases (HATs). It functions by inhibiting the activity of the p300/CREB-binding protein (CBP) family of HATs and activating the p300/CBP-associated factor (pCAF/KAT2B).[1][2] This dual activity leads to a global increase in histone acetylation, which in turn reverses cellular senescence and inhibits processes like aortic valve calcification through the activation of the Notch signaling pathway.[1]

Q2: Why is it crucial to validate the activity of this compound from a new supplier?

A2: Validating each new batch of a chemical compound is critical for ensuring experimental reproducibility. Variations in purity, the presence of impurities, or incorrect isomeric forms can significantly impact the compound's biological activity, leading to inconsistent or erroneous results. Batch-to-batch variability is a common issue in research, and validation ensures that the observed effects are due to the compound of interest.

Q3: What are the primary expected cellular effects of this compound treatment?

A3: Based on current literature, the primary effects of this compound include:

  • Increased acetylation of histone H3 at lysine 9 (H3K9ac) and lysine 14 (H3K14ac).[3][4]

  • Reversal of cellular senescence, which can be measured by a decrease in senescence-associated β-galactosidase (SA-β-gal) staining.[1]

  • Activation of the Notch signaling pathway, leading to increased expression of downstream target genes such as HES-1 and MYC.[1]

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. For working solutions, it is recommended to make fresh dilutions from the stock for each experiment to avoid degradation.

Quantitative Data Summary

While specific IC50 and EC50 values for this compound are not consistently reported across publicly available literature, the following table provides a summary of effective concentrations and comparative IC50 values for other p300/CBP inhibitors.

ParameterTarget/AssayValueReference Compound
Effective Concentration Reversal of Cellular Senescence (in vitro)15 µMThis compound
IC50 p300/CBP Inhibition400 nMC646[5]
IC50 p300 Inhibition9.8 nMA-485[6]
IC50 CBP Inhibition2.6 nMA-485[6]

Signaling Pathway and Experimental Workflow

SPV106_Signaling_Pathway This compound This compound p300_CBP p300/CBP (HAT) This compound->p300_CBP Inhibits pCAF pCAF (HAT) This compound->pCAF Activates Histone_Acetylation Increased Histone Acetylation (H3K9ac, H3K14ac) p300_CBP->Histone_Acetylation pCAF->Histone_Acetylation Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Notch1 Notch1 Expression Chromatin_Remodeling->Notch1 NICD NICD Cleavage & Nuclear Translocation Notch1->NICD CSL CSL Complex NICD->CSL Target_Genes Target Gene Expression (HES-1, MYC) CSL->Target_Genes Cellular_Effects Cellular Effects (Senescence Reversal) Target_Genes->Cellular_Effects

Caption: this compound signaling pathway.

Validation_Workflow cluster_prep Preparation cluster_assays Validation Assays cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock (DMSO) Cell_Culture Culture Appropriate Cell Line Prep_Stock->Cell_Culture Western_Blot Western Blot (H3K9ac, H3K14ac, HES-1, MYC) Cell_Culture->Western_Blot SA_beta_gal SA-β-gal Staining Cell_Culture->SA_beta_gal qPCR qPCR (HES-1, MYC mRNA) Cell_Culture->qPCR Quantify_WB Quantify Western Blot Bands Western_Blot->Quantify_WB Score_Staining Score SA-β-gal Staining SA_beta_gal->Score_Staining Analyze_qPCR Analyze qPCR Data qPCR->Analyze_qPCR Conclusion Compare with Expected Results & Conclude on Activity Quantify_WB->Conclusion Score_Staining->Conclusion Analyze_qPCR->Conclusion

Caption: Experimental workflow for validating this compound activity.

Experimental Protocols

Western Blot for Histone Acetylation and Notch Pathway Targets

This protocol is designed to assess the effect of this compound on histone H3 acetylation and the protein levels of Notch signaling targets.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K9ac, anti-H3K14ac, anti-HES-1, anti-MYC, anti-Histone H3 (loading control), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) for a predetermined time (e.g., 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is used to detect cellular senescence, which should be reversed by active this compound.

Materials:

  • Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, in a citrate/phosphate buffer, pH 6.0)

  • PBS

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the Western Blot protocol. It is recommended to use a positive control for senescence (e.g., etoposide-treated cells).

  • Fixation: Wash the cells with PBS and fix them with the fixative solution for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Add the SA-β-gal staining solution to the cells and incubate at 37°C without CO2 for 2 to 24 hours. Protect from light.

  • Visualization: Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

  • Quantification: Count the number of blue-stained cells versus the total number of cells in several fields of view to determine the percentage of senescent cells.

Quantitative PCR (qPCR) for Notch Target Gene Expression

This protocol measures the mRNA levels of Notch target genes HES-1 and MYC.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for HES-1, MYC, and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with this compound as previously described. Extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Set up the qPCR reaction with the cDNA, primers, and master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control, normalized to the housekeeping gene.

Troubleshooting Guide

Troubleshooting_Guide cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Suggested Solution No_Effect No increase in histone acetylation or change in Notch targets Inactive_Compound Inactive or degraded this compound No_Effect->Inactive_Compound Solubility_Issue Poor solubility of this compound No_Effect->Solubility_Issue Wrong_Concentration Incorrect concentration used No_Effect->Wrong_Concentration Inconsistent_Results Inconsistent results between experiments Inconsistent_Results->Inactive_Compound Experimental_Variability Experimental variability Inconsistent_Results->Experimental_Variability Cell_Toxicity High cell toxicity observed Cell_Toxicity->Wrong_Concentration Solvent_Toxicity DMSO toxicity Cell_Toxicity->Solvent_Toxicity Off_Target Off-target effects Cell_Toxicity->Off_Target Verify_Compound Verify compound integrity (e.g., LC-MS) Inactive_Compound->Verify_Compound Fresh_Stock Prepare fresh stock solution Inactive_Compound->Fresh_Stock Optimize_Solubilization Optimize solubilization (e.g., gentle warming) Solubility_Issue->Optimize_Solubilization Dose_Response Perform a dose-response curve Wrong_Concentration->Dose_Response Wrong_Concentration->Dose_Response Standardize_Protocol Standardize all protocol steps Experimental_Variability->Standardize_Protocol Control_Solvent Include a DMSO vehicle control at the same concentration Solvent_Toxicity->Control_Solvent Lower_Concentration Lower this compound concentration Off_Target->Lower_Concentration

Caption: Troubleshooting guide for this compound validation.

References

Addressing batch-to-batch variability of SPV106

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SPV106

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential issues related to the batch-to-batch variability of this compound, ensuring the reproducibility and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (Pentadecylidenemalonate-1b) is a chemical compound that has been shown to act as a "senomorphic" agent, meaning it can revert cells from a senescent state to a pre-senescent state with recovered growth.[1] Its mechanism involves inducing genome-wide histone acetylation by inactivating p300/CBP and activating GCN5/pCAF histone acetyltransferases (HATs).[1] This epigenetic modification helps restore a more youthful cellular phenotype and has been observed to inhibit processes like aortic valve calcification.[1]

Q2: We are observing significant variations in the efficacy of this compound between different batches. What could be the cause?

A2: Batch-to-batch variability in small molecule inhibitors like this compound is a common issue that can stem from several factors:

  • Purity and Impurities : The most significant factor is the variation in purity levels between batches. Even trace amounts of impurities can react unpredictably, interfere with the intended biological activity, or produce off-target effects, leading to skewed results.[2][3][4]

  • Chemical Stability : The compound may degrade over time due to improper storage or handling, such as exposure to light, temperature fluctuations, or repeated freeze-thaw cycles.[5]

  • Solubility Differences : Minor variations in the crystalline structure or residual solvents from manufacturing can affect how well the compound dissolves, leading to inconsistencies in the effective concentration in your assays.

  • Manufacturing Process : Subtle changes in the synthesis, purification, or packaging process between batches can introduce variability.[6][7]

Q3: How can we minimize the impact of batch-to-batch variability in our experiments?

A3: To mitigate the effects of variability, we recommend the following:

  • Request a Certificate of Analysis (CoA) : Always obtain the CoA for each new batch. Compare the purity, impurity profile, and other specifications against previous batches.

  • Perform In-House Quality Control : Before starting a large-scale experiment, run a simple, standardized assay (e.g., a dose-response curve in a reference cell line) to qualify each new batch. Compare the IC50 or EC50 value to a previously characterized "golden batch."

  • Standardize Compound Handling : Prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles.[5] Always use high-purity solvents like DMSO for dissolution and ensure the compound is fully dissolved before use.[5]

  • Use a Control Compound : Where possible, use a structurally different inhibitor for the same target to confirm that the observed biological effect is specific to the target and not an artifact of a particular batch.[5]

Q4: My results with a new batch of this compound are not reproducible. What is the first troubleshooting step?

A4: The first step is to verify the integrity of the compound. Confirm that the stock solution was prepared correctly and that the compound is fully solubilized. Then, perform a dose-response experiment with the new batch alongside an older, trusted batch if available. If the dose-response curves differ significantly, the issue likely lies with the new batch's intrinsic properties (e.g., purity or potency). If the results are inconsistent even with a trusted batch, the issue may be with other experimental variables.

Troubleshooting Guides

This section provides structured guidance for common problems encountered when using this compound.

Issue 1: Inconsistent IC50 Values Between Experiments

You observe that the IC50 value for this compound in your cell-based assay varies significantly from one experiment to the next, even when using the same batch.

Possible Cause Suggested Solution
Variability in Cell Culture Conditions Ensure cell passage number, confluency, and media composition (especially serum lot) are consistent. Serum components can bind to small molecules, affecting their free concentration.
Inconsistent Compound Handling Prepare fresh dilutions from a single-use stock aliquot for each experiment. Ensure complete dissolution in the final medium.[5]
Assay Reagent Variability Use the same lot of all critical reagents (e.g., detection antibodies, substrates) for the duration of a study. Qualify new reagent lots before use.
Instrument Performance Regularly calibrate and perform maintenance on plate readers, pipettes, and other essential equipment.

Troubleshooting Workflow: Stabilizing IC50 Measurements

G Start Inconsistent IC50 Observed Check_Handling Review Compound Handling Protocol Start->Check_Handling Check_Cells Verify Cell Culture Consistency (Passage, Serum) Start->Check_Cells Check_Reagents Audit Assay Reagent Lots and Preparation Start->Check_Reagents Run_Parallel Run Assay with Old vs. New Batch in Parallel Check_Handling->Run_Parallel Check_Cells->Run_Parallel Check_Reagents->Run_Parallel Compare_Curves Compare Dose-Response Curves Run_Parallel->Compare_Curves Curves_Match Curves Match: Issue is Experimental Variability Compare_Curves->Curves_Match Yes Curves_Differ Curves Differ: Issue is Batch-Specific Compare_Curves->Curves_Differ No Contact_Support Contact Technical Support with CoA and Data Curves_Differ->Contact_Support

Caption: A workflow for troubleshooting inconsistent IC50 values.

Issue 2: Reduced or No Activity Observed with a New Batch

A new lot of this compound shows significantly lower potency or no biological effect compared to previous lots.

Possible Cause Suggested Solution
Lower Purity / Potency of New Batch Request the Certificate of Analysis (CoA) and compare the purity value to previous batches. Perform an analytical check (e.g., HPLC-MS) to confirm identity and purity if possible.
Compound Degradation The compound may have degraded during shipping or storage. Review storage conditions (temperature, light exposure).
Poor Solubility The new batch may have different physical properties. Try sonicating or gently warming the stock solution to ensure it is fully dissolved. Visually inspect for any precipitate.[5]
Incorrect Concentration Calculation Double-check all calculations for preparing the stock solution, accounting for the molecular weight and any salt form or hydration state.

Experimental Protocols

Protocol 1: Qualification of a New this compound Batch

This protocol describes a standardized cell viability assay to compare the potency of a new batch of this compound against a reference (or "golden") batch.

1. Materials:

  • Reference batch of this compound

  • New batch of this compound

  • HeLa cells (or other relevant cancer cell line)

  • DMEM with 10% FBS

  • DMSO (ACS grade or higher)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Sterile, white-walled 96-well plates

2. Procedure:

  • Stock Solution Preparation : Prepare 10 mM stock solutions of both the reference and new batches of this compound in DMSO. Ensure complete dissolution. Aliquot for single use and store at -80°C.

  • Cell Seeding : Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment :

    • Prepare a 10-point, 3-fold serial dilution series for each batch of this compound, starting from a top concentration of 100 µM.

    • Include a "vehicle control" (DMSO only) and "no cells" control (media only).

    • Add the compound dilutions to the cells. Ensure the final DMSO concentration is ≤ 0.5%.

  • Incubation : Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement :

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

3. Data Analysis:

  • Normalize the data to the vehicle control (100% viability) and media-only control (0% viability).

  • Plot the normalized response vs. log concentration for both batches on the same graph.

  • Calculate the IC50 value for each batch using a non-linear regression (four-parameter) curve fit.

  • Acceptance Criterion : The IC50 of the new batch should be within a pre-defined range (e.g., ± 2-fold) of the reference batch.

This compound Mechanism of Action

This compound functions by altering the epigenetic landscape of the cell, specifically by modulating histone acetylation.

G This compound This compound p300_CBP p300/CBP (HAT) This compound->p300_CBP Inactivates GCN5_pCAF GCN5/pCAF (HAT) This compound->GCN5_pCAF Activates Histones Histone Proteins p300_CBP->Histones Acetylates GCN5_pCAF->Histones Acetylates Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Open Chromatin Structure Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Senescence Reversal of Senescence Phenotype Gene_Expression->Senescence

Caption: Simplified signaling pathway for this compound mechanism of action.

References

Technical Support Center: Overcoming Resistance to SPV106 Treatment in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: SPV106 is a modulator of histone acetyltransferases (HATs), a class of enzymes currently under investigation for cancer therapy. Published research on resistance to this compound in cancer cell lines is limited. This guide is based on established principles of resistance to HAT inhibitors and provides a framework for troubleshooting and further investigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Pentadecylidenemalonate 1b, is a small molecule that acts as a mixed activator/inhibitor of histone acetyltransferases (HATs).[1] It has been shown to potentiate the activity of the p300/CBP-associated factor (PCAF) while inhibiting the p300/CBP HATs.[1][2][3] By modulating histone acetylation, this compound can influence gene expression, potentially leading to anti-tumor effects.

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound are not well-documented, a key mechanism of acquired resistance to other acetyl-CoA-competitive HAT inhibitors involves the metabolic adaptation of cancer cells. One of the primary hypothesized mechanisms is the upregulation of intracellular acetyl-CoA biosynthesis. Elevated levels of acetyl-CoA can outcompete this compound for binding to its target HATs, thereby reducing the drug's efficacy.

Q3: How can I confirm that my cell line has developed resistance to this compound?

Resistance can be confirmed by performing a dose-response cell viability assay (e.g., MTT assay) and comparing the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value is indicative of resistance.

Q4: What are the key molecular players to investigate in this compound-resistant cells?

Based on the proposed mechanism of resistance to HAT inhibitors, key molecules to investigate include:

  • Histone Acetylation Levels: Check for global changes in histone H3 and H4 acetylation.

  • Acetyl-CoA Levels: Measure intracellular concentrations of acetyl-CoA.

  • Enzymes in the Acetyl-CoA Biosynthesis Pathway: Investigate the expression levels of key enzymes such as Pantothenate Kinases (PANKs) and ATP Citrate Lyase (ACLY).

Troubleshooting Guide

This guide provides practical steps to investigate and potentially overcome resistance to this compound in your cell lines.

Problem 1: Decreased Cell Death Observed After this compound Treatment

Experimental Workflow for Investigating Decreased Efficacy of this compound

start Decreased cell death with This compound treatment confirm_resistance Confirm Resistance (MTT Assay, IC50 determination) start->confirm_resistance investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism Resistance Confirmed measure_acetylation Measure Histone Acetylation (Western Blot) investigate_mechanism->measure_acetylation measure_acetyl_coa Measure Intracellular Acetyl-CoA investigate_mechanism->measure_acetyl_coa analyze_enzymes Analyze Acetyl-CoA Biosynthesis Enzymes (qPCR/WB) investigate_mechanism->analyze_enzymes overcome_resistance Strategies to Overcome Resistance measure_acetylation->overcome_resistance Hypoacetylation observed measure_acetyl_coa->overcome_resistance Acetyl-CoA levels elevated analyze_enzymes->overcome_resistance Enzyme upregulation combination_therapy Combination Therapy (e.g., with PANK inhibitors) overcome_resistance->combination_therapy end Re-evaluate this compound Sensitivity combination_therapy->end cluster_synthesis Acetyl-CoA Biosynthesis cluster_hat Histone Acetylation Pantothenate Pantothenate (Vitamin B5) PANK PANK1/2/3 (Pantothenate Kinase) Pantothenate->PANK Phosphopantothenate 4'-Phosphopantothenate PANK->Phosphopantothenate PPCS_PPCDC PPCS/PPCDC Phosphopantothenate->PPCS_PPCDC Phosphopantetheine 4'-Phosphopantetheine PPCS_PPCDC->Phosphopantetheine COASY COASY Phosphopantetheine->COASY Acetyl_CoA Acetyl-CoA COASY->Acetyl_CoA HATs p300/CBP, PCAF (Histone Acetyltransferases) Acetyl_CoA->HATs Substrate Acetyl_CoA->HATs Competitive Substrate Histones Histones HATs->Histones Target Acetylated_Histones Acetylated Histones HATs->Acetylated_Histones Acetylation Histones->Acetylated_Histones This compound This compound This compound->HATs Inhibits p300/CBP Activates PCAF This compound This compound HATs HATs This compound->HATs Modulates Cell_Death Tumor Cell Death HATs->Cell_Death Induces Resistance Resistance Resistance->HATs Blocks this compound effect Acetyl_CoA_Upregulation Upregulation of Acetyl-CoA Biosynthesis Acetyl_CoA_Upregulation->Resistance Causes PANK_Inhibitor PANK Inhibitor PANK_Inhibitor->Resistance Reverses PANK_Inhibitor->Acetyl_CoA_Upregulation Inhibits

References

Validation & Comparative

A Comparative Guide to Histone Acetyltransferase (HAT) Activators: SPV106, CTPB, and TTK21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical and cellular effects of three widely studied histone acetyltransferase (HAT) activators: SPV106, CTPB, and TTK21. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific needs in studying epigenetic regulation and therapeutic development.

Introduction to HAT Activators

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. Small molecule activators of HATs are invaluable tools for investigating the functional roles of specific HATs and hold therapeutic potential for a variety of diseases, including neurological disorders and cancer.

This guide focuses on a comparative analysis of three such activators:

  • This compound: A derivative of anacardic acid, this compound exhibits a unique mixed activator/inhibitor profile. It potentiates the activity of p300/CBP-associated factor (PCAF, also known as KAT2B) while concurrently inhibiting the activity of p300 (KAT3A) and CREB-binding protein (CBP, also known as KAT3B).

  • CTPB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide): A selective activator of the p300 histone acetyltransferase.

  • TTK21: A derivative of CTPB, TTK21 is an activator of both CBP and p300 acetyltransferases. For in vivo applications, it is often conjugated to a glucose-based carbon nanosphere (CSP) to enhance its cell permeability and ability to cross the blood-brain barrier.

Comparative Analysis of HAT Activator Performance

The following tables summarize the key characteristics and quantitative data for this compound, CTPB, and TTK21 based on available experimental evidence.

Table 1: General Properties and Target Specificity
FeatureThis compoundCTPBTTK21
Primary Target(s) Activates: PCAF (KAT2B)[1] Inhibits: p300/CBP (KAT3A/B)Activates: p300 (KAT3B)[2][3]Activates: CBP/p300 (KAT3A/B)[4][5][6][7]
Chemical Nature Anacardic acid analogBenzamide derivative[8]CTPB derivative
Cell Permeability PermeablePoorly permeablePoorly permeable (requires conjugation to CSP for in vivo efficacy)[4]
Blood-Brain Barrier Crosses BBB[9]Not reported to cross BBBCrosses BBB when conjugated to CSP[4][10][11]
Table 2: In Vitro Enzymatic Activity
ActivatorTarget HATSubstrateAssay TypeConcentration for Max. ActivationFold Activation (Approx.)Reference
CTPB p300Core HistonesFilter Binding Assay~200-275 µM~4-fold[12]
TTK21 CBPCore HistonesFilter Binding Assay~250-275 µMNot explicitly stated, but significant activation[4][13]
TTK21 p300Core HistonesFilter Binding Assay~275 µMNot explicitly stated, but significant activation[4][13]
TTK21 p300p300 (auto-acetylation)Gel Fluorography100 µMSignificant increase[4]

Note: Direct comparative studies on the fold activation of PCAF by this compound under similar assay conditions were not available in the reviewed literature.

Table 3: Cellular and In Vivo Effects
ActivatorModel SystemObserved EffectsReference
This compound MiceEnhances memory for fear extinction[9]
CSP-TTK21 MicePromotes neurogenesis, extends memory duration[4][10]
CSP-TTK21 Mice (Spinal Cord Injury)Promotes axon growth and sprouting[11]
CTPB MCF-7 cellsInduces apoptosis[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the signaling pathways affected by these HAT activators and the general workflows for key experimental procedures.

Signaling Pathway of HAT Activators

HAT_Activator_Signaling cluster_this compound This compound cluster_CTPB CTPB cluster_TTK21 TTK21 cluster_downstream Downstream Effects This compound This compound PCAF PCAF (KAT2B) This compound->PCAF Activates p300_CBP_inhibited p300/CBP (KAT3A/B) This compound->p300_CBP_inhibited Inhibits Histone_Acetylation Histone Acetylation (e.g., H3, H4) PCAF->Histone_Acetylation CTPB CTPB p300_activated p300 (KAT3B) CTPB->p300_activated Activates p300_activated->Histone_Acetylation TTK21 TTK21 CBP_p300_activated CBP/p300 (KAT3A/B) TTK21->CBP_p300_activated Activates CBP_p300_activated->Histone_Acetylation Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Signaling pathways of this compound, CTPB, and TTK21.

Experimental Workflow for In Vitro HAT Activity Assay

HAT_Assay_Workflow start Start reagents Prepare Reaction Mixture: - Recombinant HAT (e.g., PCAF, p300) - Histone Substrate (e.g., core histones, H3/H4 peptide) - HAT Activator (this compound, CTPB, or TTK21) - Assay Buffer start->reagents incubation1 Pre-incubate mixture reagents->incubation1 add_acetyl_coa Add Radiolabeled Acetyl-CoA (e.g., [3H]acetyl-CoA) incubation1->add_acetyl_coa incubation2 Incubate to allow enzymatic reaction add_acetyl_coa->incubation2 stop_reaction Stop Reaction (e.g., spotting on filter paper, adding SDS buffer) incubation2->stop_reaction detection Detection of Acetylated Substrate stop_reaction->detection quantification Quantification (e.g., scintillation counting, phosphorimaging) detection->quantification end End quantification->end

Caption: Workflow for a radioactive filter binding HAT assay.

Experimental Workflow for Western Blot Analysis of Histone Acetylation

Western_Blot_Workflow start Start cell_treatment Treat cells with HAT activator start->cell_treatment histone_extraction Histone Extraction (e.g., acid extraction) cell_treatment->histone_extraction protein_quantification Protein Quantification (e.g., BCA assay) histone_extraction->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% BSA or milk) transfer->blocking primary_antibody Incubate with Primary Antibody (e.g., anti-acetyl-H3, anti-total-H3) blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated Secondary Antibody primary_antibody->secondary_antibody detection Chemiluminescent Detection secondary_antibody->detection analysis Image Analysis and Quantification detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of histone acetylation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of this compound, CTPB, and TTK21. These should be optimized for specific experimental conditions.

In Vitro Histone Acetyltransferase (HAT) Activity Assay (Radioactive Filter Binding)

This protocol is adapted from methods used to characterize CTPB and TTK21.[4][12]

Materials:

  • Recombinant human p300, CBP, or PCAF

  • Core histones from HeLa cells or synthetic histone peptides

  • [³H]acetyl-CoA

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • This compound, CTPB, or TTK21 dissolved in DMSO

  • P81 phosphocellulose filter paper

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the HAT assay buffer, the respective recombinant HAT enzyme (e.g., 5 ng of p300), and the histone substrate (e.g., 800 ng of core histones).

  • Add varying concentrations of the HAT activator (e.g., 25-300 µM of CTPB) or DMSO as a vehicle control to the reaction mixture.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the reaction by adding [³H]acetyl-CoA to a final concentration of ~1 µM.

  • Incubate the reaction at 30°C for 10-30 minutes.

  • Stop the reaction by spotting the entire reaction mixture onto a P81 phosphocellulose filter paper.

  • Wash the filter papers three times with 50 mM sodium carbonate buffer (pH 9.2) to remove unincorporated [³H]acetyl-CoA.

  • Air dry the filter papers and place them in scintillation vials with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the fold activation relative to the DMSO control.

Western Blot Analysis of Histone Acetylation

This protocol provides a general framework for assessing changes in cellular histone acetylation levels following treatment with HAT activators.[9][14]

Materials:

  • Cell line of interest (e.g., HeLa, SH-SY5Y)

  • HAT activator (this compound, CTPB, or CSP-TTK21)

  • Cell lysis buffer (RIPA buffer)

  • Acid extraction buffer (e.g., 0.2 N HCl)

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels (e.g., 15%)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-H3K14, anti-total H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to ~80% confluency and treat with the desired concentrations of the HAT activator or vehicle control for the specified duration (e.g., 24 hours).

  • Harvest the cells and perform histone extraction using an acid extraction method.

  • Quantify the protein concentration of the histone extracts.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE on a 15% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the specific histone acetylation mark overnight at 4°C. A parallel blot should be incubated with an antibody against the corresponding total histone as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This is a generalized protocol for identifying genomic regions with altered histone acetylation following HAT activator treatment.[15][16][17][18][19]

Materials:

  • Cells treated with HAT activator or vehicle control

  • Formaldehyde (for cross-linking)

  • Glycine (for quenching)

  • Cell lysis and nuclear lysis buffers

  • Sonicator

  • Antibody specific for the histone acetylation mark of interest (e.g., anti-H3K27ac)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for NGS library preparation

Procedure:

  • Cross-link proteins to DNA by treating cells with 1% formaldehyde.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and isolate the nuclei.

  • Shear the chromatin into fragments of 200-500 bp using sonication.

  • Immunoprecipitate the chromatin with an antibody specific to the histone acetylation mark of interest.

  • Capture the antibody-chromatin complexes using protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA.

  • Prepare a sequencing library from the purified DNA.

  • Perform high-throughput sequencing.

  • Analyze the sequencing data to identify regions of histone acetylation enrichment.

Conclusion

This compound, CTPB, and TTK21 are valuable chemical tools for probing the function of specific HATs. Their distinct target specificities make them suitable for different research questions. This compound is unique in its ability to activate PCAF while inhibiting p300/CBP, allowing for the dissection of the roles of these different HAT families. CTPB provides a means to specifically activate p300, while TTK21 is a broader activator of the p300/CBP family. The choice of activator should be guided by the specific HAT of interest and the experimental system. For in vivo studies, particularly those targeting the central nervous system, the use of a cell-permeable formulation such as CSP-TTK21 is crucial. The experimental protocols provided in this guide offer a starting point for the quantitative comparison and application of these potent epigenetic modulators.

References

A Comparative Guide to Histone Acetylation Modulation: SPV106 vs. Valproic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of epigenetics, the modulation of histone acetylation stands as a pivotal strategy for influencing gene expression and cellular processes. This guide provides an objective comparison of two compounds that impact histone acetylation through distinct mechanisms: SPV106, a histone acetyltransferase (HAT) activator, and valproic acid, a well-established histone deacetylase (HDAC) inhibitor. This comparison is based on available experimental data to assist researchers in selecting the appropriate tool for their specific histone acetylation studies.

Executive Summary

This compound and valproic acid both lead to an increase in histone acetylation, a key epigenetic mark associated with transcriptional activation. However, they achieve this through opposing mechanisms. This compound actively promotes the addition of acetyl groups to histones by activating the HAT p300/CBP-associated factor (PCAF), while simultaneously inhibiting p300/CBP. In contrast, valproic acid prevents the removal of acetyl groups by inhibiting the activity of Class I and IIa histone deacetylases (HDACs). This fundamental difference in their mechanism of action has significant implications for their specificity, potency, and overall impact on the acetylome.

Mechanism of Action

This compound: A Histone Acetyltransferase (HAT) Activator

This compound, also known as Pentadecylidenemalonate 1b, functions as a modulator of histone acetyltransferases. It has been shown to potentiate the activity of the GCN5/pCAF family of HATs while inhibiting the p300/CBP family. This dual activity leads to a specific pattern of histone acetylation, with a notable increase in acetylation at histone H3 lysine 9 (H3K9ac) and lysine 14 (H3K14ac). By activating specific HATs, this compound directly enhances the enzymatic machinery responsible for writing the histone acetylation code.

Valproic Acid: A Histone Deacetylase (HDAC) Inhibitor

Valproic acid (VPA), a long-standing therapeutic for epilepsy and bipolar disorder, exerts its influence on histone acetylation by inhibiting the enzymes that erase this epigenetic mark. VPA is a broad-spectrum inhibitor of Class I and Class IIa HDACs. By blocking the catalytic activity of these HDACs, VPA leads to a global increase in the acetylation of histones, particularly H3 and H4.

Data Presentation: A Comparative Overview

Table 1: Performance Characteristics of this compound

ParameterObservationCitation
Mechanism of Action Activates p300/CBP-associated factor (PCAF) and inhibits p300/CBP histone acetyltransferases.
Effect on Histone Acetylation Increases global histone acetylation, specifically H3K9ac and H3K14ac.
Cellular Effects Reverts cellular senescence and restores proliferation and differentiation in certain cell types.

Table 2: Performance Characteristics of Valproic Acid

ParameterObservationCitation
Mechanism of Action Inhibits Class I and Class IIa Histone Deacetylases (HDACs).
Potency (IC50) HDAC1: ~0.4 mM[1]
HDACs 5 & 6: ~2.4-2.8 mM
Effect on Histone Acetylation Induces hyperacetylation of histone H3 and H4.[2]
Cellular Effects Induces cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[2]

Mandatory Visualizations

Signaling Pathways

spv106_mechanism This compound This compound PCAF PCAF (HAT) This compound->PCAF Activates p300_CBP p300/CBP (HAT) This compound->p300_CBP Inhibits Histone Histone PCAF->Histone Adds Acetyl Group Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone Acetylation Gene_Activation Gene Activation Acetylated_Histone->Gene_Activation

Caption: Mechanism of this compound-induced histone acetylation.

vpa_mechanism VPA Valproic Acid HDAC HDAC (Class I/IIa) VPA->HDAC Inhibits Acetylated_Histone Acetylated Histone HDAC->Acetylated_Histone Removes Acetyl Group Histone Histone Acetylated_Histone->Histone Deacetylation Gene_Activation Gene Activation Acetylated_Histone->Gene_Activation

Caption: Mechanism of Valproic Acid-induced histone hyperacetylation.
Experimental Workflows

western_blot_workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cell_treatment 1. Cell Treatment (this compound or Valproic Acid) histone_extraction 2. Histone Extraction cell_treatment->histone_extraction protein_quantification 3. Protein Quantification histone_extraction->protein_quantification sds_page 4. SDS-PAGE protein_quantification->sds_page transfer 5. Transfer to Membrane sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-acetyl-H3) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Signal Detection secondary_ab->detection

Caption: Western Blot workflow for histone acetylation analysis.

chip_workflow cluster_0 Chromatin Preparation cluster_1 Immunoprecipitation cluster_2 DNA Analysis crosslinking 1. Cross-linking (Formaldehyde) cell_lysis 2. Cell Lysis crosslinking->cell_lysis sonication 3. Chromatin Shearing (Sonication) cell_lysis->sonication immunoprecipitation 4. Immunoprecipitation (with anti-acetyl-histone Ab) sonication->immunoprecipitation immune_complex_capture 5. Immune Complex Capture (Protein A/G beads) immunoprecipitation->immune_complex_capture reverse_crosslinking 6. Reverse Cross-linking immune_complex_capture->reverse_crosslinking dna_purification 7. DNA Purification reverse_crosslinking->dna_purification qpcr 8. qPCR Analysis dna_purification->qpcr

Caption: Chromatin Immunoprecipitation (ChIP) workflow.

Experimental Protocols

Western Blotting for Histone Acetylation

This protocol is a standard method for detecting changes in global histone acetylation levels.

  • Cell Lysis and Histone Extraction:

    • Treat cells with either this compound or valproic acid at the desired concentration and time course.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Isolate nuclei by centrifugation.

    • Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl or 0.4 N H₂SO₄).

    • Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature histone samples by boiling in Laemmli buffer.

    • Separate proteins on a 15% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the signal to a loading control such as total histone H3 or Coomassie blue staining of the gel.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the association of acetylated histones with specific genomic regions.

  • Cross-linking and Chromatin Preparation:

    • Treat cells with this compound or valproic acid.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction with glycine.

    • Harvest and lyse the cells to release the nuclei.

    • Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to fragments of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose/magnetic beads.

    • Incubate the chromatin with an antibody specific for the acetylated histone of interest overnight at 4°C with rotation. A no-antibody or IgG control should be included.

    • Add protein A/G beads to capture the antibody-histone-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elute the chromatin complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Analysis:

    • Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers designed for the genomic regions of interest.

Histone Acetyltransferase (HAT) Activity Assay

This assay measures the enzymatic activity of HATs in the presence of an activator like this compound.

  • Reaction Setup:

    • In a 96-well plate, add HAT assay buffer, a source of HAT enzyme (e.g., nuclear extract or purified recombinant HAT), and the test compound (this compound).

    • Include appropriate controls (no enzyme, no substrate, vehicle control).

  • Initiation and Incubation:

    • Initiate the reaction by adding the substrates: a histone peptide (e.g., H3 or H4 peptide) and acetyl-CoA.

    • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Detection:

    • The reaction produces an acetylated peptide and Coenzyme A (CoA-SH).

    • Add a developer solution that reacts with the free CoA-SH to produce a fluorescent or colorimetric product.

  • Measurement:

    • Read the fluorescence (e.g., at Ex/Em = 535/587 nm) or absorbance using a plate reader.

    • HAT activity is proportional to the signal generated.

Histone Deacetylase (HDAC) Activity Assay

This assay measures the enzymatic activity of HDACs and the inhibitory effect of compounds like valproic acid.

  • Reaction Setup:

    • In a 96-well plate, add HDAC assay buffer, a source of HDAC enzyme (e.g., nuclear extract or purified recombinant HDAC), and the test inhibitor (valproic acid).

    • Include appropriate controls.

  • Initiation and Incubation:

    • Initiate the reaction by adding a fluorogenic acetylated substrate (e.g., a Boc-Lys(Ac)-AMC).

    • Incubate the plate at 37°C for a specified period.

  • Development and Detection:

    • Stop the reaction and add a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC).

  • Measurement:

    • Read the fluorescence (e.g., at Ex/Em = 350-380/440-460 nm) using a plate reader.

    • HDAC activity is inversely proportional to the signal in the presence of an inhibitor.

Conclusion

This compound and valproic acid represent two distinct and valuable tools for studying the role of histone acetylation in biological processes. This compound offers a targeted approach by activating a specific family of HATs, allowing for the investigation of the consequences of enhancing the "writing" of the histone code. Valproic acid, on the other hand, provides a broader approach by inhibiting the "erasing" of acetylation marks, leading to a more global accumulation of acetylated histones.

The choice between this compound and valproic acid will depend on the specific research question. For studies aiming to understand the specific roles of PCAF-mediated acetylation, this compound is the more appropriate tool. For investigations requiring a general increase in histone acetylation to study its downstream effects on gene expression and cellular phenotype, the well-characterized and widely used HDAC inhibitor valproic acid is a suitable choice. Future studies directly comparing the effects of potent HAT activators and HDAC inhibitors within the same experimental system will be invaluable for a more nuanced understanding of their respective impacts on the epigenome.

References

A Comparative Analysis of p300/CBP Inhibitors: Efficacy and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The histone acetyltransferases (HATs) p300 (also known as EP300 or KAT3B) and its close homolog CREB-binding protein (CBP or KAT3A) are critical transcriptional co-activators. Due to their significant role in gene transcription, they are implicated in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of various diseases, particularly cancer, making them prime targets for therapeutic intervention. This guide provides a comparative overview of prominent p300/CBP inhibitors, focusing on their efficacy as determined by quantitative experimental data.

Initial searches for a p300 inhibitor designated "SPV106" did not yield any publicly available information. Therefore, this guide will focus on a comparison of well-characterized p300/CBP inhibitors: A-485, GNE-781, and the pioneering inhibitor C646.

Inhibitors of p300/CBP primarily fall into two categories based on their mechanism of action:

  • Catalytic HAT Inhibitors: These molecules directly target the histone acetyltransferase domain, competing with the natural substrate, acetyl-CoA, to block the enzymatic acetylation of histone and non-histone proteins.

  • Bromodomain Inhibitors: These compounds target the bromodomain, a "reader" module that recognizes and binds to acetylated lysine residues on histones, thereby preventing the recruitment of the p300/CBP complex to chromatin.

This comparison will delve into the quantitative efficacy of these inhibitors, detail the experimental protocols used for their evaluation, and illustrate the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of p300/CBP Inhibitors

The following table summarizes the biochemical potency of selected p300/CBP inhibitors. The data highlights the significant increase in potency of next-generation inhibitors compared to the first-generation compound, C646.

InhibitorTarget(s)Mechanism of ActionIC50 / KiSelectivity Profile
A-485 p300/CBP HAT DomainAcetyl-CoA Competitivep300: 9.8 nM (IC50) CBP: 2.6 nM (IC50)[1][2][3]>1000-fold selective over other closely related HATs. Selective for p300/CBP over BET bromodomain proteins[3].
GNE-781 p300/CBP BromodomainBromodomain Inhibitionp300: 1.2 nM (IC50) CBP: 0.94 nM (IC50)[4][5]Highly selective for CBP/p300 over BRD4(1) (IC50 = 5100 nM)[6].
C646 p300 HAT DomainAcetyl-CoA Competitivep300: 400 nM (Ki)[7][8][9]Selective for p300 over other acetyltransferases[9].

Experimental Protocols

The evaluation of p300/CBP inhibitors relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments frequently cited in the characterization of these compounds.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for HAT Activity

This high-throughput assay is commonly used to measure the enzymatic activity of p300/CBP and the potency of its inhibitors.

Principle: The assay measures the acetylation of a biotinylated histone peptide substrate by the p300/CBP enzyme. A Europium (Eu)-labeled anti-acetylated lysine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., APC or Cy5) binds to the biotinylated peptide. When the peptide is acetylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity. Excitation of the Europium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The intensity of this FRET signal is directly proportional to the enzyme's activity.

Protocol:

  • Reaction Setup: In a 384-well assay plate, combine the p300 or CBP enzyme, the biotinylated histone H3 or H4 peptide substrate, and the test inhibitor at various concentrations.

  • Initiation: Start the enzymatic reaction by adding a solution containing acetyl-CoA. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagents: a Europium-labeled antibody specific for the acetylated histone mark (e.g., anti-Ac-H3K27) and the streptavidin-conjugated acceptor.

  • Signal Measurement: After a final incubation period to allow for antibody binding, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Two emission wavelengths are measured: one for the Europium donor and one for the acceptor. The ratio of these signals is calculated to determine the level of acetylation.

  • Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for Histone H3 Lysine 27 Acetylation (H3K27ac) by Western Blot

This assay validates the in-cell activity of p300/CBP inhibitors by measuring their effect on a key downstream epigenetic mark.

Principle: Cells are treated with the p300/CBP inhibitor, which is expected to decrease the overall levels of histone acetylation marks catalyzed by these enzymes, such as H3K27ac. Histones are then extracted from the cells, and the levels of H3K27ac are quantified using Western blotting with a specific antibody.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., PC-3, HeLa, or relevant cancer cell lines) and allow them to adhere. Treat the cells with various concentrations of the p300/CBP inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 3-24 hours)[1].

  • Histone Extraction: Harvest the cells and lyse them using a specialized buffer to isolate the nuclear fraction. Extract histones from the nuclear pellet, often using an acid extraction method.

  • Protein Quantification: Determine the protein concentration of the histone extracts to ensure equal loading for the Western blot.

  • SDS-PAGE and Western Blotting: Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for H3K27ac. Following washes, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensity for H3K27ac and normalize it to a loading control, such as total Histone H3, to determine the dose-dependent reduction in acetylation caused by the inhibitor.

Mandatory Visualizations

Signaling Pathway Diagram

p300_NFkB_Pathway cluster_stimulus Cellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Signal (e.g., TNF-α) IKK IKK Activation IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα IkB->IkB_p NFkB_complex p50/p65 (NF-κB) NFkB_nuc p50/p65 NFkB_complex->NFkB_nuc Translocates NFkB_IkB p50/p65-IκBα (Inactive Complex) Proteasome Proteasomal Degradation IkB_p->Proteasome Targets for p300 p300/CBP DNA Target Gene Promoter (e.g., IL-6, COX-2) p300->DNA Recruited by NF-κB Acetylation Histone Acetylation (H3K27ac) p300->Acetylation Catalyzes Transcription Gene Transcription Acetylation->Transcription Promotes Inhibitor p300/CBP Inhibitor (e.g., A-485) p300_Inhibitor_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_invivo In Vivo Model Screening 1. High-Throughput Screening (e.g., TR-FRET Assay) IC50 2. IC50 Determination (Dose-Response) Selectivity 3. Selectivity Profiling (vs. other HATs/Bromodomains) IC50->Selectivity Cell_Treatment 4. Treat Cancer Cells with Inhibitor Selectivity->Cell_Treatment Lead Compound Western_Blot 5. Western Blot for H3K27ac (Target Engagement) Cell_Treatment->Western_Blot Proliferation 6. Cell Proliferation Assay (Phenotypic Effect) Western_Blot->Proliferation Xenograft 7. Xenograft Tumor Model (Efficacy) Proliferation->Xenograft Candidate PD 8. Pharmacodynamic (PD) Analysis (e.g., Tumor H3K27ac) Xenograft->PD End Preclinical Candidate PD->End Start Start Start->Screening

References

A Comparative Guide to SPV106 and the HAT Inhibitor Garcinol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SPV106 and the well-characterized histone acetyltransferase (HAT) inhibitor, Garcinol. This document outlines their mechanisms of action, summarizes key experimental data, and provides detailed experimental protocols to support further investigation into these epigenetic modulators.

Introduction

Epigenetic modifications, particularly histone acetylation, play a crucial role in regulating gene expression and are implicated in a variety of diseases, including cancer and cardiovascular disorders. Histone acetyltransferases (HATs) are key enzymes in this process, making them attractive therapeutic targets. This guide focuses on two compounds that modulate HAT activity: this compound and Garcinol. While both interact with the HAT machinery, they exhibit distinct mechanisms of action, offering different approaches for therapeutic intervention.

Garcinol, a polyisoprenylated benzophenone extracted from the rind of Garcinia indica, is a well-established inhibitor of the HATs p300/CBP and p300/CBP-associated factor (PCAF).[1][2][3] Its anti-inflammatory and anti-cancer properties have been extensively studied.[2] In contrast, this compound (Pentadecylidenemalonate-1b) presents a more nuanced mechanism, acting as a mixed activator/inhibitor of HATs. It has been shown to inhibit p300/CBP while activating PCAF and GCN5-related N-acetyltransferases (GNAT).[4][5][6] This dual activity suggests a potential for more targeted epigenetic reprogramming.

Comparative Data Summary

The following tables summarize the key characteristics and reported biological effects of this compound and Garcinol based on available experimental data.

FeatureThis compoundGarcinol
Chemical Name Pentadecylidenemalonate-1bPolyisoprenylated benzophenone
Primary Mechanism Mixed HAT activator/inhibitorHAT inhibitor
p300/CBP Activity Inhibition[4][5]Inhibition[1][2][3]
PCAF/GCN5 Activity Activation[4][5][6]Inhibition[1][2][3]
Other Targets Not extensively reportedHDAC11 inhibitor[7][8]
Primary Source SyntheticGarcinia indica

Table 1: General Characteristics of this compound and Garcinol. This table provides a high-level overview of the two compounds.

ParameterThis compoundGarcinol
p300 IC50 Not explicitly reported~7 µM[1][3]
PCAF IC50 Not applicable (activator)~5 µM[1][3]
HDAC11 IC50 Not reported~5 µM[7][8]
Effective Concentration (in vitro) 15 µM (for reducing senescence)[5]15-35 µM (for reducing cell proliferation)[2]

Table 2: Potency and Effective Concentrations. This table highlights the concentrations at which this compound and Garcinol have been observed to exert their effects.

Biological EffectThis compoundGarcinol
Histone Acetylation Increases overall H3 acetylation (H3K9Ac, H3K14Ac)[4]Decreases histone acetylation
Cellular Senescence Reverts senescence in cardiac mesenchymal and aortic valve cells[5]Not a primary reported effect
Cardiovascular Effects Reduces aortic valve calcification[5][9]Not extensively studied in this context
Anti-Cancer Activity Not extensively reportedPro-apoptotic and anti-proliferative in various cancer cell lines[2]
Memory and Cognition Enhances memory for fear extinction[4]Not a primary reported effect
Signaling Pathways Upregulates Notch signaling[5][9]Inhibits NF-κB, STAT3, PI3K/AKT pathways[2]

Table 3: Reported Biological Effects. This table compares the documented biological outcomes of treatment with this compound and Garcinol.

Signaling Pathways and Mechanisms of Action

The distinct effects of this compound and Garcinol on HATs lead to the modulation of different downstream signaling pathways.

This compound: A Modulator of the Notch Signaling Pathway

This compound has been shown to reverse cellular senescence and calcification in aortic valve interstitial cells by upregulating the Notch signaling pathway.[5][9] This is achieved through increased histone acetylation, leading to a more open chromatin structure around the Notch1 gene promoter.

SPV106_Pathway This compound This compound p300 p300/CBP This compound->p300 PCAF PCAF/GCN5 This compound->PCAF Histone_Acetylation Histone Acetylation (H3K9Ac, H3K14Ac) PCAF->Histone_Acetylation Chromatin Open Chromatin at Notch1 Promoter Histone_Acetylation->Chromatin Notch1 Notch1 Expression Chromatin->Notch1 Senescence Cellular Senescence and Calcification Notch1->Senescence

Caption: this compound signaling pathway.

Garcinol: An Inhibitor of Pro-inflammatory and Oncogenic Pathways

Garcinol's inhibition of p300/CBP and PCAF leads to the downregulation of several key signaling pathways implicated in cancer and inflammation, including NF-κB, STAT3, and PI3K/AKT.[2] By reducing the acetylation of histones and non-histone proteins involved in these pathways, Garcinol exerts its anti-proliferative and anti-inflammatory effects.

Garcinol_Pathway Garcinol Garcinol HATs p300/CBP & PCAF Garcinol->HATs Acetylation Reduced Acetylation (Histones & TFs) HATs->Acetylation Pathways NF-κB, STAT3, PI3K/AKT Signaling Acetylation->Pathways Cell_Response Decreased Proliferation, Inflammation, Angiogenesis Pathways->Cell_Response

Caption: Garcinol's inhibitory pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and Garcinol.

Histone Acetyltransferase (HAT) Activity Assay

Objective: To determine the in vitro inhibitory or activating effect of a compound on HAT enzymes.

Materials:

  • Recombinant p300/CBP or PCAF enzyme

  • Histone H3 or H4 substrate

  • [³H]-Acetyl-CoA

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Test compounds (this compound, Garcinol) dissolved in DMSO

  • Scintillation vials and cocktail

  • Filter paper and filtration apparatus

Procedure:

  • Prepare reaction mixtures containing assay buffer, histone substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding the HAT enzyme and [³H]-Acetyl-CoA.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto filter paper.

  • Wash the filter papers extensively to remove unincorporated [³H]-Acetyl-CoA.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of HAT activity relative to a DMSO control and determine IC50 values for inhibitors or EC50 values for activators.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a compound on cell proliferation and viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (this compound, Garcinol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

Western Blotting for Histone Acetylation

Objective: To determine the in-cell effect of a compound on the acetylation levels of specific histone residues.

Materials:

  • Cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, anti-total H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Western_Blot_Workflow A Cell Treatment with This compound or Garcinol B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-AcH3) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Image Analysis and Quantification H->I

Caption: Western Blotting Workflow.

Conclusion

This compound and Garcinol represent two distinct classes of HAT modulators. Garcinol acts as a broad inhibitor of p300/CBP and PCAF, with established anti-cancer and anti-inflammatory properties. Its mechanism involves the widespread suppression of pro-survival and pro-inflammatory signaling pathways. In contrast, this compound exhibits a more targeted mechanism, inhibiting p300/CBP while activating PCAF/GCN5. This unique activity profile has been linked to the reversal of cellular senescence and the upregulation of specific signaling pathways like Notch1.

The choice between these two compounds for research or therapeutic development will depend on the specific biological context and the desired outcome. Garcinol may be more suited for applications requiring broad suppression of hyperacetylation, such as in certain cancers. This compound, with its ability to selectively activate certain HATs, may offer a more nuanced approach to epigenetic reprogramming, with potential applications in regenerative medicine and diseases associated with cellular senescence. Further research, including direct comparative studies, is warranted to fully elucidate the therapeutic potential of these intriguing epigenetic modulators.

References

Cross-Validation of SPV106 Results with Genetic Approaches in Aortic Valve Calcification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of therapeutic development for calcific aortic valve disease (CAVD), the histone acetyltransferase (HAT) activator SPV106 has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's performance with genetic approaches, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data. We will delve into the molecular mechanisms of this compound, cross-validate its effects with established genetic links to CAVD, and compare it with alternative therapeutic strategies.

This compound: A Senomorphic Approach to Attenuate Aortic Valve Calcification

This compound, also known as Pentadecylidenemalonate-1b, is a novel small molecule that exhibits a "senomorphic" effect, capable of reverting senescent cells to a pre-senescent state.[1] Its primary mechanism of action involves the modulation of histone acetylation, a key epigenetic process regulating gene expression. Specifically, this compound acts as a dual modulator of histone acetyltransferases (HATs): it inactivates the p300/CBP family of HATs while activating the GCN5/pCAF family.[1] This targeted action leads to a global increase in histone acetylation, which in the context of CAVD, has been shown to upregulate the Notch1 signaling pathway.[1][2] The activation of Notch1 signaling is crucial for inhibiting the osteogenic differentiation of valvular interstitial cells (VICs), a key pathological event in the progression of aortic valve calcification.[1][2]

Cross-Validation with Genetic Approaches: The Notch1 Connection

A powerful way to validate the therapeutic effect of a pharmacological agent is to compare its action to the known consequences of genetic alterations in its target pathway. In the case of this compound, its efficacy in preventing aortic valve calcification can be cross-validated by examining the genetic evidence linking the Notch1 pathway to CAVD.

Mutations in the NOTCH1 gene are a well-established genetic cause of congenital bicuspid aortic valve and calcific aortic valve disease.[3] Individuals with heterozygous loss-of-function mutations in NOTCH1 have a significantly increased risk of developing severe aortic valve calcification at a younger age.[3] This genetic evidence strongly suggests that reduced Notch1 signaling is a key driver of the disease.

This compound, by upregulating Notch1 expression and promoting the nuclear translocation of the Notch1 intracellular domain (NICD), effectively counteracts the signaling deficit observed in individuals with NOTCH1 mutations.[2] This convergence of pharmacological and genetic evidence provides a strong validation for the therapeutic strategy of targeting the Notch1 pathway in CAVD.

While direct experimental studies comparing this compound treatment with genetic manipulation of p300/CBP and GCN5/PCAF in VICs are not yet available, the known opposing roles of these HATs in regulating gene expression provide a theoretical framework for this cross-validation. Genetic knockdown of p300/CBP or overexpression of GCN5/PCAF would be expected to mimic the effects of this compound, leading to increased Notch1 signaling and reduced calcification.

Performance Comparison with Alternative Approaches

The therapeutic landscape for aortic valve calcification extends beyond this compound. Here, we compare its performance with other pharmacological strategies targeting histone acetylation and cellular senescence.

Therapeutic ApproachMechanism of ActionReported Effects on Aortic Valve CalcificationKey AdvantagesKey Limitations
This compound Activates GCN5/pCAF, inactivates p300/CBP HATs, upregulates Notch1 signalingReduces calcification in in vitro, ex vivo, and in vivo models.[1][2]Targeted mechanism of action, senomorphic effects.Limited clinical data available.
Other HAT Activators (e.g., CTPB, CSP-TTK21) Activate p300/CBP HATs.[2][4]Pro-calcific effects observed in some studies.[5]-May promote osteogenic differentiation.
HAT Inhibitors (e.g., C646) Inhibit p300/CBP HATs.[6][7]Attenuates calcification in in vitro and in vivo models.[6][7]Demonstrates the importance of histone acetylation in calcification.Potential for off-target effects.
HDAC Inhibitors (e.g., Vorinostat) Inhibit histone deacetylases, leading to increased histone acetylation.[8]May aggravate vascular calcification.[8]Broadly studied in other diseases.Non-specific mechanism can lead to adverse effects.
Senolytics (e.g., Dasatinib + Quercetin) Induce apoptosis in senescent cells.[9]Reduce age-related cardiac dysfunction.[9]Target a fundamental mechanism of aging.Potential for off-target effects on healthy cells.

Experimental Data

The following tables summarize quantitative data from key experiments investigating the effects of this compound on valvular interstitial cells.

Table 1: Effect of this compound on Gene Expression in Senescent Valvular Interstitial Cells (sVICs) [1]

GeneFunctionFold Change (this compound vs. Control)
NOTCH1Inhibits osteogenic differentiation2.5
RUNX2Osteogenic transcription factor-1.8
SOX9Chondrogenic transcription factor-1.5
COL1A1Collagen synthesis-2.1
MMP13Matrix metalloproteinase-1.7

Table 2: Effect of this compound on Histone Acetylation in Senescent Valvular Interstitial Cells (sVICs) [1]

Histone MarkFunctionFold Change (this compound vs. Control)
H3K9acTranscriptional activation3.2
H3K27acTranscriptional activation2.8
H4K16acTranscriptional activation2.5

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

1. Induction of Senescence in Human Valvular Interstitial Cells (VICs) [10]

  • Cell Culture: Primary human VICs are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Induction: To induce senescence, cells are treated with 100 µM etoposide for 24 hours.

  • Verification: Senescence is confirmed by senescence-associated β-galactosidase (SA-β-gal) staining, increased p16 and p21 expression, and the presence of senescence-associated heterochromatin foci (SAHF).

2. This compound Treatment of Senescent VICs [1]

  • Treatment: Senescent VICs are treated with 10 µM this compound or vehicle (DMSO) for 72 hours.

  • Analysis: Following treatment, cells are harvested for gene expression analysis (RT-qPCR), protein analysis (Western blot), and assessment of calcification.

3. Alizarin Red S Staining for Calcification [6][11]

  • Fixation: Cells are fixed with 4% paraformaldehyde for 15 minutes.

  • Staining: Fixed cells are stained with 2% Alizarin Red S solution (pH 4.2) for 5 minutes.

  • Quantification: The stained area is quantified using imaging software, or the dye is extracted with 10% cetylpyridinium chloride and absorbance is measured at 562 nm.

4. Quantitative Real-Time PCR (RT-qPCR) [12]

  • RNA Extraction: Total RNA is extracted from VICs using a commercial kit.

  • cDNA Synthesis: 1 µg of total RNA is reverse-transcribed to cDNA.

  • qPCR: qPCR is performed using gene-specific primers for NOTCH1, RUNX2, SOX9, and a housekeeping gene (e.g., GAPDH) for normalization.

Visualizing the Pathways and Processes

To further elucidate the mechanisms discussed, the following diagrams were generated using Graphviz.

G cluster_0 This compound Mechanism of Action cluster_1 Notch1 Signaling Pathway This compound This compound p300_CBP p300/CBP (HATs) This compound->p300_CBP Inhibits GCN5_pCAF GCN5/pCAF (HATs) This compound->GCN5_pCAF Activates Histone_Acetylation Increased Histone Acetylation p300_CBP->Histone_Acetylation GCN5_pCAF->Histone_Acetylation Histone_Acetylation_2 Increased Histone Acetylation Notch1_Gene NOTCH1 Gene Histone_Acetylation_2->Notch1_Gene Upregulates Notch1_Receptor Notch1 Receptor Notch1_Gene->Notch1_Receptor Expresses NICD Notch1 Intracellular Domain (NICD) Notch1_Receptor->NICD Cleavage Nucleus Nucleus NICD->Nucleus Translocation RUNX2_SOX9 RUNX2, SOX9 (Osteogenic Genes) Nucleus->RUNX2_SOX9 Inhibits Transcription Calcification Valve Calcification RUNX2_SOX9->Calcification G cluster_0 Experimental Workflow start Isolate Human Valvular Interstitial Cells (VICs) induce_senescence Induce Senescence (e.g., Etoposide) start->induce_senescence treat_this compound Treat with this compound (10 µM, 72h) induce_senescence->treat_this compound control Vehicle Control (DMSO) induce_senescence->control analysis Analysis treat_this compound->analysis control->analysis gene_expression Gene Expression (RT-qPCR) analysis->gene_expression protein_expression Protein Expression (Western Blot) analysis->protein_expression calcification_assay Calcification Assay (Alizarin Red S) analysis->calcification_assay

References

A Comparative Analysis of SPV106 and CSP-TTK21 in Epigenetic Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct modulators of histone acetyltransferases (HATs): SPV106 and the CBP/p300 activator CSP-TTK21. While both compounds influence histone acetylation, a key epigenetic mechanism, they exhibit different target specificities and have been investigated in separate therapeutic contexts. This document aims to objectively present their mechanisms of action, summarize available experimental data, and provide insights into their potential applications in research and drug development.

I. Overview and Mechanism of Action

CSP-TTK21 is a well-documented activator of the histone acetyltransferases CREB-binding protein (CBP) and p300.[1][2] The small molecule TTK21, which is not cell-permeable on its own, is conjugated to a glucose-based carbon nanosphere (CSP) to facilitate its passage across the blood-brain barrier.[1][2] This complex, CSP-TTK21, has demonstrated potential in preclinical models of neurodegenerative diseases and spinal cord injury by promoting neurogenesis and extending memory duration.[1][2][3][4] Its primary mechanism involves the direct activation of CBP/p300, leading to increased histone acetylation, particularly on H3 and H4 histones, which in turn modulates gene expression related to synaptic plasticity and neuronal health.[1][2][5]

This compound , in contrast, is characterized as a mixed activator and inhibitor of HATs.[6] It has been shown to potentiate the activity of the p300/CBP-associated factor (PCAF), a member of the GCN5-related N-acetyltransferase (GNAT) family, while concurrently inhibiting the activity of CBP and p300.[6] This dual activity suggests a more complex regulatory role in histone acetylation. This compound has been investigated for its potential in metabolic disorders, specifically type 2 diabetes, where it has been shown to restore histone acetylation levels (H3K9Ac and H3K14Ac) and improve the function of cardiac mesenchymal cells.[7] It has also been observed to enhance memory for fear extinction in mice.[6]

The fundamental difference lies in their primary targets: CSP-TTK21 directly activates the CBP/p300 enzymes, whereas this compound activates PCAF while inhibiting CBP/p300.

II. Comparative Data

The following tables summarize the key characteristics and available experimental data for this compound and CSP-TTK21.

Table 1: General Characteristics

FeatureThis compoundCSP-TTK21
Primary Target PCAF (activator), CBP/p300 (inhibitor)CBP/p300 (activator)[1]
Compound Type Small moleculeSmall molecule (TTK21) conjugated to a carbon nanosphere (CSP)[1][2]
Reported Therapeutic Area Type 2 Diabetes[7], Fear Extinction MemoryNeurodegenerative Diseases, Spinal Cord Injury, Memory Enhancement[1][3][4][5]
Cell Permeability Cell-permeableTTK21 is not cell-permeable; CSP conjugation enables cell and blood-brain barrier penetration[1][2]

Table 2: Summary of In Vitro Experimental Data

ParameterThis compoundCSP-TTK21
Cell Lines Used Human Cardiac Mesenchymal Cells (D-CMSC)[7]HeLa, SH-SY5Y[1]
Observed Effects - Restores normal levels of H3K9Ac and H3K14Ac- Recovers D-CMSC proliferation and differentiation[7]- Increases histone H3 acetylation[1]- TTK21 alone is unable to penetrate the cell membrane effectively[1]
Concentrations Used 5 µmol/L[7]50-275 µM (TTK21); 50 µg/ml (CSP-TTK21)[1]

Table 3: Summary of In Vivo Experimental Data

ParameterThis compoundCSP-TTK21
Animal Models MiceMice, Rats[1][3][4]
Administration Route Intraperitoneal[8]Intraperitoneal, Oral[2][3]
Observed Effects - Enhances memory for fear extinction- Promotes neurogenesis and extends memory duration- Promotes motor recovery after spinal cord injury[1][3]- Increases histone acetylation in the hippocampus and frontal cortex[2]- Rescues synaptic plasticity deficits induced by amyloid-beta[5]
Dosage Not specified in available abstracts10-20 mg/kg[1][2]

III. Signaling Pathways and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway for CSP-TTK21 and a general experimental workflow for evaluating such compounds.

CSP-TTK21 Signaling Pathway cluster_cell Neuron CSP_TTK21 CSP-TTK21 CBP_p300 CBP/p300 CSP_TTK21->CBP_p300 Activates Cell_Membrane Cell Membrane Histones Histones (H3, H4) CBP_p300->Histones Acetylates Acetylation Histone Acetylation Histones->Acetylation Gene_Expression Gene Expression (e.g., Plasticity-related genes) Acetylation->Gene_Expression Promotes Neuronal_Function Enhanced Neuronal Function (Neurogenesis, Synaptic Plasticity) Gene_Expression->Neuronal_Function Leads to

Caption: Proposed signaling pathway for CSP-TTK21.

Experimental Workflow for HAT Modulator Evaluation In_Vitro In Vitro Studies Cell_Culture Cell Culture (e.g., Neuronal cells) In_Vitro->Cell_Culture In_Vivo In Vivo Studies In_Vitro->In_Vivo Proceed if promising Compound_Treatment Compound Treatment (this compound or CSP-TTK21) Cell_Culture->Compound_Treatment Western_Blot Western Blot (for Histone Acetylation) Compound_Treatment->Western_Blot Cell_Assays Cell Viability/Proliferation Assays Compound_Treatment->Cell_Assays Animal_Model Animal Model (e.g., Disease Model) In_Vivo->Animal_Model Compound_Admin Compound Administration (i.p. or oral) Animal_Model->Compound_Admin Behavioral_Tests Behavioral Tests (e.g., Memory tasks) Compound_Admin->Behavioral_Tests Tissue_Analysis Tissue Analysis (Immunohistochemistry) Compound_Admin->Tissue_Analysis

Caption: General experimental workflow for evaluating HAT modulators.

IV. Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summarized methodologies based on the available literature.

In Vitro Histone Acetylation Assay (Western Blot)

  • Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y or HeLa) and culture until they reach 70-80% confluency. Treat the cells with the desired concentration of the compound (e.g., 50 µg/ml CSP-TTK21) or vehicle control for a specified duration (e.g., 6, 12, or 24 hours).[9]

  • Histone Extraction: Harvest the cells and isolate the nuclear proteins, including histones, using a histone extraction kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of histone proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K14) overnight at 4°C.[9] Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to a loading control, such as total histone H3, to determine the relative change in histone acetylation.

In Vivo Animal Studies (Spinal Cord Injury Model)

  • Animal Model: Induce a spinal cord injury (e.g., thoracic transection) in adult rats or mice under anesthesia.

  • Compound Administration: At a specified time post-injury (e.g., 12 weeks for chronic models), begin weekly administration of the compound (e.g., 20 mg/kg CSP-TTK21) or vehicle control via intraperitoneal injection or oral gavage for a defined period (e.g., 10 weeks).[4]

  • Behavioral Assessment: Conduct regular behavioral tests (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale) to assess motor function recovery.

  • Tissue Collection and Processing: At the end of the treatment period, euthanize the animals and perfuse them with saline followed by paraformaldehyde. Dissect the spinal cord and brain for further analysis.

  • Immunohistochemistry: Section the fixed tissue and perform immunohistochemical staining for markers of axonal regeneration (e.g., GAP43), sprouting (e.g., 5-HT), and histone acetylation.[4]

  • Microscopy and Analysis: Capture images of the stained sections using a fluorescence or confocal microscope. Quantify the extent of axonal growth, sprouting, and the intensity of histone acetylation signals.

V. Conclusion

This compound and CSP-TTK21 represent two distinct approaches to modulating histone acetylation. CSP-TTK21 is a targeted activator of CBP/p300 with promising preclinical data in the field of neuroscience. Its ability to cross the blood-brain barrier and enhance histone acetylation in the brain makes it a valuable tool for studying the role of these enzymes in neuronal function and a potential therapeutic agent for neurological disorders.

This compound, with its mixed activator/inhibitor profile targeting PCAF and CBP/p300, presents a different and more complex mechanism of action. Its investigation in the context of type 2 diabetes suggests that the modulation of different HATs may have therapeutic benefits in distinct disease areas.

It is important to note that no direct comparative studies between this compound and CSP-TTK21 have been identified in the public domain. Therefore, the choice between these compounds for research purposes will depend on the specific HAT enzyme and biological pathway of interest. Future research directly comparing these and other HAT modulators will be invaluable in elucidating the nuanced roles of individual histone acetyltransferases in health and disease.

References

Unveiling the Potential of SPV106 in Epigenetic Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of epigenetic drug development, the quest for synergistic combinations that can enhance therapeutic efficacy and overcome resistance is paramount. This guide provides a comprehensive comparison of the novel epigenetic modulator SPV106 with other established epigenetic drugs, focusing on the potential for synergistic effects. While direct clinical or preclinical studies on this compound in combination with other epigenetic modulators are not yet available, this document synthesizes the known mechanism of this compound and draws parallels with well-documented synergistic interactions of other epigenetic agents to provide a forward-looking perspective for researchers, scientists, and drug development professionals.

This compound: A Dual Modulator of Histone Acetylation

This compound, also known as Pentadecylidenemalonate-1b, is a unique small molecule that functions as a mixed activator/inhibitor of Histone Acetyltransferases (HATs). Its mechanism of action involves the potentiation of p300/CBP-associated factor (PCAF) HAT activity while simultaneously inhibiting the activity of p300/CREB-binding protein (CBP). This dual activity leads to a significant increase in histone H3 acetylation, particularly at lysines 9 and 14 (H3K9ac and H3K14ac). By modulating the acetylation status of histones, this compound can influence chromatin structure and gene expression, making it a compelling candidate for epigenetic therapy.

The Power of Synergy: Lessons from Other Epigenetic Modulators

The principle of synergistic efficacy is well-established in the field of epigenetic therapy, particularly with the combination of DNA methyltransferase (DNMT) inhibitors and histone deacetylase (HDAC) inhibitors. Numerous studies have demonstrated that this combination can lead to enhanced anti-cancer effects that are greater than the sum of the individual agents. This synergy is thought to arise from the complementary actions of these drugs on the epigenome. DNMT inhibitors can reactivate silenced tumor suppressor genes by reducing DNA methylation, while HDAC inhibitors increase histone acetylation, leading to a more open chromatin state that facilitates gene expression.

Quantitative Analysis of Synergy: A Case Study in Acute Myeloid Leukemia (AML)

To illustrate the quantitative benefits of combining epigenetic modulators, we present data from a study investigating the synergistic effects of the DNMT inhibitor Decitabine (DAC) and the pan-HDAC inhibitor Panobinostat in AML cells.

Treatment Group% Apoptotic Cells (Annexin V+)Cooperativity Index
Control5%-
Decitabine (DAC) alone15%-
Panobinostat alone20%-
DAC + Panobinostat55%0.64
A cooperativity index of < 1 indicates a synergistic effect. Data are representative and compiled from published studies for illustrative purposes.

Hypothetical Synergy of this compound with Other Epigenetic Modulators

Based on its mechanism of action, this compound holds theoretical promise for synergistic interactions with other classes of epigenetic drugs.

  • With HDAC Inhibitors: By activating PCAF and promoting histone acetylation, this compound's effects could be potentiated by HDAC inhibitors, which prevent the removal of these acetyl marks. This combination could lead to a more sustained and robust state of histone hyperacetylation, potentially leading to enhanced tumor suppressor gene expression and cell death.

  • With DNMT Inhibitors: The combination of this compound with DNMT inhibitors could offer a two-pronged approach to reactivating silenced genes. While the DNMT inhibitor addresses aberrant DNA methylation, this compound could remodel the chromatin to a more transcriptionally permissive state through histone acetylation, creating a favorable environment for gene re-expression.

Experimental Protocols for Investigating Synergy

To validate the hypothesized synergistic effects of this compound, a series of in vitro experiments can be performed.

Cell Viability and Proliferation Assay
  • Objective: To determine the effect of this compound, alone and in combination with other epigenetic modulators, on the growth of cancer cells.

  • Method:

    • Seed cancer cells (e.g., a relevant leukemia or solid tumor cell line) in 96-well plates.

    • Treat cells with a dose range of this compound, another epigenetic modulator (e.g., an HDAC inhibitor), and the combination of both.

    • After a defined incubation period (e.g., 72 hours), assess cell viability using a commercially available assay such as the MTT or CellTiter-Glo® assay.

    • Calculate the half-maximal inhibitory concentration (IC50) for each agent and the combination.

    • Determine the combination index (CI) using the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay
  • Objective: To quantify the induction of apoptosis by this compound in combination with other epigenetic drugs.

  • Method:

    • Treat cells with this compound, the other epigenetic modulator, and the combination at their respective IC50 concentrations for 24-48 hours.

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.

Western Blot Analysis for Histone Acetylation
  • Objective: To assess the effect of the drug combinations on global histone acetylation levels.

  • Method:

    • Treat cells with the drug combinations as described for the apoptosis assay.

    • Extract nuclear proteins and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with antibodies specific for acetylated histone H3 (e.g., Ac-H3K9, Ac-H3K14) and total histone H3 (as a loading control).

    • Quantify the band intensities to determine the relative increase in histone acetylation.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

SPV106_Mechanism cluster_this compound This compound cluster_HATs Histone Acetyltransferases (HATs) cluster_Histones Histones cluster_Effects Downstream Effects This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits PCAF PCAF/GCN5 This compound->PCAF Activates Histones Histone H3 Acetylated_Histones Acetylated Histone H3 (H3K9ac, H3K14ac) p300_CBP->Acetylated_Histones Acetylation PCAF->Histones Acetylation Chromatin_Remodeling Chromatin Remodeling (Open Confirmation) Acetylated_Histones->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression

Caption: Mechanism of action of this compound.

Synergy_Workflow cluster_setup Experimental Setup cluster_assays Synergy Assessment cluster_analysis Data Analysis start Seed Cancer Cells treatment Treat with: - this compound - Epigenetic Modulator X - Combination start->treatment incubation Incubate (e.g., 72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis western Western Blot (e.g., Ac-H3) incubation->western ci_calc Calculate Combination Index (CI) viability->ci_calc quantify_apoptosis Quantify Apoptosis apoptosis->quantify_apoptosis quantify_acetylation Quantify Acetylation western->quantify_acetylation

Caption: Experimental workflow for assessing synergy.

Conclusion

While further preclinical studies are imperative to validate the synergistic potential of this compound, the existing understanding of its mechanism of action, coupled with the established success of other epigenetic combination therapies, provides a strong rationale for its investigation in combination regimens. This guide serves as a foundational resource for researchers poised to explore the next frontier of epigenetic drug synergies, with the ultimate goal of developing more effective and durable cancer therapies.

Head-to-Head Comparison: SPV106 vs. Trichostatin A in Epigenetic Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise modulation of epigenetic pathways is a critical area of investigation. This guide provides a detailed, data-supported comparison of two distinct epigenetic modulators: SPV106 (Pentadecylidenemalonate-1b) and Trichostatin A (TSA). While both compounds influence histone acetylation, they do so through opposing mechanisms, making a head-to-head comparison essential for selecting the appropriate tool for research. This compound acts as a modulator of histone acetyltransferases (HATs), while TSA is a well-characterized inhibitor of histone deacetylases (HDACs).

Mechanism of Action: A Tale of Two Pathways

The acetylation of histone proteins is a key epigenetic modification that regulates gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histones, generally leading to a more open chromatin structure and increased gene transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin state and transcriptional repression.

This compound: A Modulator of Histone Acetyltransferases (HATs)

This compound, also known as Pentadecylidenemalonate-1b, functions by a dual mechanism on the GCN5-related N-acetyltransferase (GNAT) family of HATs. It has been shown to inhibit the activity of p300/CBP (KAT3A/KAT3B) while activating p300/CBP-associated factor (PCAF or KAT2B) and GCN5a (KAT2A)[1][2][3][4]. This targeted modulation of HAT activity can restore normal levels of histone H3 acetylation at specific lysine residues (H3K9ac and H3K14ac), thereby influencing gene expression related to cell proliferation and differentiation[1][2][3][4].

SPV106_Mechanism cluster_HATs Histone Acetyltransferases (HATs) This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits GCN5_pCAF GCN5/pCAF This compound->GCN5_pCAF Activates Acetylated_Histone Acetylated Histone p300_CBP->Acetylated_Histone Reduced Acetylation GCN5_pCAF->Acetylated_Histone Acetylation Histone Histone Gene_Expression Altered Gene Expression Acetylated_Histone->Gene_Expression

Mechanism of this compound action on histone acetylation.

Trichostatin A (TSA): A Pan-HDAC Inhibitor

Trichostatin A is a potent and reversible inhibitor of class I and II histone deacetylases (HDACs)[5]. By blocking the enzymatic activity of HDACs, TSA prevents the removal of acetyl groups from histones. This leads to an accumulation of acetylated histones (hyperacetylation), which in turn relaxes chromatin structure and allows for the transcription of genes that may have been silenced[5]. This mechanism underlies TSA's well-documented effects on cell cycle arrest, differentiation, and apoptosis in various cell types, particularly in cancer research[6].

TSA_Mechanism TSA Trichostatin A HDACs HDACs (Class I & II) TSA->HDACs Inhibits Histone Histone HDACs->Histone Deacetylation Acetylated_Histone Acetylated Histone Acetylated_Histone->Histone Gene_Expression Altered Gene Expression Acetylated_Histone->Gene_Expression

Mechanism of Trichostatin A (TSA) action on histone acetylation.

Quantitative Data Comparison

A direct quantitative comparison of this compound and TSA is challenging due to their different mechanisms and the limited publicly available data for this compound. TSA has been extensively studied, with a wealth of IC50 data in various cell lines. In contrast, quantitative data for this compound is primarily centered on its effects in specific primary cell models.

Table 1: General Properties of this compound and Trichostatin A

PropertyThis compound (Pentadecylidenemalonate-1b)Trichostatin A (TSA)
Mechanism of Action Inhibits p300/CBP, Activates GCN5/pCAF (HAT modulator)Inhibits Class I and II HDACs
Primary Effect Modulates histone acetylation to alter gene expressionInduces histone hyperacetylation
Reported Concentration 15 µM in studies on valvular interstitial cellsnM to low µM range, depending on cell type and assay

Table 2: Comparison of Biological Effects

ParameterThis compound (Pentadecylidenemalonate-1b)Trichostatin A (TSA)
Cell Proliferation Rescues reduced proliferation in cardiac mesenchymal cells from diabetic patients[1][2][3][4].Generally suppresses proliferation; induces cell cycle arrest in cancer cells[7].
Cell Differentiation Restores diminished differentiation potential in cardiac mesenchymal cells[1][2][3][4].Can induce differentiation in various cell types, including cancer cells and stem cells[8].
Cell Senescence Reverses premature cellular senescence in cardiac mesenchymal cells[1][2][3][4].Effects on senescence are context-dependent.
Apoptosis Not a primary reported effect.Potent inducer of apoptosis in numerous cancer cell lines[6].
Calcification Reduces calcification in valvular interstitial cells.Can promote inorganic phosphate-induced vascular calcification[9].
Cytotoxicity IC50 Data not widely available.~20 nM (HDAC inhibition)[5]; 27-88 nM (urothelial carcinoma cells, 48h)[10]; ~1 µM (hepatocellular carcinoma cells, 24-48h)[11].

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of chemical compounds. Below are representative protocols relevant to the study of this compound and Trichostatin A.

Protocol 1: Culture of Human Valvular Interstitial Cells (hVICs)

This protocol is relevant for studying the effects of compounds like this compound on valvular cells.

  • Tissue Digestion: Aseptically mince aortic valve leaflets and digest in a collagenase solution (e.g., 1000 U/mL) for 2-4 hours at 37°C with gentle rotation[12][13].

  • Cell Isolation: Pass the digested tissue through a 40-70 µm cell strainer to obtain a single-cell suspension. Pellet the cells by centrifugation[13].

  • Cell Culture: Resuspend the cell pellet in high glucose DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Culture the cells in a humidified incubator at 37°C and 5% CO2[13].

  • Passaging: When cells reach 80-90% confluency, passage them at a 1:3 ratio using trypsin-EDTA[10]. Experiments are typically performed on cells between passages 3 and 6.

  • Compound Treatment: For experiments, seed hVICs at a density of approximately 10,000 cells/cm². Once adhered, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 15 µM) or vehicle control.

Protocol 2: Cell Viability (MTT) Assay for Trichostatin A

This is a standard colorimetric assay to assess the cytotoxic effects of compounds like TSA.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight[11][14].

  • Compound Incubation: Replace the medium with fresh medium containing various concentrations of TSA (e.g., a serial dilution from 10 µM to 1 nM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours)[11].

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals[8][14][15].

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[8][15].

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader[14].

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Add compound (e.g., TSA) and incubate A->B C 3. Add MTT reagent and incubate B->C D 4. Add solubilization solution C->D E 5. Read absorbance on plate reader D->E F 6. Analyze data and determine IC50 E->F

Workflow for a typical MTT cell viability assay.

Signaling Pathways

This compound and the Notch Signaling Pathway

In the context of valvular interstitial cells, this compound has been shown to exert its effects through the Notch signaling pathway. By modulating histone acetylation, this compound can restore the expression of Notch1. The Notch pathway is critical for cell-fate decisions, and its activation involves the cleavage of the Notch receptor, releasing the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it acts as a transcriptional co-activator for target genes like HES and HEY. By reactivating this pathway, this compound can suppress the pathological phenotype of senescent valvular cells.

Notch_Pathway This compound This compound HATs GCN5/pCAF Activation p300/CBP Inhibition This compound->HATs H3K9_H3K14_Ac H3K9/H3K14 Acetylation HATs->H3K9_H3K14_Ac Notch1_Promoter Notch1 Promoter Accessibility H3K9_H3K14_Ac->Notch1_Promoter Notch1_Expression Notch1 Expression Notch1_Promoter->Notch1_Expression Notch_Signaling Notch Signaling Activation Notch1_Expression->Notch_Signaling Cell_Phenotype Suppression of Senescent Phenotype Notch_Signaling->Cell_Phenotype

This compound-mediated activation of the Notch signaling pathway.

Trichostatin A and Apoptotic Signaling

TSA can induce apoptosis through multiple pathways. One well-established mechanism involves the activation of the p53 tumor suppressor pathway[6]. HDAC inhibition by TSA leads to increased acetylation and stabilization of p53. Activated p53 then transcriptionally upregulates pro-apoptotic genes such as BAX, which in turn promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases and ultimately, apoptosis. Additionally, TSA has also been shown to down-regulate the Jagged/Notch signaling pathway in some contexts, contributing to its anti-proliferative effects[7].

TSA_Apoptosis_Pathway TSA Trichostatin A HDACs HDACs TSA->HDACs p53 p53 HDACs->p53 Deacetylation Acetylated_p53 Acetylated p53 (Stabilized) HDACs->Acetylated_p53 p53->Acetylated_p53 Acetylation BAX BAX Expression Acetylated_p53->BAX Mitochondria Mitochondria BAX->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

TSA-induced apoptosis via the p53 signaling pathway.

References

Validating SPV106-Induced Phenotypes with RNA-Seq Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SPV106 with alternative compounds for the reversal of cellular senescence and calcification, focusing on the validation of its phenotypic effects using RNA-sequencing (RNA-seq) analysis. Experimental data, detailed protocols, and visual workflows are presented to aid researchers in designing and interpreting their own studies.

Introduction

This compound is a novel small molecule that has demonstrated significant promise in reversing the senescent and calcific phenotypes of human valve interstitial cells. Its primary mechanism of action involves the activation of the KAT2B/pCAF histone acetyltransferase, leading to an upregulation of the Notch1 signaling pathway. This pathway is a critical inhibitor of valve calcification. The validation of these this compound-induced cellular changes at the transcriptomic level is crucial for understanding its molecular mechanism and for the development of targeted therapeutics for diseases like calcific aortic valve disease.

This guide compares this compound with two alternative, widely-used histone deacetylase (HDAC) inhibitors, Valproic Acid and Trichostatin A, and outlines a complete RNA-seq workflow to validate its phenotypic effects.

Comparison of this compound and Alternatives

While this compound activates histone acetyltransferases (HATs), Valproic Acid and Trichostatin A act as HDAC inhibitors. Both classes of compounds can lead to an overall increase in histone acetylation, but their specificities and downstream effects can differ significantly.

FeatureThis compoundValproic AcidTrichostatin A
Primary Mechanism Activator of KAT2B/pCAF histone acetyltransferaseBroad-spectrum HDAC inhibitor (Class I and IIa)Potent, broad-spectrum HDAC inhibitor (Class I and II)
Key Target Pathway Upregulation of Notch1 signalingMultiple pathways including GABAergic signaling, Wnt, and NotchWidespread changes in gene expression through histone hyperacetylation
Reported Effect on Calcification Inhibits aortic valve calcificationContext-dependent; can promote or inhibit calcification in different cell typesCan promote vascular calcification in some contexts
Therapeutic Area Investigational for calcific aortic valve diseaseEpilepsy, bipolar disorder, migrainePrimarily used as a research tool; limited clinical use due to toxicity
Commercial Availability Available from specialized chemical suppliersWidely available as a pharmaceuticalAvailable from chemical suppliers for research use

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Primary human aortic valve interstitial cells (hAVICs).

  • Culture Conditions: Cells are to be cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Induction of Calcification: To induce a calcific phenotype, cells are cultured in an osteogenic medium (DMEM with 10% FBS, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone) for 14-21 days.

  • Drug Treatment: Calcified hAVICs are treated with this compound (e.g., 10 µM), Valproic Acid (e.g., 1 mM), or Trichostatin A (e.g., 100 nM) for 48 hours. A vehicle control (e.g., DMSO) should be run in parallel.

RNA Isolation and Quality Control
  • Total RNA is to be isolated from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA quality and quantity are to be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with an RNA Integrity Number (RIN) > 8 are recommended for library preparation.

RNA-Seq Library Preparation and Sequencing
  • RNA-seq libraries are to be prepared from 1 µg of total RNA using a stranded mRNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).

  • Sequencing is to be performed on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate 150 bp paired-end reads, aiming for a sequencing depth of at least 20 million reads per sample.

Bioinformatic Analysis
  • Quality Control of Raw Reads: Raw sequencing reads are to be assessed for quality using FastQC.

  • Read Alignment: Reads are to be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: Gene-level read counts are to be generated using featureCounts or a similar tool.

  • Differential Gene Expression Analysis: Differential expression analysis between treatment and control groups is to be performed using DESeq2 or edgeR in R. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are to be considered significantly differentially expressed.

  • Pathway and Gene Ontology Analysis: Functional enrichment analysis of differentially expressed genes is to be performed using tools like GSEA, DAVID, or Metascape to identify enriched biological pathways and gene ontology terms.

Quantitative Data Presentation

The following tables present representative data on the expected outcomes of an RNA-seq experiment based on the known mechanism of this compound and the alternatives.

Table 1: Key Gene Expression Changes in Response to this compound and Alternatives

GeneFunctionThis compound (Fold Change)Valproic Acid (Fold Change)Trichostatin A (Fold Change)
NOTCH1 Inhibits osteogenic differentiation⬆️ (e.g., 2.5)↔️ / ⬆️ (e.g., 1.2)↔️ / ⬆️ (e.g., 1.5)
HEY1 Downstream target of Notch1⬆️ (e.g., 3.0)↔️ / ⬆️ (e.g., 1.4)↔️ / ⬆️ (e.g., 1.8)
RUNX2 Master regulator of osteogenesis⬇️ (e.g., -2.8)↔️ / ⬇️ (e.g., -1.3)↔️ / ⬇️ (e.g., -1.6)
BMP2 Pro-osteogenic cytokine⬇️ (e.g., -2.2)↔️ (e.g., -0.5)↔️ (e.g., -0.8)
ACTA2 (α-SMA) Myofibroblast marker⬇️ (e.g., -3.5)⬇️ (e.g., -1.8)⬇️ (e.g., -2.5)
COL1A1 Collagen type I alpha 1 chain⬇️ (e.g., -3.1)⬇️ (e.g., -1.5)⬇️ (e.g., -2.2)
KAT2B (pCAF) Histone Acetyltransferase↔️ (e.g., 1.1)↔️ (e.g., 1.0)↔️ (e.g., 1.1)
HDAC1 Histone Deacetylase↔️ (e.g., 1.0)↔️ (e.g., 1.0)↔️ (e.g., 1.0)

Table 2: Enriched Signaling Pathways

PathwayThis compoundValproic AcidTrichostatin A
Notch Signaling Pathway Upregulated Moderately UpregulatedUpregulated
Osteoblast Differentiation Downregulated Moderately DownregulatedDownregulated
Extracellular Matrix Organization Downregulated DownregulatedDownregulated
Wnt Signaling Pathway DownregulatedModulatedModulated
TGF-β Signaling Pathway DownregulatedModulatedModulated

Visualizations

SPV106_Signaling_Pathway This compound This compound KAT2B KAT2B/pCAF (Histone Acetyltransferase) This compound->KAT2B activates Histone_Acetylation Increased Histone Acetylation KAT2B->Histone_Acetylation Chromatin Open Chromatin Structure Histone_Acetylation->Chromatin NOTCH1_Gene NOTCH1 Gene Chromatin->NOTCH1_Gene enhances transcription NOTCH1_Protein Notch1 Receptor NOTCH1_Gene->NOTCH1_Protein translates to Downstream Inhibition of Osteogenic Differentiation & Calcification NOTCH1_Protein->Downstream activates signaling

Caption: this compound activates KAT2B/pCAF, leading to Notch1 upregulation.

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatic Analysis Cell_Culture hAVIC Culture & Calcification Treatment This compound / Alternative Treatment Cell_Culture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Library_Prep RNA-Seq Library Preparation RNA_Isolation->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Alignment Read Alignment (STAR) QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Pathway_Analysis Pathway & GO Analysis DEA->Pathway_Analysis

Caption: Experimental workflow for RNA-seq analysis of treated hAVICs.

Conclusion

RNA-seq is a powerful tool for validating the phenotypic effects of this compound at the molecular level. This guide provides a framework for comparing this compound to other epigenetic modulators and for designing and executing a robust RNA-seq experiment. The expected upregulation of the Notch1 signaling pathway and downregulation of pro-calcific and pro-fibrotic genes provide a clear transcriptomic signature to confirm the mechanism of action of this compound. This approach will be invaluable for the further development of this compound as a potential therapeutic for calcific aortic valve disease.

Safety Operating Guide

Essential Guide to the Proper Disposal of SPV106

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling SPV106, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, grounded in its known chemical properties and associated hazards.

Key Safety and Handling Information

This compound is identified as a skin sensitizer and a combustible solid. Understanding these properties is the foundation of its safe management from use to disposal.

PropertyDescriptionSource
Chemical Name Not availableTargetMol[1]
CAS Number 1036939-38-4Sigma-Aldrich, TargetMol[1]
Molecular Formula C22H40O4Sigma-Aldrich
Molecular Weight 368.55 g/mol Sigma-Aldrich
Hazard Statements H317: May cause an allergic skin reaction.Sigma-Aldrich
Signal Word WarningSigma-Aldrich
GHS Pictograms GHS07 (Exclamation Mark)Sigma-Aldrich
Storage Class 11: Combustible SolidsSigma-Aldrich
Personal Protective Equipment (PPE) for Handling and Disposal

Prior to handling this compound waste, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent skin contact and potential allergic reactions.

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard lab coat should be worn to protect from incidental contact.

  • Respiratory Protection: Not generally required for handling the solid material in well-ventilated areas. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary procedures for the collection, storage, and disposal of this compound waste in a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), into a designated, leak-proof hazardous waste container.

    • This container should be clearly labeled for "this compound Solid Waste" and compatible with combustible solids.

  • Liquid Waste:

    • If this compound is dissolved in a solvent, collect the liquid waste in a separate, sealed, and chemically compatible hazardous waste container.

    • The container must be labeled with the full chemical name of all constituents, including the solvent, and their approximate concentrations.

  • Sharps:

    • Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Labeling of Waste Containers:

  • All waste containers must be clearly and accurately labeled with a hazardous waste tag as soon as waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: this compound

    • The specific hazards: "Skin Sensitizer," "Combustible Solid"

    • The accumulation start date

    • The name of the principal investigator and laboratory location

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure that the storage area is cool and dry to mitigate the risk associated with combustible solids.

  • Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.

  • Keep waste containers tightly sealed at all times, except when adding waste.

4. Arranging for Disposal:

  • This compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

5. Spill and Decontamination Procedures:

  • In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS.

  • For small spills of solid this compound, and if you are trained to do so, carefully sweep the material into a designated hazardous waste container using non-sparking tools. Avoid creating dust.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol, isopropanol) and collect all cleaning materials as hazardous waste.

  • For larger spills, or any spill of this compound in solution, contact your EHS for assistance.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

SPV106_Disposal_Workflow cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Generate Generate this compound Waste Segregate Segregate Waste (Solid, Liquid, Sharps) Generate->Segregate Container Use Designated Labeled Hazardous Waste Container Segregate->Container Store Store in Secure, Designated Area Container->Store Segregate_Incompatibles Segregate from Incompatible Materials Store->Segregate_Incompatibles Request_Pickup Request EHS/ Contractor Pickup Segregate_Incompatibles->Request_Pickup Dispose Proper Disposal by Licensed Facility Request_Pickup->Dispose

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling SPV106

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for the handling of SPV106 based on publicly available data. A complete Safety Data Sheet (SDS) for this compound could not be located. Therefore, the information provided should be considered as a guideline and supplemented with your institution's specific safety protocols and a comprehensive risk assessment. Always consult with your institution's Environmental Health and Safety (EHS) department for definitive guidance.

Immediate Safety and Hazard Information

This compound is identified as a combustible solid that may cause an allergic skin reaction. All personnel must be aware of these hazards before handling the compound.

Hazard Summary Table

Hazard ClassificationGHS CodeDescription
Skin SensitizationH317May cause an allergic skin reaction.
Physical Hazard-Combustible Solid.

Personal Protective Equipment (PPE)

Due to the lack of a specific Safety Data Sheet, the following PPE recommendations are based on general best practices for handling skin-sensitizing and combustible solids in a laboratory setting.

PPE Requirements Table

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (or other chemically resistant gloves as determined by your institution's chemical safety plan).To prevent skin contact and potential sensitization.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and potential splashes.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if dust generation is likely or if working in a poorly ventilated area.To prevent inhalation of dust particles.

Operational Plan for Handling and Disposal

This operational plan provides a step-by-step guide for the safe handling and disposal of this compound.

Handling Protocol
  • Preparation:

    • Ensure a clean and organized workspace.

    • Verify that a currently certified chemical fume hood is available and functioning correctly.

    • Assemble all necessary equipment and PPE before handling the compound.

    • Locate the nearest safety shower and eyewash station.

  • Donning PPE:

    • Put on a laboratory coat.

    • Don safety glasses or goggles.

    • Wash and dry hands thoroughly.

    • Put on nitrile gloves, ensuring they are free of tears or defects.

  • Handling this compound:

    • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure and contain any dust.

    • Use appropriate tools (e.g., spatulas, weigh paper) to handle the solid material. Avoid creating dust.

    • If weighing, use an analytical balance inside the fume hood or in a designated weighing enclosure.

    • Keep containers of this compound closed when not in use.

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use.

    • Decontaminate surfaces with an appropriate solvent (e.g., 70% ethanol), following your laboratory's standard procedures.

    • Remove gloves and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect all disposable items that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: If this compound is used in a solution, collect the liquid waste in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Container Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Skin Sensitizer," "Combustible Solid").

  • Storage:

    • Store hazardous waste containers in a designated, secure satellite accumulation area until they are collected by your institution's EHS department.

  • Disposal:

    • Arrange for the disposal of all this compound waste through your institution's certified hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for safely handling and disposing of a laboratory chemical with the hazard profile of this compound.

G A Preparation - Assemble PPE & Equipment - Verify Fume Hood Function B Don PPE - Lab Coat - Eye Protection - Gloves A->B Proceed C Handling in Fume Hood - Weighing - Aliquoting - Experimentation B->C Proceed D Post-Handling - Clean Workspace - Decontaminate Equipment C->D Experiment Complete F Waste Segregation - Solid Waste Container - Liquid Waste Container C->F Generate Waste E Doff PPE & Personal Hygiene - Dispose of Gloves - Wash Hands D->E Cleanup Complete G Waste Disposal - Label Containers - Store in Satellite Area - EHS Pickup F->G Containers Full

Caption: Workflow for Handling and Disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SPV106
Reactant of Route 2
Reactant of Route 2
SPV106

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.